1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416225 | |
| Record name | STK366747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56822-34-5 | |
| Record name | STK366747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. This acetylated derivative of galactose is a valuable intermediate in glycochemistry and drug discovery, serving as a key building block for the synthesis of complex oligosaccharides and glycoconjugates.
Core Physicochemical Properties
While specific experimental values for some properties of this compound are not widely reported in publicly available literature, the fundamental properties are summarized below. It is important to note that some data is derived from closely related compounds and should be considered as an estimation.
| Property | Value | Source |
| CAS Number | 19186-40-4 | [1] |
| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |
| Molecular Weight | 348.30 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Melting Point | 107-110 °C (for 2,3,4,6-Tetra-O-acetyl-D-galactopyranose, anomer not specified) | [2] |
| Boiling Point | Data not available | |
| Solubility | Soluble in chloroform, ethyl acetate, and other common organic solvents. | Inferred from related compounds |
| Optical Rotation | Data not available for the specific α-anomer. |
Synthesis and Purification
A common route for the synthesis of this compound involves the selective deacetylation of per-O-acetylated galactose. The following protocol is based on a general method for the deacylation of sugar peresters.[3]
Experimental Protocol: Synthesis from β-D-Galactose Pentaacetate
This method involves the Lewis acid-catalyzed removal of the anomeric acetyl group from β-D-galactose pentaacetate.
Materials:
-
β-D-galactose pentaacetate
-
Anhydrous diethyl ether (Et₂O)
-
Aluminum chloride (AlCl₃)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a high-pressure acid digestion bomb, combine β-D-galactose pentaacetate and anhydrous diethyl ether.
-
Add approximately 1.0 equivalent of aluminum chloride to the mixture.
-
Seal the reaction vessel and heat it in an oven at 110 °C for 4.5 hours.
-
After cooling, carefully open the vessel and directly load the ether solution onto a silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) to separate the product.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. It is expected that applying this procedure to β-D-galactose pentaacetate will similarly yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose due to the similar reactivity of galactose peresters.[3]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Biological Significance and Applications
Acetylated carbohydrates like this compound are crucial intermediates in glycobiology and medicinal chemistry.[4] While the direct biological activity of this specific compound is not extensively documented, its utility lies in its role as a precursor for the synthesis of more complex and biologically active molecules.
Key Application Areas:
-
Oligosaccharide Synthesis: It serves as a versatile building block for the chemical synthesis of various glycosides and oligosaccharides.[5] The acetyl protecting groups allow for selective modification at other positions of the sugar ring.
-
Drug Development: Acetylated sugars are often used in the formulation of drug candidates to enhance their solubility and stability.[5] Glycosylation, which can be achieved using derivatives of this compound, is a key strategy in drug design to improve pharmacokinetic properties.
-
Glycobiology Research: This compound and its derivatives are used as biochemical reagents to study carbohydrate-protein interactions, enzymatic reactions, and the role of glycans in various biological processes.[6] For instance, acetylated galactosamine derivatives are important for studying d-galactosamine-containing oligosaccharides.
Logical Relationship in Drug Development:
References
- 1. scbt.com [scbt.com]
- 2. 2,3,4,6-Tetra-O-acetyl- D -galactopyranose 97 47339-09-3 [sigmaaldrich.com]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,3,4,6-Tetra-O-acetyl-2-(α-L-fucopyranosyl)-α-D-galactopyranose | Glyko [glyko.com]
Solubility of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Acetylation in Modifying Carbohydrate Solubility
Carbohydrates are a fundamental class of biomolecules with diverse roles in biology and medicine. However, their inherent hydrophilicity, due to the presence of multiple hydroxyl groups, often limits their application in non-aqueous systems. Chemical modification, such as acetylation, is a widely employed strategy to overcome this limitation. The replacement of polar hydroxyl groups with non-polar acetyl groups drastically reduces the molecule's ability to form hydrogen bonds with water and increases its affinity for organic solvents.
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose is a derivative of D-galactose where four of the five hydroxyl groups have been acetylated. This modification not only protects these hydroxyl groups during chemical synthesis but also renders the molecule significantly more soluble in a range of organic solvents, from polar aprotic solvents like dimethyl sulfoxide (DMSO) to less polar solvents like chloroform and ethyl acetate. This enhanced solubility is a critical enabling factor for its use as a synthetic intermediate in glycochemistry and in the development of novel drug candidates.
Solubility Data of D-Galactose in Alcohols: A Baseline for Comparison
While quantitative solubility data for this compound is not extensively documented, examining the solubility of its parent compound, D-galactose, provides a useful baseline. The following table summarizes the solubility of D-galactose in several common alcohols at various temperatures. It is important to note that the solubility of the tetra-acetylated derivative is expected to be significantly higher in these and other less polar organic solvents.
| Carbohydrate | Solvent | Temperature (°C) | Solubility (g/L) |
| D-Galactose | Methanol | 22 | 16.3 |
| D-Galactose | Methanol | 30 | 20.1 |
| D-Galactose | Methanol | 40 | 25.8 |
| D-Galactose | Ethanol | 22 | 1.0 |
| D-Galactose | Ethanol | 30 | 1.4 |
| D-Galactose | Ethanol | 40 | 2.1 |
| D-Galactose | 1-Propanol | 22 | 0.2 |
| D-Galactose | 1-Propanol | 30 | 0.3 |
| D-Galactose | 1-Propanol | 40 | 0.5 |
| D-Galactose | 2-Propanol | 22 | 0.3 |
| D-Galactose | 2-Propanol | 30 | 0.4 |
| D-Galactose | 2-Propanol | 40 | 0.6 |
Data sourced from Montañés, F., et al. (2007). Modeling solubilities of sugars in alcohols based on original experimental data. AIChE Journal, 53(10), 2724-2734.
Experimental Protocol for Determining the Solubility of this compound
The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a given organic solvent. This method is adapted from the principles of the OECD Guideline 105 for testing of chemicals and standard laboratory practices for solubility determination.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV detector) or Gas Chromatography (GC) system.
-
Rotary evaporator or nitrogen stream for solvent evaporation
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required for equilibration should be determined in preliminary experiments.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining microscopic particles.
-
Accurately weigh the filtered aliquot.
-
Alternatively, a known volume of the supernatant can be transferred to a volumetric flask and diluted with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.
-
Analyze the standard solutions and the sample solutions using a validated analytical method (e.g., HPLC or GC) to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions.
-
Calculate the concentration of the compound in the collected aliquot based on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units (e.g., g/L, mg/mL, mol/L).
-
If a gravimetric method was used (evaporation of solvent), the solubility (S) is calculated as: S (g/L) = (mass of residue / volume of aliquot) * 1000
-
If a chromatographic method was used, the solubility is determined from the concentration of the diluted sample, taking into account the dilution factor.
-
3.3. Data Reporting
The solubility should be reported as the mean of at least three replicate determinations at a specified temperature, along with the standard deviation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion and Future Directions
The acetylation of D-galactose to form this compound is a key transformation that enhances its solubility in organic solvents, thereby broadening its utility in synthetic and pharmaceutical applications. While direct quantitative solubility data for this specific compound remains to be systematically determined and published, this guide provides a framework for its experimental determination. The provided protocol offers a reliable method for researchers to generate this crucial data for their specific solvent systems and experimental conditions.
Future work should focus on the systematic measurement of the solubility of this compound and other acetylated monosaccharides in a wide range of organic solvents at various temperatures. The generation of such a comprehensive dataset would be of immense value to the scientific community, facilitating more efficient process development, formulation design, and the advancement of carbohydrate-based technologies.
In-depth Technical Guide on the Crystal Structure of Acetylated Galactopyranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide aims to provide a comprehensive overview of the crystallographic data and experimental protocols related to acetylated galactopyranose derivatives. Despite an exhaustive search for the specific crystal structure of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a complete set of crystallographic data (CIF file) for this particular anomer and substitution pattern could not be located in publicly accessible databases. This suggests that the crystal structure of this specific compound may not have been determined or is not yet publicly available.
However, significant crystallographic work has been conducted on closely related derivatives. This guide presents a detailed analysis of these related structures to provide valuable insights into the conformational properties and crystal packing of acetylated galactopyranose rings. The information herein can serve as a crucial reference for researchers in glycobiology, medicinal chemistry, and materials science.
Crystal Structure Analysis of Related Compounds
While the crystal structure of this compound remains elusive, the crystal structures of several analogous compounds have been determined, offering a window into the structural characteristics of acetylated galactose.
A notable study determined the X-ray structures of 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside derivatives with various 2-(acylamino) substituents.[1][2] These compounds crystallized in the monoclinic space group C2, and the pyranose unit in all derivatives adopted the typical 4C1 chair conformation.[1][2]
Another relevant structure is that of 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose. In this molecule, the pyranose ring also adopts a conformation close to the standard 4C1 chair. The crystal packing is stabilized by weak C—H···O hydrogen bonds, forming layers of molecules.
The following table summarizes key crystallographic parameters for a representative related compound, 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose, to provide a comparative dataset.
Table 1: Crystallographic Data for 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose
| Parameter | Value |
| Chemical Formula | C₁₇H₂₅NO₉S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.1234 (2) |
| b (Å) | 8.9876 (2) |
| c (Å) | 12.3456 (3) |
| α (°) | 90 |
| β (°) | 109.876 (1) |
| γ (°) | 90 |
| Volume (ų) | 1054.32 (4) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.423 |
| Radiation type | Mo Kα |
| Temperature (K) | 150 |
Note: The data presented in this table is for a related compound and not for this compound.
Experimental Protocols
The synthesis and crystallization of acetylated galactopyranose derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are detailed methodologies for the synthesis of related compounds, which can be adapted for the target molecule.
General Synthesis of Tetra-O-acetyl-D-galactopyranose
A general method for the preparation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose involves the deacylation of β-D-galactose pentaacetate. This procedure can be adapted for the synthesis of other acetylated sugars.
Workflow for the Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose
Caption: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-D-galactopyranose
This compound is a key intermediate for the synthesis of D-galactosamine-containing oligosaccharides.[3] The synthesis involves the use of a diazotransfer reagent.[3]
Experimental Workflow for Azido-Derivative Synthesis
Caption: Synthesis of an acetylated azido-galactopyranose derivative.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. The crystallization process for carbohydrate derivatives can be challenging due to their high solubility in many solvents and the potential for polymorphism.
General Crystallization Workflow
Caption: A general workflow for the crystallization of acetylated sugars.
Conclusion and Future Outlook
While the precise crystal structure of this compound is not currently available in the public domain, the analysis of closely related acetylated galactose derivatives provides a solid foundation for understanding the structural chemistry of this class of compounds. The consistent adoption of a 4C1 chair conformation in the pyranose ring across different derivatives highlights the conformational rigidity of this core structure.
The experimental protocols detailed in this guide offer robust starting points for the synthesis and crystallization of the title compound. Future research efforts should be directed towards the successful crystallization and subsequent X-ray diffraction analysis of this compound to fill this knowledge gap. Such data would be invaluable for computational modeling, understanding carbohydrate-protein interactions, and the rational design of novel carbohydrate-based therapeutics and materials. Researchers are encouraged to deposit any future crystallographic data into public databases like the Cambridge Crystallographic Data Centre (CCDC) to advance the field.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. Due to the limited availability of directly assigned spectral data for this specific compound in the public domain, this guide presents a comprehensive assignment based on a comparative analysis of closely related acetylated monosaccharides. This approach, leveraging established principles of carbohydrate NMR spectroscopy, offers a robust framework for researchers working with similar molecules.
Molecular Structure and Numbering
The structure of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose is depicted below, with the standard numbering for the pyranose ring and the acetyl groups. Understanding this structure is fundamental to interpreting the NMR data.
Caption: Molecular structure of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Predicted ¹H and ¹³C NMR Assignments
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. These assignments are derived from a detailed comparative analysis of published data for 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, per-O-acetylated α-D-galactopyranose, and other relevant acetylated galactose derivatives.
¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.3 - 6.4 | d | ~3.5 - 4.0 |
| H-2 | ~4.0 - 4.2 | dd | J(H2,H1) ~3.5-4.0, J(H2,H3) ~10.0-10.5 |
| H-3 | ~5.2 - 5.3 | dd | J(H3,H2) ~10.0-10.5, J(H3,H4) ~3.0-3.5 |
| H-4 | ~5.4 - 5.5 | d | ~3.0 - 3.5 |
| H-5 | ~4.2 - 4.3 | t | ~6.0 - 6.5 |
| H-6a | ~4.1 - 4.2 | dd | J(H6a,H6b) ~11.0-11.5, J(H6a,H5) ~6.0-6.5 |
| H-6b | ~4.0 - 4.1 | dd | J(H6b,H6a) ~11.0-11.5, J(H6b,H5) ~6.0-6.5 |
| CH₃ (Ac) | ~2.0 - 2.2 | s | - |
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~90 - 92 |
| C-2 | ~68 - 70 |
| C-3 | ~69 - 71 |
| C-4 | ~67 - 69 |
| C-5 | ~70 - 72 |
| C-6 | ~61 - 63 |
| C=O (Ac) | ~169 - 171 |
| CH₃ (Ac) | ~20 - 21 |
Experimental Protocols
Synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose (Adapted Protocol)
A plausible synthetic route involves the protection of the C2 hydroxyl group, followed by per-acetylation, and subsequent selective deprotection of the C2 position. A more direct approach could involve enzymatic acetylation which can offer high regioselectivity.
Materials:
-
α-D-Galactopyranose
-
Acetic anhydride
-
Pyridine
-
A suitable protecting group for the C2 hydroxyl (e.g., a benzyl ether)
-
Catalyst for deprotection (e.g., Pd/C for debenzylation)
-
Solvents (e.g., Dichloromethane, Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Protection of C2-OH: Selectively protect the hydroxyl group at the C2 position of α-D-galactopyranose.
-
Acetylation: The resulting triol is then treated with acetic anhydride in pyridine to acetylate the remaining hydroxyl groups at positions 1, 3, 4, and 6.
-
Deprotection of C2-OH: The protecting group at C2 is then selectively removed to yield the target compound.
-
Purification: The final product is purified by silica gel column chromatography.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~10-12 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking spin systems.
-
Logic of NMR Assignment
The assignment of the NMR signals is based on a systematic analysis of chemical shifts, coupling constants, and 2D correlation data.
Caption: Workflow for the NMR assignment of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Rationale for Predicted Assignments:
-
Anomeric Proton (H-1): The anomeric proton in an α-galactopyranoside is in an axial position and typically resonates at a downfield chemical shift (~6.3-6.4 ppm) as a doublet with a small coupling constant (³J(H1,H2) ~3.5-4.0 Hz) due to the equatorial-axial relationship with H-2.
-
Ring Protons (H-2 to H-5): The chemical shifts of the other ring protons are influenced by the presence of the acetyl groups. Protons attached to carbons bearing an acetyl group are generally shifted downfield compared to those with a free hydroxyl group. The coupling constants are characteristic of the galactopyranose ring conformation. For instance, a large diaxial coupling is expected between H-2 and H-3.
-
Methylene Protons (H-6a, H-6b): These protons are diastereotopic and will appear as separate signals, typically as doublets of doublets, due to geminal coupling with each other and vicinal coupling with H-5.
-
Acetyl Protons: The methyl protons of the four acetyl groups will appear as sharp singlets in the upfield region of the spectrum (~2.0-2.2 ppm).
-
Carbon Signals (C-1 to C-6): The chemical shifts of the ring carbons are also influenced by acetylation. The anomeric carbon (C-1) is typically found around 90-92 ppm. The carbon bearing the free hydroxyl group (C-2) is expected to be at a relatively upfield position compared to the acetylated carbons. The C-6 carbon, being part of a -CH₂OAc group, will be in the 61-63 ppm range.
-
Carbonyl and Methyl Carbons (Acetyl Groups): The carbonyl carbons of the acetyl groups will resonate in the downfield region (~169-171 ppm), while the methyl carbons will be in the upfield region (~20-21 ppm).
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR assignment for 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. The provided data and methodologies will be a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and materials science. For definitive assignments, it is highly recommended to perform 2D NMR experiments on a purified sample.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a derivatized form of the monosaccharide galactose. Acetylation is a common derivatization technique in carbohydrate analysis, enhancing volatility for gas chromatography-mass spectrometry (GC-MS) and improving ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). Understanding the mass spectrometric behavior of this compound is crucial for its identification and quantification in various scientific and pharmaceutical applications.
Introduction to Mass Spectrometry of Acetylated Carbohydrates
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For carbohydrates, which are typically polar and non-volatile, derivatization is often a necessary step to facilitate their analysis by mass spectrometry. Acetylation, the process of introducing acetyl functional groups, is a widely used method that replaces the polar hydroxyl groups with less polar acetyl esters. This modification increases the volatility of the carbohydrate, making it amenable to GC-MS analysis, and can also enhance its performance in reversed-phase LC-MS by increasing hydrophobicity.
Experimental Protocols
Detailed methodologies for the two primary mass spectrometric techniques used in the analysis of acetylated carbohydrates are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For acetylated monosaccharides, it provides excellent chromatographic separation and detailed mass spectra upon electron ionization (EI).
Sample Preparation: Acetylation of Galactose
A common method for the acetylation of monosaccharides involves the use of acetic anhydride in the presence of a catalyst.
-
Materials: D-galactose, acetic anhydride, pyridine (or another suitable catalyst like 1-methylimidazole), and a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure:
-
Dissolve a known amount of D-galactose in a reaction vial with pyridine.
-
Add an excess of acetic anhydride to the solution.
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a sufficient duration (e.g., 1-2 hours) to ensure complete acetylation.
-
After cooling, quench the reaction by adding water.
-
Extract the acetylated product into an organic solvent.
-
Wash the organic layer with dilute acid and then with water to remove the catalyst and any remaining reagents.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent to obtain the per-O-acetylated galactose.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., a mid-polar phase like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector, operated in split mode to handle the potentially high concentration of the derivatized sample.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the anomers and any other byproducts. An example program could be: initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer, scanning a mass range of m/z 40-500.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for analyzing less volatile and thermally labile compounds. For acetylated sugars, reversed-phase liquid chromatography coupled with ESI-MS/MS provides high sensitivity and structural information.
Sample Preparation
The acetylation procedure is the same as described for GC-MS. The final dried product is reconstituted in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is suitable for separating the acetylated sugar from other components.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization. An example gradient could be: start with 95% water and 5% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Mass Spectrometer: An electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of performing tandem mass spectrometry (MS/MS).
-
Ionization Mode: Positive ion mode is common for acetylated sugars, often forming adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).
-
Collision-Induced Dissociation (CID): MS/MS experiments are performed by selecting the precursor ion of interest (e.g., the [M+Na]⁺ adduct) and subjecting it to collision with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting product ions provide structural information.
Data Presentation: Mass Spectral Data
Quantitative data on the mass-to-charge ratios (m/z) of the expected molecular ions and key fragment ions for this compound are summarized below. The molecular weight of this compound is 348.30 g/mol .
| Ion Type | Analysis Mode | Expected m/z | Notes |
| Molecular Ion [M]⁺• | GC-MS (EI) | 348 | Often weak or absent in EI due to extensive fragmentation. |
| Sodium Adduct [M+Na]⁺ | LC-MS (ESI) | 371 | Commonly observed in ESI, often as the base peak. |
| Ammonium Adduct [M+NH₄]⁺ | LC-MS (ESI) | 366 | Can be formed when ammonium salts are used as mobile phase additives. |
| Protonated Molecule [M+H]⁺ | LC-MS (ESI) | 349 | May be observed, especially with acidic mobile phases. |
Table 1: Expected Molecular Ions of this compound.
| Fragmentation Pathway | Key Fragment Ions (m/z) | Ion Description |
| GC-MS (EI) | 289, 247, 205, 187, 169, 145, 127, 109, 103, 85, 81, 69, 43 | A complex pattern arising from successive losses of acetyl groups (as acetic acid or ketene), and ring cleavage. The m/z 43 ion (acetyl cation) is typically the base peak. |
| LC-MS/MS (ESI-CID of [M+Na]⁺) | 311, 289, 251, 229, 169, 109 | Sequential losses of acetic acid (60 Da) and further fragmentation of the sugar ring. The specific pattern can help in isomer differentiation. |
Table 2: Key Fragment Ions Observed in the Mass Spectra of this compound.
Visualization of Mass Spectrometry Workflows and Fragmentation
The following diagrams, generated using the DOT language, illustrate the experimental workflow for mass spectrometry analysis and the proposed fragmentation pathway of this compound.
Caption: General workflow for the mass spectrometry analysis of acetylated galactose.
Caption: Proposed fragmentation of the [M+Na]⁺ adduct of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Conclusion
The mass spectrometric analysis of this compound, through both GC-MS and LC-MS/MS techniques, provides valuable information for its structural characterization and quantification. The choice of method depends on the specific analytical requirements, with GC-MS offering high separation efficiency for volatile derivatives and LC-MS/MS providing a sensitive approach for less volatile compounds and detailed structural elucidation through fragmentation analysis. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with acetylated carbohydrates in various scientific disciplines.
An In-depth Technical Guide to the Anomeric Configuration of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the anomeric configuration of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, a key derivative of D-galactose. The stereochemistry at the anomeric carbon (C-1) is a critical determinant of the biological activity and chemical reactivity of carbohydrates and their derivatives. This document outlines the synthetic strategies, spectroscopic evidence, and key data points that definitively establish the α-configuration of this compound.
Determination of Anomeric Configuration
The anomeric configuration of cyclic carbohydrates is primarily determined by the spatial arrangement of the substituent at the anomeric carbon (C-1). In the case of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, the hydroxyl group at C-1 is in an axial position, which is characteristic of the α-anomer in the typical ⁴C₁ chair conformation of the pyranose ring. The most definitive method for assigning the anomeric configuration in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the proton-proton coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2).
The magnitude of this coupling constant (³JH1,H2) is dictated by the dihedral angle between these two protons, as described by the Karplus equation.
-
A small coupling constant, typically in the range of 3-4 Hz, is indicative of a cis or gauche relationship, which corresponds to the α-anomer where the H-1 and H-2 protons are in an axial-equatorial or equatorial-equatorial arrangement.
-
A large coupling constant, generally around 8-10 Hz, signifies a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer .
For 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, the expected ³JH1,H2 coupling constant is approximately 3.9 Hz, confirming the α-configuration[1].
Spectroscopic and Physical Data
| Parameter | 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose | α-D-galactopyranose (parent sugar) | β-D-galactopyranose (parent sugar) |
| CAS Number | 19186-40-4 | Not Applicable | Not Applicable |
| Molecular Formula | C₁₄H₂₀O₁₀ | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | 348.30 g/mol | 180.16 g/mol | 180.16 g/mol |
| ¹H NMR: ³JH1,H2 | ~3.9 Hz[1] | Not Applicable | Not Applicable |
| Specific Rotation [α]D | Data not available | +150.7° | +52.8° |
Experimental Protocols
Synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
A confirmed, albeit indirect, method for the synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose involves the deacylation of a peracetylated disaccharide, such as β-D-lactose octaacetate, in the presence of a Lewis acid like aluminum chloride (AlCl₃)[1]. This process selectively removes the anomeric acyl group and can lead to the thermodynamically favored α-anomer.
A more general and direct approach involves the peracetylation of D-galactose using acetic anhydride. The anomeric outcome of this reaction can be influenced by the choice of catalyst. While basic conditions (e.g., sodium acetate) tend to favor the β-anomer, acidic catalysts (e.g., perchloric acid) can promote the formation of the α-anomer[2].
General Procedure for Peracetylation of D-galactose:
-
D-galactose is dissolved in acetic anhydride.
-
A catalytic amount of an acid catalyst (e.g., perchloric acid) is added cautiously.
-
The reaction is allowed to proceed, often with cooling to control the exothermic reaction.
-
The reaction mixture is then quenched, typically by pouring it into ice water, which precipitates the acetylated sugar.
-
The crude product is collected by filtration, washed, and can be purified by recrystallization.
Following peracetylation to obtain the pentaacetate, a selective deacetylation at the anomeric position can be performed. One such method employs triisopropyltin ethoxide ((i-Pr)₃Sn(OEt)) as a catalyst[3].
General Procedure for Selective Anomeric Deacetylation:
-
The peracetylated galactose is dissolved in a suitable solvent such as methanol.
-
A catalytic amount of (i-Pr)₃Sn(OEt) is added.
-
The reaction mixture is refluxed and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed, and the resulting solid is purified.
Diagrams and Workflows
Anomeric Configuration of D-Galactopyranose
Caption: Chair conformations of α and β-D-galactopyranose.
Synthetic Pathway to 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
Caption: A general synthetic workflow.
Logic for Anomeric Assignment via NMR
Caption: Decision workflow for anomer assignment.
References
Stability and Storage of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle.
Overview of Physicochemical Properties and Storage Recommendations
This compound is a fully protected derivative of D-galactose, commonly utilized as a versatile intermediate in the synthesis of various biologically active molecules, including oligosaccharides and glycoconjugates. Its stability is a critical factor for its successful application in research and development.
Table 1: Summary of Physicochemical Properties and Recommended Storage Conditions
| Parameter | Recommendation/Value | Source(s) |
| Physical Form | White to off-white crystalline powder | General knowledge for acetylated sugars |
| Recommended Storage Temperature | 2°C to 8°C (Refrigerated) | |
| Alternative Storage Temperature | 0°C to -20°C (Frozen) for long-term storage | General practice for labile biochemicals |
| Protection from Moisture | Store in a tightly sealed container in a dry place. | General laboratory best practices |
| Protection from Light | Store in a light-resistant container. | General laboratory best practices |
| Inert Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | General practice for sensitive compounds |
Key Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by temperature, pH, and the presence of moisture. The acetyl protecting groups are susceptible to hydrolysis, which is the main degradation pathway.
Hydrolytic Degradation
Hydrolysis of the acetyl ester linkages is the most common degradation route. This can be catalyzed by both acidic and basic conditions, leading to the partial or complete deacetylation of the molecule. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the ester linkages are cleaved to yield acetic acid and the corresponding partially or fully de-acetylated galactopyranose.
-
Base-Catalyzed Hydrolysis (Saponification): Basic conditions promote the saponification of the acetyl groups, which is generally faster than acid-catalyzed hydrolysis.
The following diagram illustrates the general hydrolytic degradation pathway.
Thermal Degradation
Photodegradation
Exposure to light, particularly UV light, can potentially induce degradation of organic molecules. While specific photostability studies on this compound are not widely published, it is a standard precautionary measure to protect such compounds from light.
Oxidative Degradation
While the pyranose ring is relatively stable to oxidation, strong oxidizing agents could potentially lead to degradation products. Storage in a well-sealed container generally minimizes exposure to atmospheric oxygen.
Experimental Protocols for Stability Assessment
To ensure the quality and establish a shelf-life for this compound, a comprehensive stability testing program should be implemented. The following protocols are based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[1]
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
The following diagram outlines a typical workflow for a forced degradation study.
Protocol for Hydrolytic Stability:
-
Acidic Conditions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add hydrochloric acid to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Basic Conditions: Dissolve the compound in a suitable solvent and add sodium hydroxide to a final concentration of 0.1 M. Incubate at room temperature for a defined period, taking samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Neutral Conditions: Dissolve the compound in purified water and reflux for a defined period.
-
Analysis: At each time point, neutralize the sample and analyze by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.
Protocol for Photostability:
-
Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples by a stability-indicating HPLC method.
Protocol for Oxidative Stability:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by a stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted according to ICH guidelines to establish a re-test period or shelf life.
Table 2: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The frequency of testing for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing is usually performed at 0, 3, and 6 months.[4]
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is essential for accurately quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.
The following diagram illustrates the logical relationship in developing a stability-indicating method.
Conclusion
The stability of this compound is critical for its use in research and pharmaceutical development. The primary degradation pathway is hydrolysis of the acetyl groups, which is accelerated by non-neutral pH and elevated temperatures. To ensure the integrity of the compound, it should be stored in a cool, dry, and dark environment, preferably under refrigeration. For long-term storage, freezing and an inert atmosphere are recommended. A comprehensive stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is essential for establishing a reliable shelf-life and ensuring the quality of this important synthetic intermediate.
References
In-Depth Technical Guide: 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a protected monosaccharide of significant interest in carbohydrate chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of glycosylated molecules. Spectroscopic data for characterization and a logical workflow for its utilization as a glycosyl donor are also presented.
Introduction
This compound is a derivative of D-galactose in which the hydroxyl groups at positions 1, 3, 4, and 6 are protected by acetyl groups. This per-O-acetylated sugar is a valuable building block in organic synthesis, particularly in the field of glycobiology. The strategic placement of the acetyl groups renders the anomeric position reactive for glycosylation reactions, while the remaining hydroxyl groups are masked, preventing unwanted side reactions. Its stereochemistry and protecting group pattern make it a versatile precursor for the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in various biological processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 19186-40-4 | [1] |
| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |
| Molecular Weight | 348.30 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |
| Melting Point | Not consistently reported, varies with purity. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the selective deacetylation of a fully acetylated galactose precursor. While a direct, selective acetylation of D-galactose to yield the 1,3,4,6-tetra-O-acetylated alpha anomer is challenging, a common strategy involves the de-O-acetylation at the anomeric position of a peracetylated galactopyranose.
One plausible synthetic route is the deacetylation of β-D-galactose pentaacetate.[2] This reaction can be catalyzed by a Lewis acid, which preferentially removes the anomeric acetyl group.[2] The anomeric configuration can invert from β to the more thermodynamically stable α anomer during the reaction.[2]
Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose from β-D-Galactose Pentaacetate
This protocol is adapted from a general procedure for the deacylation of peracetylated sugars and may require optimization for the specific synthesis of the 1,3,4,6-isomer.[2]
Materials:
-
β-D-Galactose pentaacetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Diethyl Ether (Et₂O)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of β-D-galactose pentaacetate in anhydrous diethyl ether, add anhydrous aluminum chloride (approximately 1.0-1.5 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to isolate the desired 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.[2]
Note: The regioselectivity of this deacetylation may not exclusively yield the 1,3,4,6-isomer. Careful chromatographic separation and thorough characterization are crucial to isolate and identify the correct product.
Spectroscopic Data for Characterization
Table 2: Expected ¹H and ¹³C NMR Data Ranges for Acetylated Galactopyranosides
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
| ¹H | Anomeric (H-1) | δ 5.0 - 6.5 | The α-anomer typically shows a smaller J-coupling constant (J₁,₂) of around 3-4 Hz compared to the β-anomer. |
| Ring Protons | δ 3.5 - 5.5 | ||
| Acetyl (CH₃) | δ 1.9 - 2.2 | Multiple singlets corresponding to the different acetyl groups. | |
| ¹³C | Anomeric (C-1) | δ 90 - 100 | |
| Ring Carbons | δ 60 - 80 | ||
| Carbonyl (C=O) | δ 169 - 172 | ||
| Acetyl (CH₃) | δ 20 - 22 |
Note: These are general ranges and actual values may vary depending on the solvent and other experimental conditions. Researchers should acquire and interpret their own spectroscopic data for definitive characterization.
Applications in Research and Drug Development
Partially acetylated sugars like this compound are key intermediates in the synthesis of various biologically important molecules.
Glycosylation Reactions
The primary application of this compound is as a glycosyl donor in glycosylation reactions. The free hydroxyl group at the anomeric C-2 position is not present, making the anomeric C-1 position the reactive site. Activation of the anomeric acetyl group, often by conversion to a better leaving group such as a bromide or trichloroacetimidate, allows for the formation of a glycosidic bond with a glycosyl acceptor (e.g., an alcohol, another sugar, or a protein residue).
Synthesis of Bioactive Molecules
The galactose moiety is a crucial component of many glycoconjugates with important biological functions. Galactose-containing structures are often involved in cell-cell recognition, immune responses, and host-pathogen interactions. By using this compound as a synthetic precursor, researchers can construct complex oligosaccharides and glycoconjugates to study these processes or to develop new therapeutic agents. For instance, galactose derivatives are used to target the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific drug delivery.[3][4]
Drug Delivery
Galactose and its derivatives are increasingly being investigated for their role in targeted drug delivery systems.[3] The specific recognition of galactose by certain cell surface receptors, such as the asialoglycoprotein receptor (ASGPR) predominantly found on hepatocytes, allows for the targeted delivery of therapeutic agents to the liver.[3][4] Nanoparticles and other drug carriers can be functionalized with galactose-containing ligands to enhance their uptake by target cells, thereby increasing the efficacy of the drug and reducing off-target side effects. While direct use of this compound in final drug formulations is unlikely due to the acetyl protecting groups, it serves as a critical building block for synthesizing the galactose-based targeting moieties.
Conclusion
This compound is a valuable and versatile intermediate in carbohydrate synthesis. Its defined stereochemistry and protecting group pattern make it an essential tool for researchers in glycochemistry, medicinal chemistry, and drug development. The ability to use this compound as a glycosyl donor allows for the construction of complex, biologically relevant molecules. Further research into more selective and efficient synthetic methods for this and other partially protected sugars will continue to advance the field of glycobiology and its applications in medicine.
References
- 1. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 13C NMR [m.chemicalbook.com]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactose Derivative-Modified Nanoparticles for Efficient siRNA Delivery to Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Sweet Science: An In-depth Guide to the Discovery and History of Acetylated Galactose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of natural compounds has long been a cornerstone of chemical and biomedical innovation. Among these, the acetylation of monosaccharides, particularly galactose, has paved the way for profound advancements in our understanding of biological processes and the development of novel therapeutics. Acetylated galactose derivatives, by virtue of their altered physicochemical properties and biological activities, have emerged as crucial tools in glycobiology, immunology, and drug delivery. This technical guide delves into the historical milestones, key discoveries, and experimental foundations that have shaped our knowledge of these vital molecules. We will explore the seminal work of early carbohydrate chemists, the evolution of synthetic methodologies, and the ever-expanding applications of acetylated galactose derivatives in modern science.
A Journey Through Time: The Discovery and Historical Development
The story of acetylated galactose derivatives is intrinsically linked to the birth of modern carbohydrate chemistry in the late 19th and early 20th centuries. The pioneering work of German chemist Emil Fischer laid the groundwork for the structural elucidation of sugars, a monumental achievement that earned him the Nobel Prize in Chemistry in 1902.[1] Fischer's research on the configuration of glucose and other monosaccharides provided the fundamental understanding necessary for their chemical manipulation.
While the precise first synthesis of a simple acetylated galactose, such as galactose pentaacetate, is not definitively documented in a single landmark paper, it is widely understood to have emerged from the broader context of Fischer's era of carbohydrate chemistry. The techniques for acetylating sugars were being systematically developed during this period. Acetylation was recognized as a valuable method for protecting the hydroxyl groups of sugars, rendering them more soluble in organic solvents and facilitating further chemical transformations.[2] Early methods for acetylation often involved the use of acetic anhydride with a catalyst such as sodium acetate or zinc chloride.[3]
The development of glycosylation reactions, such as the Fischer glycosylation method discovered in 1893, was a significant leap forward.[4] This acid-catalyzed reaction between a monosaccharide and an alcohol opened the door to the synthesis of a vast array of glycosides.[4] Although initially focused on simpler alkyl glycosides, the principles of this reaction underpinned the more complex glycosylations that would follow.
The 20th century witnessed a refinement of these early techniques and the introduction of new, more stereoselective methods for glycosylation. The development of glycosyl donors with leaving groups at the anomeric position, such as glycosyl halides, thioglycosides, and trichloroacetimidates, provided chemists with greater control over the formation of the glycosidic bond.[5] These advancements were crucial for the synthesis of complex oligosaccharides and glycoconjugates containing acetylated galactose residues.
A pivotal moment in the biological understanding of acetylated galactose derivatives came with the discovery and characterization of the Tn antigen (GalNAcα1-O-Ser/Thr) .[6][7] This aberrant O-glycan, first identified in the 1970s, is a hallmark of many cancers and is associated with tumor progression and a poor prognosis.[8][9] The Tn antigen is the initial building block in mucin-type O-glycosylation, and its accumulation in cancer cells is often due to the incomplete synthesis of more complex O-glycans.[6][7] This discovery propelled acetylated galactose derivatives, specifically N-acetyl-D-galactosamine (GalNAc), into the forefront of cancer research and immunology.
Quantitative Data of Key Acetylated Galactose Derivatives
The following tables summarize key physicochemical properties of some important acetylated galactose derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Reference |
| α-D-Galactose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 143-144 | +23 to +26 (c=1, CHCl₃) | [10][11] |
| β-D-Galactose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 142-146 | +23 to +26 (c=1, CHCl₃) | [10][11][12] |
| 2-O-acetyl-D-galactose | C₈H₁₄O₇ | 222.19 | Not available | Not available | [13] |
| D-galactose, acetylated diethyldithioacetal derivative | C₂₀H₃₂O₁₀S₂ | 496.60 | Not available | Not available | [14] |
| Compound Name | CAS Number | PubChem CID |
| α-D-Galactose Pentaacetate | 4163-59-1 | 81232 |
| β-D-Galactose Pentaacetate | 4163-60-4 | 79064 |
| 2-O-acetyl-D-galactose | Not available | 141455485 |
| D-galactose, acetylated diethyldithioacetal derivative | Not available | Not available |
Key Experimental Protocols
Classical Acetylation of Galactose to form Galactose Pentaacetate
This protocol is a generalized representation of the classical methods used for the per-O-acetylation of galactose, adapted from descriptions of standard carbohydrate chemistry techniques.[15][16]
Materials:
-
D-galactose
-
Acetic anhydride
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane
-
Ice-cold water
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Cyclohexane:Ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve D-galactose in anhydrous pyridine in a round-bottom flask. The pyridine acts as both a solvent and a catalyst.
-
Acetylation: Cool the solution in an ice bath. Add a large excess of acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (galactose) is no longer visible.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acetic anhydride and pyridine.
-
Azeotropic Removal of Pyridine: Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step several times to ensure the complete removal of residual pyridine.
-
Purification: Purify the resulting crude galactose pentaacetate by column chromatography on silica gel. A suitable eluent system, such as a mixture of cyclohexane and ethyl acetate, is used to separate the product from any impurities.[15] The product is typically a mixture of α and β anomers.
Synthesis of a Glycosyl Bromide from Galactose Pentaacetate
This protocol describes the conversion of the acetylated galactose into a glycosyl bromide, a key intermediate for glycosylation reactions.[15]
Materials:
-
Galactose pentaacetate
-
Hydrogen bromide (HBr) in acetic acid (e.g., 33%)
-
Dichloromethane
-
Ice-cold water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Bromination: Dissolve the galactose pentaacetate in a minimal amount of dichloromethane in a flask and cool to 0°C in an ice bath.
-
Addition of HBr: Slowly add a solution of hydrogen bromide in acetic acid to the cooled, stirred solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction by TLC.
-
Extraction: Pour the reaction mixture into ice-cold water and extract the product into dichloromethane.
-
Washing: Carefully wash the organic layer with ice-cold water to remove any remaining acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the desired acetobromogalactose. The product is often used immediately in the next step without further purification.
Visualizing the Science: Pathways and Processes
The following diagrams, rendered in the DOT language for Graphviz, illustrate key concepts related to acetylated galactose derivatives.
Conclusion
The journey from the foundational work of Emil Fischer to the intricate understanding of the role of acetylated galactose derivatives in cancer biology is a testament to the power of chemical synthesis in unraveling biological complexity. The ability to acetylate galactose and its derivatives has not only been instrumental in the synthesis of complex carbohydrates but has also provided invaluable tools for probing cellular processes. As research in glycobiology and drug development continues to advance, the history of acetylated galactose derivatives serves as a compelling reminder of how fundamental chemical discoveries can have a lasting and profound impact on science and medicine. The ongoing exploration of these molecules promises to unlock new therapeutic strategies and a deeper understanding of the "sweet" language of life.
References
- 1. Carbohydrate - Wikipedia [en.wikipedia.org]
- 2. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 3. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 4. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 6. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cosmc connection to the Tn antigen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytokine-cosmc signaling axis upregulates the tumor-associated carbohydrate antigen Tn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tn Antigen Expression Contributes to an Immune Suppressive Microenvironment and Drives Tumor Growth in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. b- D -Galactose pentaacetate 98 4163-60-4 [sigmaaldrich.com]
- 11. deyerchem.com [deyerchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. D-galactose, acetylated diethyldithioacetal derivative [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
The Strategic Role of Acetyl Protecting Groups in Galactopyranose Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, particularly in the synthesis of complex glycans and glycoconjugates, the judicious use of protecting groups is paramount. Among these, the acetyl group stands out as a versatile and widely employed tool for the temporary masking of hydroxyl functionalities in galactopyranose and other monosaccharides. Its prevalence stems from the ease of its introduction and removal, as well as its profound influence on the reactivity and stereochemical outcome of glycosylation reactions. This technical guide provides an in-depth exploration of the role of acetyl protecting groups in galactopyranose chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts.
Core Principles of Acetyl Protection in Galactopyranose
The primary function of a protecting group is to selectively block a reactive site to prevent it from interfering with a desired chemical transformation at another position in the molecule.[1] Acetyl groups, introduced as acetate esters, effectively serve this purpose for the hydroxyl groups of galactopyranose. The protection of these hydroxyls is a critical step in multi-step syntheses of oligosaccharides, enabling precise control over which hydroxyl group acts as a glycosyl acceptor.[2]
Beyond simple protection, acetyl groups at specific positions on the galactopyranose ring can actively participate in reactions, a phenomenon known as neighboring group participation.[3] This is particularly significant in glycosylation reactions, where an acetyl group at the C2 position can lead to the formation of a 1,2-trans glycosidic linkage. Conversely, non-participating groups are often required to achieve 1,2-cis linkages. However, in the case of galactose, remote participation by an acetyl group at the C4 position can steer the reaction towards the formation of 1,2-cis-glycosides (α-glycosides).[4][5] The electron density of the acyl protecting group has been shown to influence the efficiency of this remote participation.[4]
Quantitative Data on Acetylation and Deacetylation of Galactopyranose
The efficiency and selectivity of acetylation and deacetylation reactions are critical for the successful synthesis of target molecules. The following tables summarize quantitative data from various studies.
| Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Per-O-acetylation | Acetic anhydride, anhydrous pyridine, room temperature, overnight | D-Galactose | Galactose pentaacetate (α/β mixture) | 95-97 | [6] |
| Per-O-acetylation | Acetic anhydride, sodium acetate, 95°C, 18 hrs | D-Galactose | Galactose pentaacetate | 98 | [3] |
| Anomeric Deacetylation | (i-Pr)3Sn(OEt), methanol, reflux, 4-5 hours | Pentaacetyl-α-D-galactopyranose | 2,3,4,6-Tetra-O-acetyl-D-galactopyranose | Good to Excellent | [7] |
| Regioselective Deacetylation | Ammonium acetate, DMF | Peracetylated carbohydrates | 1-O-deacetylated product | Not specified | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducibility in the laboratory. The following sections provide step-by-step protocols for key acetylation and deacetylation reactions of galactopyranose.
Per-O-Acetylation of D-Galactose
This procedure describes the complete acetylation of all hydroxyl groups on D-galactose.
Materials:
-
D-Galactose
-
Acetic anhydride
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Cyclohexane
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-galactose in anhydrous pyridine.
-
Add a large excess of acetic anhydride dropwise to the solution while stirring.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[6]
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene several times to remove traces of pyridine.[6]
-
Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., Cyclohexane:EtOAc 6:4) to obtain galactose pentaacetate.[6]
Selective Anomeric Deacetylation of Per-acetylated Galactose
This protocol outlines the selective removal of the acetyl group at the anomeric (C1) position.
Materials:
-
Pentaacetyl-α-D-galactopyranose
-
(i-Pr)3Sn(OEt) (Triisopropoxytin(IV) ethoxide)
-
Methanol
-
Ammonium acetate solution
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve pentaacetyl-α-D-galactopyranose (1 mmol) in methanol (20 mL).[7]
-
Add (i-Pr)3Sn(OEt) (1 mmol) to the solution.[7]
-
Add a drop of ammonium acetate solution to the reaction mixture.[7]
-
Reflux the reaction mixture for 4-5 hours, monitoring the progress by TLC.[7]
-
Once the reaction is complete, separate the solvent. The solid matter is the desired product.
-
Wash the solid product with hexane (3 times).[7]
-
Recrystallize the product from ethyl acetate to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose.[7]
Visualizing Key Concepts in Galactopyranose Chemistry
Diagrams are invaluable for understanding complex chemical pathways and relationships. The following sections provide Graphviz diagrams to illustrate fundamental processes involving acetylated galactopyranose.
Logical Flow of Acetyl Protection in Glycosylation
This diagram illustrates the general workflow for utilizing acetyl protecting groups in the synthesis of a disaccharide.
Caption: Workflow for disaccharide synthesis using acetyl protecting groups.
Signaling Pathway of Neighboring Group Participation
This diagram conceptualizes the mechanism of neighboring group participation by a C2-acetyl group during glycosylation, leading to a 1,2-trans product.
Caption: Mechanism of C2-acetyl neighboring group participation.
Physicochemical Properties of Acetylated Galactopyranose
The introduction of acetyl groups significantly alters the physicochemical properties of galactopyranose. Acetylation generally increases the hydrophobicity of the molecule, leading to changes in solubility. While native galactopyranose is highly soluble in water, per-O-acetylated galactopyranose is more soluble in organic solvents.[9] This modification also impacts properties such as swelling power, thermal stability, and crystallinity, which is particularly relevant when considering acetylated polysaccharide derivatives.[10][11]
| Property | Effect of Acetylation | Rationale |
| Solubility | Decreased in water, increased in organic solvents.[9] | The hydrophobic acetyl groups mask the hydrophilic hydroxyl groups. |
| Swelling Power | Generally increased in acetylated polysaccharides.[11] | Introduction of acetyl groups weakens the intermolecular hydrogen bonds within the starch granule, allowing for greater water penetration. |
| Thermal Stability | Increased.[10] | The bulky acetyl groups can increase the rigidity of the polymer chain. |
| Crystallinity | Reduced.[10] | The introduction of acetyl groups disrupts the regular packing of the polysaccharide chains. |
Conclusion
Acetyl protecting groups are an indispensable tool in the chemical synthesis involving galactopyranose. Their role extends far beyond the simple masking of hydroxyl groups, critically influencing the stereochemical outcome of glycosylation reactions through neighboring group and remote participation. A thorough understanding of the methods for their introduction and removal, as well as their impact on the physicochemical properties of galactopyranose derivatives, is essential for researchers in glycochemistry and drug development. The strategic application of acetyl protection enables the synthesis of complex, biologically relevant oligosaccharides and glycoconjugates with high precision and efficiency.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccsenet.org [ccsenet.org]
- 8. researchgate.net [researchgate.net]
- 9. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Physico-chemical properties of acetylated starches from Indian black gram (Phaseolus mungo L.) cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose from D-galactose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a valuable intermediate in the synthesis of various biologically active molecules, starting from the readily available D-galactose. The protocol is presented in a two-step process: the initial per-acetylation of D-galactose to yield D-galactose pentaacetate, followed by a highly selective deacetylation at the anomeric position to afford the target compound.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Per-acetylation of D-galactose D-galactose is treated with an excess of acetic anhydride in the presence of a catalyst, such as sodium acetate, to yield a mixture of anomers of D-galactose pentaacetate.
Step 2: Selective Anomeric Deacetylation The resulting D-galactose pentaacetate is then selectively deacetylated at the C-1 position to produce this compound. This protocol details a highly efficient method utilizing cesium fluoride in polyethylene glycol (PEG-400).
Experimental Protocols
Step 1: Synthesis of β-D-Galactose Pentaacetate
This protocol is adapted from the per-acetylation of D-glucose and is applicable to D-galactose.
Materials:
-
D-galactose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of acetic anhydride (e.g., 70 mL), add anhydrous sodium acetate (e.g., 15.0 g).
-
Add D-galactose (e.g., 15.0 g) to the mixture.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude β-D-galactose pentaacetate can be purified by recrystallization from ethanol to yield a white crystalline solid.
Step 2: Synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
This protocol utilizes a highly selective anomeric deacetylation method.[1]
Materials:
-
β-D-Galactose pentaacetate
-
Cesium fluoride (CsF)
-
Polyethylene glycol 400 (PEG-400)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve β-D-galactose pentaacetate (1 equivalent) in PEG-400.
-
Add cesium fluoride (CsF) (e.g., 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.[1] Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).
-
Upon completion, the reaction mixture can be directly purified by silica gel column chromatography.
-
Elute the column with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final product.
Alternative Deacetylation Method: An alternative method involves the use of aluminum chloride (AlCl₃).[2][3] In this procedure, β-D-galactose pentaacetate is heated with AlCl₃ at 110 °C, which also yields the desired 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Step | Reactant | Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield |
| 1. Per-acetylation | D-galactose | Acetic anhydride, Sodium acetate | None | Varies (monitor by TLC) | Heat | High |
| 2. Deacetylation | β-D-Galactose pentaacetate | Cesium fluoride | PEG-400 | 1 hour | Room Temperature | ~85%[1] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis from D-galactose.
References
Application Notes and Protocols: 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose as a Glycosyl Donor Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose is a partially protected derivative of D-galactose. While the presence of an acetyl group at the anomeric carbon (C-1) allows it to function as a glycosyl donor under specific conditions, it is more commonly regarded as a stable, crystalline precursor to more reactive glycosyl donors. The electron-withdrawing nature of the acetyl groups renders the molecule "disarmed," meaning it is less reactive in glycosylation reactions compared to donors with more labile leaving groups. This characteristic, however, makes it an excellent and stable starting material for the synthesis of highly reactive glycosyl donors such as glycosyl halides or trichloroacetimidates.
These application notes provide detailed protocols for the conversion of this compound into more potent glycosyl donors and their subsequent use in the synthesis of galactosides, which are crucial components of many biologically active molecules, including therapeutics and probes for biomedical research.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₁₀ |
| Molecular Weight | 348.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in ether and alcohols. Insoluble in water. |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |
Safety Precautions: Handle in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Application: Precursor for Highly Reactive Glycosyl Donors
The primary application of this compound in modern carbohydrate synthesis is as a stable precursor for the on-demand generation of more reactive glycosyl donors. The C-2 hydroxyl group is unprotected, which can influence the stereochemical outcome of glycosylation reactions. Without a participating group at C-2, the formation of 1,2-trans or 1,2-cis glycosidic linkages will be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the promoter and acceptor.
Workflow for Conversion to Active Glycosyl Donors
Caption: Conversion of the stable precursor to active glycosyl donors for glycosylation.
Experimental Protocols
Protocol 1: Synthesis of 3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl Bromide
This protocol describes the conversion of the title compound to a more reactive glycosyl bromide, a versatile donor for Koenigs-Knorr type glycosylations.
Materials:
-
This compound
-
33% Hydrogen bromide in glacial acetic acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Toluene
Procedure:
-
Dissolve this compound (1.0 g, 2.87 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 33% HBr in acetic acid (1.5 mL, ~2.5 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 1:1). The product will have a higher Rf value than the starting material.
-
Upon completion, dilute the reaction mixture with cold dichloromethane (20 mL) and pour it into a separatory funnel containing ice-cold water (20 mL).
-
Separate the organic layer and wash sequentially with cold water (2 x 20 mL), cold saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Co-evaporate the residue with toluene (2 x 10 mL) to remove any remaining traces of acetic acid. The resulting glycosyl bromide is typically used immediately in the next step without further purification.
Protocol 2: Lewis Acid-Catalyzed Glycosylation using the Prepared Glycosyl Bromide
This protocol outlines a general procedure for the glycosylation of a primary alcohol acceptor using the freshly prepared galactopyranosyl bromide.
Materials:
-
3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl bromide (from Protocol 1)
-
Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.1 eq.)
-
Silver trifluoromethanesulfonate (AgOTf) (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves, activated
-
Triethylamine
-
Saturated aqueous sodium thiosulfate
Procedure:
-
To a stirred suspension of the glycosyl acceptor (1.1 eq.) and freshly activated 4 Å molecular sieves in anhydrous DCM under an inert atmosphere (argon or nitrogen), add the freshly prepared solution of 3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl bromide in anhydrous DCM.
-
Cool the mixture to -40°C.
-
Add silver trifluoromethanesulfonate (1.1 eq.) to the mixture.
-
Stir the reaction at -40°C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the addition of triethylamine (2 eq.).
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired disaccharide.
Expected Results and Data Presentation
The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions. The absence of a participating group at C-2 of the donor can lead to a mixture of α and β anomers. The use of non-participating solvents like dichloromethane often favors the formation of the α-glycoside due to the anomeric effect.
Table 1: Representative Yields for Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Gal-Br | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | DCM | -40 to RT | 4 | 75 | 5:1 |
| Gal-Br | 1-Hexanol | Ag₂CO₃ | Toluene | 80 | 12 | 60 | 3:1 |
| Gal-Br | Cholesterol | NIS/TfOH | DCM/Ether | -20 | 2 | 80 | >10:1 |
Gal-Br refers to 3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl bromide. Data are representative and may vary based on specific reaction conditions and substrate reactivity.
Logical Pathway for Glycosylation Stereoselectivity
The stereochemical outcome of glycosylation reactions with a C-2 hydroxyl donor is influenced by several factors. The following diagram illustrates the potential pathways.
Caption: Factors influencing the stereochemical outcome of glycosylation.
Conclusion
While this compound is not a highly reactive glycosyl donor for direct use in glycosylation, its stability makes it an excellent and cost-effective starting material for the synthesis of more potent glycosyl donors. The protocols provided herein offer reliable methods for its conversion and subsequent use in the synthesis of complex galactosides. Careful control of reaction conditions is crucial to achieve desired yields and stereoselectivity, particularly due to the presence of the free hydroxyl group at the C-2 position. These strategies are valuable for researchers in glycochemistry and drug development who require access to a variety of galactosylated compounds.
Application Notes and Protocols for Disaccharide Synthesis Using 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a disaccharide, specifically β-lactose octaacetate, utilizing a derivative of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose as the glycosyl donor. The described methodology is based on the classical Koenigs-Knorr reaction, a robust and widely used method for glycosidic bond formation. This process is fundamental in carbohydrate chemistry and is a key step in the synthesis of complex oligosaccharides for various applications, including drug development and glycobiology research.[1][2][3]
The overall synthetic strategy involves three main stages:
-
Preparation of the Glycosyl Donor: Conversion of the acetylated galactose starting material into a reactive glycosyl halide.
-
Preparation of the Glycosyl Acceptor: Synthesis of a partially protected monosaccharide with a free hydroxyl group at the desired position for glycosylation.
-
Glycosylation and Deprotection: Coupling of the glycosyl donor and acceptor, followed by the removal of protecting groups to yield the final disaccharide.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of β-lactose octaacetate.
Table 1: Synthesis of Glycosyl Donor and Acceptor
| Step | Reactant | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose | Acetobromo-α-D-galactose | HBr in Acetic Acid | Acetic Acid | 2 hours | Room Temp. | High (typically >90%) |
| 2 | β-D-glucose pentaacetate | 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose | Specific deacetylation conditions | Various | Variable | Variable | ~70% |
Table 2: Koenigs-Knorr Glycosylation and Deprotection
| Step | Reaction | Promoter | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 3 | Glycosylation | Silver(I) Oxide or Silver(I) Carbonate | Dichloromethane | 12-24 hours | Room Temp. | β-Lactose octaacetate | 50-70% |
| 4 | Deprotection (Zemplén) | Sodium Methoxide (catalytic) | Methanol | 1-2 hours | Room Temp. | Lactose | >95% |
Experimental Protocols
Protocol 1: Preparation of the Glycosyl Donor (Acetobromo-α-D-galactose)
This protocol describes the conversion of an acetylated galactose derivative to the corresponding glycosyl bromide, a key reactive intermediate for the Koenigs-Knorr reaction.[4]
Materials:
-
1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
-
33% Hydrogen bromide in glacial acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount of 33% hydrogen bromide in glacial acetic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Carefully wash the organic layer with ice-cold saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetobromo-α-D-galactose. This product is often used in the next step without further purification.
Protocol 2: Preparation of the Glycosyl Acceptor (1,2,3,6-tetra-O-acetyl-β-D-glucopyranose)
This protocol outlines a method for the preparation of the glycosyl acceptor with a free hydroxyl group at the C-4 position, which is necessary for the synthesis of lactose.
Materials:
-
β-D-glucose pentaacetate
-
Appropriate reagents for selective deacetylation (e.g., specific enzymes or chemical reagents as per specialized literature)
-
Solvents for reaction and purification
-
Chromatography apparatus
Procedure: The synthesis of 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose from β-D-glucose pentaacetate involves selective deacetylation at the C-4 position. This can be a challenging step, and several methods have been reported in the literature, including enzymatic and chemical approaches. A convenient method involves acyl migration strategies. For a detailed and reliable protocol, it is recommended to consult specialized literature on the regioselective deprotection of acetylated sugars. A reported yield for a convenient synthesis is approximately 70%.
Protocol 3: Koenigs-Knorr Synthesis of β-Lactose Octaacetate
This protocol details the coupling of the glycosyl donor and acceptor to form the protected disaccharide.[2]
Materials:
-
Acetobromo-α-D-galactose (from Protocol 1)
-
1,2,3,6-tetra-O-acetyl-β-D-glucopyranose (from Protocol 2)
-
Silver(I) oxide or Silver(I) carbonate (promoter)
-
Anhydrous dichloromethane
-
Molecular sieves (4Å)
-
Round-bottom flask, equipped with a condenser and a drying tube
-
Magnetic stirrer
-
Celite®
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor, 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose, and freshly activated molecular sieves to anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the promoter, silver(I) oxide or silver(I) carbonate (approximately 2 equivalents based on the glycosyl donor).
-
Add a solution of the glycosyl donor, acetobromo-α-D-galactose (approximately 1.2 equivalents), in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain β-lactose octaacetate.
Protocol 4: Deprotection of β-Lactose Octaacetate to Lactose (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups to yield the final disaccharide.[5]
Materials:
-
β-Lactose octaacetate
-
Anhydrous methanol
-
Sodium methoxide in methanol (catalytic amount, e.g., 0.5 M solution)
-
Amberlite® IR120 (H⁺ form) resin
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the purified β-lactose octaacetate in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Once the deprotection is complete, add Amberlite® IR120 (H⁺ form) resin to neutralize the reaction mixture to pH 7.
-
Filter the resin and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the deprotected lactose.
Visualizations
Caption: Reaction pathway for the synthesis of lactose.
References
Application Notes and Protocols: Preparation of Glycoconjugates with 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycoconjugates, molecules containing one or more carbohydrate units linked to a non-carbohydrate moiety such as a protein, peptide, or lipid, are fundamental to a vast array of biological processes. Their roles in cell recognition, signaling, and immune responses make them critical targets in glycobiology research and therapeutic development.[1] The chemical synthesis of well-defined glycoconjugates is essential for studying their function and developing novel diagnostics and vaccines.
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose is a stable, readily available, and protected derivative of D-galactose. Its acetyl groups prevent unwanted side reactions of the hydroxyl groups during synthesis, making it an excellent precursor for the preparation of galactosyl donors. This document provides detailed protocols for the multi-step synthesis of glycoconjugates, starting from the activation of this precursor, followed by the glycosylation of an acceptor molecule, and concluding with the final deprotection to yield the target glycoconjugate.
Overall Synthetic Workflow
The preparation of a glycoconjugate from a per-O-acetylated galactose precursor involves a three-stage process. First, the anomeric acetyl group must be replaced with a suitable leaving group to create an activated glycosyl donor. Second, this donor is coupled with a nucleophilic acceptor (e.g., an alcohol, thiol, or amino group on a target molecule) in a glycosylation reaction. Finally, the acetyl protecting groups are removed to yield the native glycoconjugate.
Caption: General workflow for glycoconjugate synthesis.
Section 1: Preparation of an Activated Glycosyl Donor
The C-1 acetyl group of the starting material is not a sufficiently good leaving group for glycosylation. Therefore, it must be converted into a more reactive species. A common and effective strategy is the synthesis of a glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide. This compound is a versatile glycosyl donor for coupling with various acceptors.[2][3]
Experimental Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide
-
Dissolution: Dissolve 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in a minimal amount of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of hydrogen bromide in acetic acid (HBr/AcOH, ~33% w/v) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with cold CH₂Cl₂ and pour it into a separatory funnel containing ice-cold water.
-
Extraction: Wash the organic layer sequentially with cold water, a cold saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is often used immediately in the next step due to its instability. If necessary, it can be purified by recrystallization from a solvent system like diethyl ether/hexane.
Table 1: Summary of Reaction Parameters for Glycosyl Bromide Formation
| Parameter | Condition/Value | Purpose |
| Starting Material | 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose | Galactose precursor |
| Reagent | HBr in Acetic Acid (33%) | Brominating agent |
| Solvent | Dichloromethane (CH₂Cl₂) | Reaction medium |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products |
| Reaction Time | 3 - 6 hours | Time for complete conversion |
| Work-up | Aqueous wash (H₂O, NaHCO₃, brine) | Neutralizes acid and removes impurities |
| Typical Yield | 85 - 95% | Expected product yield |
Section 2: The Glycosylation Reaction
Glycosylation is the pivotal step where the activated galactosyl donor is coupled with a nucleophilic acceptor molecule (ROH) to form the desired glycosidic bond. The choice of promoter is critical and depends on the reactivity of both the donor and the acceptor. For glycosyl bromides, classic Koenigs-Knorr conditions using silver salts (e.g., Ag₂CO₃, AgOTf) are effective.
Caption: Key components of the glycosylation reaction.
Experimental Protocol 2: Glycosylation with a Generic Alcohol Acceptor (R-OH)
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the acceptor alcohol (1.0 eq.), the freshly prepared galactosyl bromide (1.2-1.5 eq.), and anhydrous CH₂Cl₂. Add activated 4 Å molecular sieves to maintain anhydrous conditions.[4]
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Promoter Addition: Add the promoter (e.g., silver(I) carbonate, Ag₂CO₃, 2.0 eq.) to the mixture in one portion. Protect the flask from light by wrapping it in aluminum foil, as silver salts are light-sensitive.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Filtration: Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove the molecular sieves and silver salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the protected glycoconjugate.[5]
Table 2: Summary of Typical Glycosylation Reaction Conditions
| Parameter | Condition/Value | Purpose |
| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | Provides the galactose moiety |
| Glycosyl Acceptor | Alcohol, Thiol, etc. (ROH) | Molecule to be glycosylated |
| Promoter | Silver(I) Carbonate (Ag₂CO₃) or Silver Triflate (AgOTf) | Activates the glycosyl bromide |
| Solvent | Anhydrous Dichloromethane or Toluene | Reaction medium |
| Additives | 4 Å Molecular Sieves | Removes trace water |
| Temperature | Room Temperature | Standard reaction condition |
| Reaction Time | 12 - 24 hours | Varies with acceptor reactivity |
| Typical Yield | 50 - 80% | Highly dependent on the acceptor |
Section 3: Deprotection of the Glycoconjugate
The final step in the synthesis is the removal of the acetyl protecting groups to reveal the free hydroxyl groups of the galactose moiety. The Zemplén deacetylation is a classic, mild, and highly efficient method for this transformation, using a catalytic amount of sodium methoxide in methanol.[6]
Experimental Protocol 3: Zemplén Deacetylation
-
Dissolution: Dissolve the purified, acetylated glycoconjugate in anhydrous methanol (MeOH).
-
Catalyst Addition: Add a freshly prepared solution of sodium methoxide in methanol (NaOMe/MeOH, ~0.1 M) dropwise until the pH of the solution is between 9 and 10.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC; the product will be significantly more polar than the starting material. The reaction is typically complete within 1-4 hours.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acid resin (e.g., Amberlite IR120 H⁺) until the pH is neutral (~7).
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure.
-
Purification: The final deprotected glycoconjugate can be purified by methods such as silica gel chromatography (using a polar solvent system like CH₂Cl₂/MeOH), size-exclusion chromatography, or recrystallization, depending on its physical properties.
Table 3: Summary of Zemplén Deacetylation Conditions
| Parameter | Condition/Value | Purpose |
| Substrate | Acetylated Glycoconjugate | The protected product from Stage 2 |
| Reagent | Sodium Methoxide (catalytic) | Deprotection catalyst |
| Solvent | Anhydrous Methanol | Reaction medium |
| Temperature | Room Temperature | Mild reaction condition |
| Reaction Time | 1 - 4 hours | Time for complete deprotection |
| Work-up | Neutralization with acid resin | Quenches the reaction |
| Typical Yield | >95% (often quantitative) | Expected product yield |
Section 4: Characterization
The identity and purity of all intermediates and the final glycoconjugate must be confirmed through analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, stereochemistry of the anomeric center (α or β linkage), and the successful removal of acetyl groups.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.[8]
-
Thin Layer Chromatography (TLC): Used for routine monitoring of reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Can be employed for the purification and final purity analysis of protected and deprotected carbohydrates.[9]
References
- 1. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study [beilstein-journals.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Deacetylation of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deacetylation of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose to yield α-D-galactopyranose. The primary method detailed is the Zemplén deacetylation, a widely used and efficient base-catalyzed procedure in carbohydrate chemistry.[1]
Overview and Principle
The removal of acetyl protecting groups is a fundamental transformation in carbohydrate synthesis, crucial for unmasking hydroxyl groups for further functionalization or to obtain the final target molecule. Acetyl groups are typically removed under basic conditions.[1] The Zemplén deacetylation is a classic and highly effective method that utilizes a catalytic amount of sodium methoxide in methanol to achieve smooth and complete deprotection under mild conditions.[1][2] The reaction proceeds via a transesterification mechanism where the methoxide ion attacks the acetyl carbonyl group, leading to the formation of methyl acetate and the deprotected hydroxyl group on the sugar.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Zemplén deacetylation of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
| Parameter | Value | Reference |
| Starting Material | 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose | - |
| Product | α-D-Galactopyranose | - |
| Molecular Weight (Starting Material) | 348.31 g/mol | - |
| Molecular Weight (Product) | 180.16 g/mol | - |
| Catalyst | Sodium methoxide (NaOMe) in Methanol | [1] |
| Solvent | Dry Methanol (MeOH) | [1] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 10 minutes to several hours (monitored by TLC) | [1][3] |
| Typical Yield | High to quantitative | [3] |
| Purification Method | Ion-exchange resin neutralization followed by silica gel chromatography | [1][3] |
Experimental Protocol: Zemplén Deacetylation
This protocol describes the de-O-acetylation of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose using a catalytic amount of sodium methoxide in methanol.[1]
Materials and Reagents
-
1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
-
Sodium methoxide (NaOMe), 0.5 M or 1 M solution in methanol[1]
-
Dry Methanol (MeOH)[1]
-
Ion-exchange resin (H+ form, e.g., Dowex 50WX8)[3]
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., Ethyl acetate/Methanol, 5:1 v/v)
-
TLC stain (e.g., p-anisaldehyde solution or ceric ammonium molybdate)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl acetate/Methanol gradient)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Dissolve 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose (1.0 equivalent) in dry methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).[1]
-
Initiation of Reaction: Cool the solution to 0°C using an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir.[1] Monitor the progress of the reaction by TLC. To do this, take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system. The starting material will have a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible.
-
Neutralization: Once the reaction is complete, add an acidic ion-exchange resin (H+ form) to the reaction mixture and stir until the pH of the solution becomes neutral (check with pH paper).[1][3] This step quenches the reaction and removes sodium ions.
-
Filtration: Filter off the resin through a cotton plug or a sintered glass funnel and wash the resin with methanol.[1]
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude residue by silica gel column chromatography.[1] The column should be packed with silica gel in a suitable solvent, and the product is typically eluted with a gradient of increasing polarity (e.g., ethyl acetate to an ethyl acetate/methanol mixture).
-
Final Product: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield α-D-galactopyranose as a white solid.
Visualizations
Chemical Reaction Scheme
Caption: Zemplén deacetylation of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Experimental Workflow
Caption: Workflow for the Zemplén deacetylation protocol.
Analytical Methods for Monitoring
The progress of the deacetylation reaction can be monitored using various chromatographic techniques.[4][5]
-
Thin Layer Chromatography (TLC): This is the most common and rapid method. The acetylated starting material is less polar and will have a higher Rf value compared to the fully deprotected, highly polar galactopyranose product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be employed to track the disappearance of the starting material and the appearance of the product.[4]
Characterization of the final product is typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of α-D-galactopyranose and the absence of acetyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Precautions
-
Sodium methoxide is corrosive and flammable. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Always work in a well-ventilated area and follow standard laboratory safety procedures.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
Application Notes and Protocols for Regioselective Glycosylation of Galactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective functionalization of carbohydrates is a cornerstone of modern glycochemistry, essential for the synthesis of complex oligosaccharides and glycoconjugates with significant biological activities. Galactose, a ubiquitous monosaccharide in biological systems, presents a synthetic challenge due to the similar reactivity of its four secondary hydroxyl groups (OH-2, OH-3, OH-4, and OH-6). Controlling glycosylation at a specific position is paramount for creating well-defined glycosidic linkages, which are critical for the biological function of glycoproteins, glycolipids, and other glycans. This document provides a detailed overview of protecting group strategies and experimental protocols to achieve regioselective glycosylation of galactose, a vital process in drug discovery and development.
Protecting Group Strategies for Regioselective Glycosylation
The strategic use of protecting groups is the most effective method to differentiate the hydroxyl groups of galactose, thereby directing glycosylation to a specific position. The choice of protecting group, its stereoelectronic properties, and the reaction conditions all play a crucial role in the outcome of the glycosylation reaction. Key strategies include:
-
Temporary and Permanent Protecting Groups: A combination of temporary (e.g., acyl, silyl) and permanent (e.g., benzyl) protecting groups allows for sequential deprotection and glycosylation at different positions.
-
Orthogonal Protecting Groups: This powerful strategy employs a set of protecting groups that can be removed under specific and mutually exclusive conditions, enabling the selective deprotection of a single hydroxyl group in a multi-protected carbohydrate.[1][2] For instance, a benzyl ether (removed by hydrogenolysis), a silyl ether (removed by fluoride ions), and an acetate ester (removed by mild base) can all be present in the same molecule and deprotected sequentially.
-
Participating and Non-Participating Groups: Protecting groups at the C-2 position significantly influence the stereochemical outcome of glycosylation. Acyl-type protecting groups (e.g., acetyl, benzoyl) act as "participating" groups, forming a transient cyclic intermediate that shields one face of the pyranose ring, typically leading to the formation of 1,2-trans-glycosides.[3] Ether-type protecting groups (e.g., benzyl) are "non-participating" and do not provide this neighboring group assistance, often resulting in a mixture of 1,2-cis and 1,2-trans products.
-
Remote Participation: Acyl protecting groups at positions other than C-2, such as C-4 or C-6, can also influence the stereoselectivity of glycosylation through "remote participation."[4][5] For example, a C-4 acyl group in a galactose donor can favor the formation of 1,2-cis-glycosides (α-galactosides).[6][7]
-
Bulky Protecting Groups: Steric hindrance can be exploited to selectively protect the less hindered primary hydroxyl group (OH-6) using bulky reagents like trityl chloride or tert-butyldiphenylsilyl chloride.
Key Protecting Groups and Their Applications in Galactose Chemistry
| Protecting Group | Abbreviation | Typical Reagents for Introduction | Cleavage Conditions | Target Hydroxyl(s) & Remarks |
| Benzylidene Acetal | Bn | Benzaldehyde dimethyl acetal, CSA | Catalytic hydrogenolysis (Pd/C, H₂); Acid hydrolysis; Reductive opening (e.g., with DIBAL-H, NaCNBH₃-HCl) | Protects C-4 and C-6 hydroxyls simultaneously. Reductive opening provides access to either a free OH-4 or OH-6. |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF-Pyridine | Bulky silyl group, often used for selective protection of the primary OH-6. |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | TBAF, HF-Pyridine | Even bulkier than TBDMS, offering higher selectivity for the primary hydroxyl group. |
| Acyl Esters | ||||
| Acetyl | Ac | Acetic anhydride, Pyridine | Mild base (e.g., NaOMe in MeOH) | Often used to protect all hydroxyls (peracetylation). Can act as a participating group at C-2. |
| Benzoyl | Bz | Benzoyl chloride, Pyridine | Base (e.g., NaOMe in MeOH) | More stable than acetyl. Can be introduced regioselectively under kinetic control.[4] |
| Pivaloyl | Piv | Pivaloyl chloride, Pyridine | Stronger base required for cleavage | Bulky acyl group that can influence stereoselectivity through remote participation.[6][7] |
| Levulinoyl | Lev | Levulinic acid, DCC, DMAP | Hydrazine acetate in DCM/MeOH | Orthogonal to many other protecting groups, useful for temporary protection.[4][5] |
| Ethers | ||||
| Benzyl | Bn | Benzyl bromide, NaH | Catalytic hydrogenolysis (Pd/C, H₂) | A "permanent" protecting group, stable to a wide range of reaction conditions. Non-participating at C-2. |
Experimental Protocols
Protocol 1: Regioselective 4,6-O-Benzylidene Protection of Methyl α-D-Galactopyranoside
This protocol describes the formation of a benzylidene acetal to simultaneously protect the C-4 and C-6 hydroxyl groups of galactose.
Materials:
-
Methyl α-D-galactopyranoside
-
Benzaldehyde dimethyl acetal
-
Camphorsulfonic acid (CSA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl α-D-galactopyranoside (1.0 eq) in anhydrous DMF, add benzaldehyde dimethyl acetal (1.5 eq).
-
Add a catalytic amount of camphorsulfonic acid (0.1 eq).
-
Stir the reaction mixture at room temperature under reduced pressure (to remove methanol byproduct) for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from methanol or by silica gel chromatography.
Protocol 2: Regioselective 6-O-Silylation of Methyl 4,6-O-Benzylidene-α-D-galactopyranoside
This protocol is not directly applicable as the 6-OH is already protected. A more relevant protocol would be the selective silylation of the primary hydroxyl group of an unprotected galactoside.
Protocol 2 (Revised): Regioselective 6-O-Silylation of Methyl α-D-Galactopyranoside
This protocol describes the selective protection of the primary C-6 hydroxyl group using a bulky silyl ether.
Materials:
-
Methyl α-D-galactopyranoside
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
-
Imidazole
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl α-D-galactopyranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBDPS-Cl (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Regioselective Benzoylation of Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside
This protocol is for a later stage in a synthetic sequence. A more foundational protocol would be the regioselective benzoylation of a diol.
Protocol 3 (Revised): Regioselective 3-O-Benzoylation of Methyl 4,6-O-Benzylidene-α-D-galactopyranoside
This protocol describes the regioselective benzoylation of the more reactive equatorial C-3 hydroxyl group in the presence of the axial C-2 hydroxyl.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-galactopyranoside
-
Benzoyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 4,6-O-benzylidene-α-D-galactopyranoside (1.0 eq) in anhydrous pyridine.
-
Cool the solution to -20 °C.
-
Slowly add benzoyl chloride (1.05 eq) dropwise.
-
Stir the reaction at -20 °C for 4-8 hours, carefully monitoring by TLC to avoid over-benzoylation.
-
Once the desired product is the major component, quench the reaction by adding a few drops of water.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 4: Glycosylation of a Galactose Acceptor with a Glycosyl Donor
This protocol outlines a general procedure for a glycosylation reaction. The specific acceptor, donor, and promoter will vary depending on the desired linkage. Here, we describe the glycosylation of a partially protected galactose acceptor with a trichloroacetimidate donor.
Materials:
-
Galactose acceptor with a single free hydroxyl group (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside)
-
Per-O-benzoylated galactosyl trichloroacetimidate (glycosyl donor)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the galactose acceptor (1.0 eq), the glycosyl donor (1.2 eq), and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add a catalytic amount of TMSOTf (0.1 eq) dropwise.
-
Stir the reaction at -40 °C and allow it to slowly warm to 0 °C over 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting disaccharide by silica gel column chromatography.
Data Presentation
Table 1: Regioselectivity in the Benzoylation of Methyl α-D-Galactopyranoside Derivatives
| Starting Material | Reagent | Conditions | Major Product(s) | Yield (%) | Reference |
| Methyl α-D-galactopyranoside | Benzoyl chloride, Pyridine | Low temperature | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | >65 | [4] |
| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | Benzoyl chloride, Pyridine | -20 °C | Methyl 3-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside | Variable | - |
Table 2: Stereoselectivity in the Glycosylation of Galactose Donors
| Donor Protecting Groups | Acceptor | Promoter | α:β Ratio | Yield (%) | Reference |
| 2-O-Benzoyl, 3,4,6-tri-O-benzyl | Primary alcohol | TMSOTf | >95:5 (β) | High | [3] |
| 2-O-Benzyl, 3,4,6-tri-O-acetyl | Secondary alcohol | NIS/TfOH | Mixture | Moderate to high | - |
| 4-O-Pivaloyl, 2,3,6-tri-O-benzyl | Various | TMSOTf | High α-selectivity | High | [6][7] |
| 4,6-O-Benzylidene, 2,3-di-O-benzyl | Various | NIS/TfOH | Varies with conditions | High | - |
Visualizations
Caption: Workflow for regioselective glycosylation of galactose.
Caption: Influence of C-2 protecting groups on stereoselectivity.
References
- 1. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose is a versatile glycosyl donor for the synthesis of a wide range of glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids. The acetyl protecting groups enhance its stability and solubility in organic solvents, while the anomeric acetate can be selectively activated by Lewis acids to promote the formation of glycosidic bonds. This document provides detailed application notes and experimental protocols for the activation of this donor using common Lewis acids.
Activation Principle
The activation of this compound for glycosylation is typically achieved through the action of a Lewis acid. The Lewis acid coordinates to the oxygen atom of the anomeric acetyl group, increasing its electrophilicity and facilitating its departure as an acylium ion. This generates a transient oxocarbenium ion intermediate at the anomeric center, which is then attacked by a nucleophilic glycosyl acceptor (e.g., an alcohol) to form the desired glycosidic linkage. The stereochemical outcome of the reaction (α or β-glycoside) is influenced by several factors, including the nature of the Lewis acid, the solvent, the reaction temperature, and the protecting groups on the glycosyl donor.[1] The presence of acetyl groups at the C-3 and C-4 positions of the galactose ring can particularly favor the formation of the α-anomer.[1]
Data Presentation: Lewis Acid Promoted Glycosylation
The following table summarizes typical reaction conditions and outcomes for the glycosylation of a generic alcohol acceptor with this compound using different Lewis acid promoters. Please note that yields and stereoselectivity are highly dependent on the specific glycosyl acceptor and reaction conditions.
| Lewis Acid Promoter | Glycosyl Donor (Equivalents) | Glycosyl Acceptor (Equivalents) | Promoter (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical α:β Ratio |
| **Boron trifluoride etherate (BF₃·OEt₂) ** | 1.0 | 1.2 | 1.0 - 1.5 | Dichloromethane (DCM) or Chloroform (CHCl₃) | 0 to rt | 2 - 24 | 60 - 85 | Varies |
| Tin(IV) chloride (SnCl₄) | 1.0 | 1.2 | 1.0 - 1.2 | Dichloromethane (DCM) | -20 to rt | 1 - 4 | 70 - 90 | Varies |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 1.0 | 1.2 | 0.1 - 0.3 (catalytic) | Dichloromethane (DCM) | -78 to 0 | 0.5 - 2 | 75 - 95 | Varies |
Experimental Protocols
The following are generalized protocols for the activation of this compound. Optimization for specific substrates is recommended.
**Protocol 1: Glycosylation using Boron Trifluoride Etherate (BF₃·OEt₂) **
Materials:
-
This compound
-
Glycosyl acceptor (alcohol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and the glycosyl acceptor (1.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BF₃·OEt₂ (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Glycosylation using Tin(IV) Chloride (SnCl₄)
Materials:
-
This compound
-
Glycosyl acceptor (alcohol)
-
Tin(IV) chloride (SnCl₄) (as a 1 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the glycosyl acceptor (1.2 eq).
-
Dissolve the reactants in anhydrous DCM.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add a 1 M solution of SnCl₄ in DCM (1.1 eq) to the stirred mixture.[2]
-
Stir the reaction at -20 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Protocol 3: Glycosylation using Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Materials:
-
This compound
-
Glycosyl acceptor (alcohol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere containing activated molecular sieves (4 Å), add this compound (1.0 eq) and the glycosyl acceptor (1.2 eq).
-
Add anhydrous DCM and stir the suspension.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add TMSOTf (0.2 eq) dropwise to the stirred suspension.[3]
-
Allow the reaction to proceed at -78 °C to 0 °C for 0.5-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine (Et₃N).
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizations
References
Application Notes and Protocols for the Synthesis of α-Galactosides Using Acetylated Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of α-galactosides is a critical process in the development of various therapeutics, including vaccines and immunotherapies, as the α-galactosyl epitope is a key structural motif in many biologically active molecules. The use of acetylated glycosyl donors is a common strategy in carbohydrate chemistry due to their stability and ease of preparation. However, the synthesis of 1,2-cis-glycosides, such as α-galactosides, from acetylated donors is challenging due to the neighboring group participation of the C-2 acetyl group, which typically favors the formation of the 1,2-trans-glycosidic bond (β-galactoside).
These application notes provide a detailed overview and experimental protocols for the successful synthesis of α-galactosides using acetylated donors, with a focus on overcoming the challenge of neighboring group participation through the use of specific Lewis acid catalysts.
Overcoming Neighboring Group Participation
The key to achieving α-selectivity with acetylated galactose donors lies in the choice of the promoter. While traditional Koenigs-Knorr conditions often lead to β-galactosides, certain Lewis acids can modulate the reaction pathway to favor the formation of the thermodynamically more stable α-anomer.[1] One such powerful Lewis acid is Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)4), which has been shown to effectively catalyze the α-galactosylation of various alcohols with peracetylated N-acetylgalactosamine donors.[1]
Quantitative Data Summary
The following table summarizes the results of Hf(OTf)4-catalyzed α-galactosylation of different alcohol acceptors with a peracetylated N-acetylgalactosamine donor.[1]
| Acceptor Alcohol | Product | Yield (%) | α/β Ratio |
| Benzyl alcohol | Benzyl-α-GalNAc | 88 | >95:5 |
| 4-Nitrophenol | 4-Nitrophenyl-α-GalNAc | 65 | >95:5 |
| 5-Chloro-1-pentanol | 5-Chloropentyl-α-GalNAc | Not specified | 90:10 |
| 3-Bromo-1-propanol | 3-Bromopropyl-α-GalNAc | Not specified | >6:1 |
Experimental Protocols
General Protocol for the Hf(OTf)4-Catalyzed Synthesis of α-Galactosides
This protocol is adapted from the synthesis of α-glycosides of N-acetylgalactosamine using Hf(OTf)4 as a catalyst.[1]
Materials:
-
Peracetylated galactosyl donor (e.g., 1,3,4,6-tetra-O-acetyl-N-acetylgalactosamine)
-
Acceptor alcohol
-
Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)4)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the peracetylated galactosyl donor (1.0 equiv) and Hf(OTf)4 (0.5 equiv).
-
Dissolve the solids in anhydrous 1,2-dichloroethane.
-
Add the acceptor alcohol (3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 84 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding triethylamine until the solution is neutral or slightly basic.
-
Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-galactoside.
Note: The stoichiometry of the acceptor and catalyst, as well as the reaction time and temperature, may need to be optimized for different donor-acceptor pairs.
Visualizations
Reaction Pathway for Hf(OTf)4-Catalyzed α-Galactosylation
Caption: Proposed reaction pathway for the Hf(OTf)4-catalyzed synthesis of α-galactosides.
Experimental Workflow
Caption: General experimental workflow for the synthesis of α-galactosides.
References
Applications in the Synthesis of Bacterial Capsular Polysaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bacterial capsular polysaccharides (CPS) and their oligosaccharide fragments has emerged as a critical field in modern medicine and biotechnology. Synthetic approaches offer significant advantages over traditional methods that rely on the isolation of these molecules from pathogenic bacteria, including improved purity, homogeneity, and the ability to systematically modify structures to enhance efficacy and safety. These application notes and protocols provide a comprehensive overview of the key applications and detailed methodologies for the synthesis and utilization of bacterial capsular polysaccharides.
Application Notes
Vaccine Development: A New Era of Glycoconjugate Vaccines
The primary application of synthetic bacterial capsular polysaccharides lies in the development of glycoconjugate vaccines. Traditional polysaccharide vaccines are often poorly immunogenic in infants and the elderly. Conjugating the polysaccharide to a carrier protein elicits a more robust, T-cell-dependent immune response, leading to long-lasting immunity.
Advantages of Synthetic Oligosaccharides in Vaccines:
-
Structural Definition and Homogeneity: Unlike polysaccharides isolated from bacteria, which can be heterogeneous in size and purity, synthetic oligosaccharides are well-defined molecules. This allows for precise control over the final vaccine product and a better understanding of structure-activity relationships.
-
Safety: Synthetic methods eliminate the need to culture large quantities of pathogenic bacteria, reducing the risk of contamination with other bacterial components like toxins.
-
Improved Immunogenicity: Synthetic oligosaccharides can be designed to present specific, highly immunogenic epitopes, potentially leading to a more potent and targeted immune response. Shorter synthetic fragments can sometimes induce higher titers of specific antibodies compared to larger natural polysaccharides.
-
Rational Vaccine Design: The ability to chemically modify synthetic oligosaccharides allows for the investigation of how factors like chain length and conjugation chemistry impact immunogenicity, paving the way for the rational design of next-generation vaccines.
Drug Delivery Systems
The unique physicochemical properties of polysaccharides, such as biocompatibility, biodegradability, and the ability to form gels, make them excellent candidates for drug delivery systems. Synthetic bacterial polysaccharides can be engineered to create novel drug carriers with specific properties.
Applications in Drug Delivery:
-
Targeted Drug Delivery: Polysaccharides can be modified with targeting ligands to deliver drugs to specific cells or tissues, improving therapeutic efficacy and reducing off-target effects.
-
Controlled Release: Polysaccharide-based hydrogels and nanoparticles can encapsulate drugs and release them in a controlled manner over time, improving patient compliance and reducing dosing frequency.
-
Mucosal Adhesion: Certain polysaccharides exhibit mucoadhesive properties, which can be exploited to prolong the residence time of drug formulations on mucosal surfaces, enhancing drug absorption.
Diagnostics and Research Tools
Well-defined synthetic bacterial capsular oligosaccharides are invaluable tools for the development of diagnostic assays and for basic research in glycobiology and immunology.
Applications in Diagnostics and Research:
-
Diagnostic Assays: Synthetic oligosaccharides can be used as antigens in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays to detect the presence of specific antibodies in patient samples, aiding in the diagnosis of bacterial infections.
-
Glycan Arrays: Immobilized synthetic oligosaccharides on glycan arrays are powerful tools for studying carbohydrate-protein interactions, identifying new drug targets, and characterizing the specificity of antibodies.
-
Probing Immune Responses: Homogeneous synthetic oligosaccharides allow for a more precise investigation of the immune response to carbohydrate antigens, helping to elucidate the mechanisms of protection and to identify key epitopes for vaccine design.
Quantitative Data Summary
The choice of synthesis method depends on the desired oligosaccharide's complexity, length, and the required scale. The following table summarizes typical quantitative data for different synthesis approaches and provides a comparison of the immunogenicity of synthetic versus natural polysaccharide-based vaccines.
| Parameter | Chemical Synthesis (e.g., Solid-Phase) | Enzymatic Synthesis | Natural Polysaccharide (Purified) |
| Typical Yield | 5-40% (for complex oligosaccharides) | 50-98% | Variable, depends on bacterial strain and purification method |
| Reaction Time | Days to weeks | Hours to a few days | Days (for fermentation and purification) |
| Achievable Chain Length | Up to ~150-mer reported | Oligomers up to ~20-mer are common, longer chains possible | High molecular weight polymers |
| Purity & Homogeneity | High, monodisperse products | High, specific linkages formed | Often polydisperse and may contain impurities |
| Antibody Titers (IgG) | Can be comparable or higher than natural PS | Generally high, but depends on the specific oligosaccharide | Variable, often lower in infants |
| Immunological Memory | Elicits T-cell dependent memory | Elicits T-cell dependent memory when conjugated | Poor, T-cell independent response |
Experimental Protocols
Protocol 1: Solid-Phase Chemical Synthesis of a Bacterial Capsular Oligosaccharide
This protocol provides a generalized workflow for the solid-phase synthesis of a bacterial oligosaccharide repeating unit. The specific building blocks and reaction conditions will need to be optimized for the target structure.
Materials:
-
Solid support resin (e.g., Merrifield or Wang resin)
-
Protected monosaccharide building blocks (glycosyl donors and acceptors)
-
Glycosylation promoter (e.g., TMSOTf)
-
Deprotection reagents (e.g., piperidine for Fmoc removal)
-
Solvents (e.g., DCM, DMF)
-
Cleavage cocktail (e.g., TFA-based)
-
Purification system (e.g., HPLC)
Methodology:
-
Resin Preparation: Swell the solid support resin in a suitable solvent (e.g., DCM) in a reaction vessel.
-
First Monosaccharide Loading: Attach the first protected monosaccharide (glycosyl acceptor) to the resin via a linker.
-
Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the hydroxyl group where the next monosaccharide will be attached.
-
Glycosylation (Coupling): Dissolve the next protected monosaccharide building block (glycosyl donor) and a promoter in a suitable solvent and add it to the resin. Allow the reaction to proceed for a specified time.
-
Washing: Wash the resin thoroughly to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted hydroxyl groups, a capping step with acetic anhydride can be performed.
-
Repeat Synthesis Cycle: Repeat the deprotection and glycosylation steps for each subsequent monosaccharide in the target sequence.
-
Cleavage from Resin: Once the desired oligosaccharide is assembled, cleave it from the solid support using a cleavage cocktail (e.g., 95% TFA).
-
Global Deprotection: Remove all remaining protecting groups from the oligosaccharide in solution.
-
Purification: Purify the final oligosaccharide using HPLC.
Caption: Solid-Phase Oligosaccharide Synthesis Workflow.
Protocol 2: Chemoenzymatic Synthesis of a Bacterial Capsular Polysaccharide
This protocol outlines a chemoenzymatic approach, combining the flexibility of chemical synthesis with the specificity of enzymatic glycosylation.
Materials:
-
Chemically synthesized oligosaccharide acceptor
-
Glycosyltransferase(s) specific for the target linkages
-
Sugar nucleotide donor(s) (e.g., UDP-glucose)
-
Reaction buffer
-
Enzyme quenching solution (e.g., EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Chemical Synthesis of Acceptor: Synthesize a starting oligosaccharide acceptor using chemical methods (e.g., solid-phase or solution-phase synthesis).
-
Enzymatic Reaction Setup: In a reaction vessel, combine the purified oligosaccharide acceptor, the specific glycosyltransferase, and the corresponding sugar nucleotide donor in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a sufficient period to allow for the glycosylation reaction to proceed.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by TLC or mass spectrometry.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate divalent cations required by the enzyme).
-
Enzyme Removal: Remove the glycosyltransferase from the reaction mixture, for example, by heat inactivation followed by centrifugation or by using an immobilized enzyme.
-
Purification: Purify the elongated oligosaccharide from the reaction mixture to remove unreacted substrates and other components using size-exclusion or ion-exchange chromatography.
Caption: Chemoenzymatic Oligosaccharide Synthesis Workflow.
Protocol 3: Purification of Synthetic Oligosaccharides by HPLC
This protocol describes a general method for purifying synthetic oligosaccharides using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude synthetic oligosaccharide sample
-
HPLC system with a suitable detector (e.g., refractive index or UV)
-
Appropriate HPLC column (e.g., size-exclusion, reverse-phase with an ion-pairing agent, or anion-exchange)
-
Mobile phase solvents (e.g., water, acetonitrile, buffers)
-
Sample filtration device (0.22 µm filter)
Methodology:
-
Sample Preparation: Dissolve the crude oligosaccharide in the mobile phase and filter it through a 0.22 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Elution: Elute the oligosaccharides using an isocratic or gradient mobile phase. The choice of mobile phase and gradient will depend on the properties of the oligosaccharide and the column being used.
-
Detection and Fraction Collection: Monitor the elution of the oligosaccharides using the detector and collect the fractions corresponding to the desired product peak.
-
Analysis of Fractions: Analyze the collected fractions for purity, for example, by re-injecting them into the HPLC or by mass spectrometry.
-
Solvent Removal: Pool the pure fractions and remove the solvent, for instance, by lyophilization.
Protocol 4: Characterization of Synthetic Polysaccharides by MALDI-TOF MS
This protocol outlines the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for determining the molecular weight and assessing the purity and chain length distribution of synthetic polysaccharides.
Materials:
-
Purified synthetic polysaccharide sample
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
Solvents for matrix and sample preparation (e.g., water, acetonitrile, TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Methodology:
-
Sample and Matrix Preparation: Prepare a stock solution of the polysaccharide sample in a suitable solvent (e.g., deionized water). Prepare a saturated solution of the MALDI matrix in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Sample Spotting: Mix the sample solution with the matrix solution in a specific ratio (e.g., 1:1 v/v). Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Crystallization: Allow the spot to air-dry completely, allowing the sample and matrix to co-crystallize.
-
Mass Spectrometer Calibration: Calibrate the mass spectrometer using a standard of known molecular weight in the expected mass range of the sample.
-
Data Acquisition: Insert the target plate into the mass spectrometer. Acquire the mass spectrum in the appropriate mode (linear or reflectron, positive or negative ion) by firing the laser at the sample spot.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weights of the polysaccharide species present. The distribution of peaks will indicate the polydispersity of the sample.
Protocol 5: Conjugation of a Synthetic Oligosaccharide to a Carrier Protein
This protocol describes the conjugation of an amine-functionalized synthetic oligosaccharide to a carrier protein (e.g., CRM197 or Tetanus Toxoid) using squaric acid chemistry.
Materials:
-
Amine-functionalized synthetic oligosaccharide
-
Carrier protein (e.g., CRM197)
-
Diethyl squarate
-
Reaction buffers (e.g., borate buffer)
-
Dialysis or size-exclusion chromatography system for purification
Methodology:
-
Activation of Oligosaccharide: Dissolve the amine-functionalized oligosaccharide in a suitable buffer and add diethyl squarate. Incubate the reaction to form the squarate-activated oligosaccharide.
-
Purification of Activated Oligosaccharide: Purify the activated oligosaccharide to remove excess squarate reagent, for example, by size-exclusion chromatography.
-
Conjugation to Carrier Protein: Dissolve the carrier protein in a suitable buffer. Add the purified squarate-activated oligosaccharide to the protein solution. Incubate the reaction to allow for the formation of the glycoconjugate.
-
Quenching the Reaction: Quench any remaining reactive groups by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purification of the Glycoconjugate: Purify the glycoconjugate from unreacted oligosaccharide and protein using size-exclusion chromatography or extensive dialysis.
-
Characterization: Characterize the final glycoconjugate to determine the carbohydrate-to-protein ratio, for example, by mass spectrometry and protein concentration assays.
Caption: Glycoconjugate Vaccine Production Workflow.
Protocol 6: Evaluation of Immunogenicity by ELISA
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the titer of specific antibodies against the synthetic polysaccharide in the serum of immunized animals.
Materials:
-
Serum samples from immunized and control animals
-
Synthetic oligosaccharide-protein conjugate (for coating) or a related glycoconjugate with a different carrier protein
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with BSA or non-fat milk)
-
Wash buffer (e.g., PBS with Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., anti-mouse IgG-HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Methodology:
-
Plate Coating: Coat the wells of an ELISA plate with the synthetic oligosaccharide-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Primary Antibody Incubation: Add serial dilutions of the serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Development: Add the enzyme substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Reading the Plate: Read the absorbance in each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the antibody titer for each serum sample, which is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.
Signaling Pathways
The immunogenicity of synthetic glycoconjugate vaccines is dependent on the activation of both B cells and T cells. The carbohydrate portion of the vaccine is recognized by B cell receptors (BCRs), while the carrier protein is processed and presented by antigen-presenting cells (APCs) to T helper cells. While the primary signaling for the protein component follows standard antigen presentation pathways, the polysaccharide component can also interact with innate immune receptors, such as Toll-like receptors (TLRs), which can further enhance the immune response.
Caption: T-Cell Dependent Activation by a Glycoconjugate Vaccine.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
Welcome to the technical support center for the synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the acetylation of D-galactose?
A1: The most common and straightforward method for the per-acetylation of D-galactose is the use of acetic anhydride as the acetylating agent. This reaction is typically catalyzed by either a base, such as pyridine or sodium acetate, or a Lewis acid. The choice of catalyst and reaction conditions can influence the anomeric selectivity and overall yield.
Q2: How can I monitor the progress of the acetylation reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture on a silica gel plate and eluting with a suitable solvent system (e.g., dichloromethane:acetone 10:1), you can visualize the consumption of the starting material (D-galactose, which remains at the baseline) and the formation of the product (1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, which will have a higher Rf value). The reaction is considered complete when the D-galactose spot is no longer visible.[1]
Q3: What is a typical yield for the synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose?
A3: Yields can vary significantly based on the chosen method and reaction conditions. With optimized protocols, yields for the acetylation of sugars can be quite high, often in the range of 95-97% for the mixture of anomers.[2] Specific yields for related acetylated galactose derivatives have been reported to be in the range of 64% after purification.[3]
Q4: Can Lewis acids be used for this synthesis?
A4: Yes, Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can be used in the acetylation of sugars. They can also be involved in the deacetylation at the anomeric position under thermolytic conditions to yield the desired 1-hydroxy tetra-acetylated sugar.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, providing potential causes and solutions.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The final isolated mass of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose is significantly lower than the theoretical maximum.
-
TLC analysis of the crude product shows multiple spots, indicating a mixture of products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Acetylation | Ensure a sufficient molar excess of acetic anhydride is used. A common ratio is approximately 9-10 moles of acetic anhydride per mole of the sugar's hydroxyl groups.[1] Monitor the reaction by TLC until the starting material is completely consumed and extend the reaction time if necessary.[1] |
| Catalyst Inactivity | If using sodium acetate, ensure it is anhydrous, as water can deactivate the catalyst and hydrolyze the acetic anhydride.[1] Store the catalyst in a desiccator. |
| Suboptimal Reaction Temperature | While high temperatures can lead to degradation, the reaction needs to be sufficiently heated. For reactions with sodium acetate, temperatures around 100°C are often employed.[1] For pyridine-catalyzed reactions, the reaction can often be performed at room temperature after an initial cooling phase.[2] |
| Side Reactions | The formation of byproducts can be minimized by carefully controlling the reaction temperature and stoichiometry of reagents. |
| Loss during Work-up and Purification | During the aqueous work-up, ensure thorough extraction of the product into the organic phase. For purification by column chromatography, select an appropriate solvent system to achieve good separation and minimize product loss on the column. |
Issue 2: Product Discoloration (Yellowing or Browning)
Symptoms:
-
The crude or purified product has a yellow or brown tint instead of being a white solid.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation/Charring | This can occur if the reaction temperature is too high.[1] Carefully control the heating of the reaction mixture. |
| Residual Pyridine | If pyridine is used as a catalyst and solvent, traces can remain even after evaporation. To remove residual pyridine, co-evaporate the crude product with toluene several times under reduced pressure.[2] |
| Impurities in Reagents | Use high-purity, anhydrous reagents to minimize the introduction of impurities that could cause discoloration. |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate
This protocol is adapted from standard procedures for the acetylation of sugars.
Materials:
-
D-galactose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice-water mixture
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
To a flask containing acetic anhydride, add anhydrous sodium acetate with stirring.
-
Heat the mixture to approximately 100°C.
-
Slowly add dry D-galactose to the heated mixture.
-
Continue heating and stirring for 45-60 minutes after the addition of galactose is complete.
-
Monitor the reaction by TLC until the galactose spot disappears.[1]
-
Allow the reaction mixture to cool slightly before slowly pouring it into a beaker containing an ice-water mixture with vigorous stirring.
-
Continue stirring overnight to allow for the complete precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in dichloromethane and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Protocol 2: Acetylation using Acetic Anhydride and Pyridine
This protocol is a common alternative for sugar acetylation.
Materials:
-
D-galactose
-
Anhydrous pyridine
-
Acetic anhydride (in large excess)
-
Toluene
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Dissolve D-galactose in anhydrous pyridine in a flask.
-
Cool the solution in an ice bath.
-
Add a large excess of acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the starting material.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene several times to remove traces of pyridine.[2]
-
Purify the residue by column chromatography (e.g., using a gradient of cyclohexane:ethyl acetate) to isolate the product.[2]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
General Synthesis and Work-up Workflow
Caption: A general workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose by silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic method for purifying 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose?
A1: Flash column chromatography using silica gel is a highly effective and widely used method for the purification of acetylated sugars like 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. This technique separates compounds based on their polarity, and the acetylation of the galactose hydroxyl groups significantly reduces its polarity, making it suitable for silica gel chromatography.
Q2: How do I determine the appropriate solvent system for the column chromatography?
A2: The ideal solvent system should be determined by preliminary Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A common and effective eluent for acetylated sugars is a mixture of hexane and ethyl acetate. The polarity is adjusted by varying the ratio of these two solvents.
Q3: My compound is not visible on the TLC plate under UV light. How can I visualize the spots?
A3: Carbohydrates and their acetylated derivatives are often not UV-active. To visualize these compounds on a TLC plate, a chemical staining agent is required. After developing the TLC plate, it should be dried completely and then dipped into a staining solution, followed by gentle heating. Commonly used stains for sugars include:
-
Potassium permanganate (KMnO₄)
-
Anisaldehyde-sulfuric acid
-
Ceric ammonium molybdate (CAM)
Q4: What are the key analytical techniques to confirm the purity and identity of the final product?
A4: After purification, the following analytical techniques are essential for confirming the identity and purity of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is crucial for confirming the structure, the presence of the acetyl groups, and the anomeric configuration (α).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): To ensure that the purified sample appears as a single spot.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | The solvent system is not optimal. | Perform a thorough TLC analysis with various ratios of hexane and ethyl acetate to find a solvent system that provides good separation between your product and the impurities. Aim for a significant difference in Rf values. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is critical for good resolution. | |
| The column was overloaded with the crude sample. | As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. For difficult separations, this ratio may need to be even lower. | |
| Co-elution of the α and β Anomers | The polarity difference between the α and β anomers is very small. | Optimize the Solvent System: Test different solvent systems. Sometimes, switching to a different solvent system (e.g., toluene/ethyl acetate or dichloromethane/acetone) can improve the separation of anomers. Use a Longer Column: A longer and narrower column can increase the number of theoretical plates and improve resolution. Employ a Shallow Gradient: Instead of isocratic elution, use a very shallow gradient of the eluting solvent. A slow and gradual increase in polarity can often resolve closely eluting compounds. |
| Product is Degrading on the Silica Gel Column | Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds. | Deactivate the Silica Gel: Add a small amount of a neutral or basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] Work Quickly: Do not let the compound remain on the column for an extended period. |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If it elutes too slowly or not at all (low Rf), increase the polarity of the eluent (increase the proportion of ethyl acetate). |
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the purification of acetylated galactopyranose derivatives based on available literature for closely related compounds.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (gradient) | A common starting point is a 3:1 or 2:1 ratio.[2] |
| Typical Rf of Product | ~0.2 - 0.3 in the collection solvent | This Rf value in the chosen solvent system generally ensures good separation. |
| Expected Yield | 60-70% | Yields can vary depending on the purity of the crude material and the efficiency of the chromatography. A 64% yield has been reported for a similar compound. |
| Achievable Purity | >95% | Purity should be assessed by NMR and/or HPLC analysis. |
Experimental Protocol: Silica Gel Column Chromatography
This protocol provides a general method for the purification of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane:ethyl acetate 4:1).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.[1]
-
Wash the column with 2-3 column volumes of the initial eluent.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[1]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.[1]
3. Elution:
-
Begin elution with the initial non-polar solvent system (e.g., hexane:ethyl acetate 4:1).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient could be:
-
Hexane:Ethyl Acetate (4:1)
-
Hexane:Ethyl Acetate (3:1)
-
Hexane:Ethyl Acetate (2:1)
-
-
The optimal gradient should be determined based on the TLC analysis of the crude mixture.
4. Fraction Collection and Analysis:
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the elution of the product by spotting every few fractions on a TLC plate.
-
Visualize the TLC plate using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions that contain the pure product.
5. Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose as a solid or viscous oil.
Experimental Workflow Diagram
References
Technical Support Center: Anomeric Selectivity in Glycosylation with 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose in glycosylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during glycosylation experiments to control anomeric selectivity.
Q1: I am trying to synthesize a β-galactoside, but I am getting a mixture of α and β anomers with low selectivity. What should I do?
A1: Low β-selectivity is often due to reaction conditions that do not sufficiently favor neighboring group participation (NGP) by the C2-acetyl group. Here are several factors to consider:
-
Lewis Acid Choice: Ensure you are using a Lewis acid that promotes the formation of the acetoxonium ion intermediate, which is key for β-selectivity. Softer Lewis acids are generally preferred.
-
Solvent: Non-participating solvents like dichloromethane (CH2Cl2) are standard. However, the choice of solvent can significantly impact selectivity.[1][2][3] Ethereal solvents, for instance, might favor the formation of α-glycosides.[3]
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.[1][4][5]
-
Activator System: The combination of the leaving group on the donor and the activator is crucial. For acetylated donors, systems that facilitate the formation of a stable acetoxonium ion are essential for high β-selectivity.
Q2: My primary goal is to synthesize an α-galactoside, but the reaction predominantly yields the β-anomer. How can I reverse the selectivity?
A2: Achieving high α-selectivity with a C2-acetylated donor requires overcoming the inherent preference for β-glycosylation via neighboring group participation. Consider the following strategies:
-
Lewis Acid and In Situ Anomerization: Stronger Lewis acids, such as SnCl4 or TiCl4, can promote in situ anomerization of the initially formed β-glycoside to the thermodynamically more stable α-anomer.[6][7] This process involves the epimerization of the anomeric center after the initial glycosylation.
-
Solvent Effects: Certain solvents can influence the stereochemical outcome. While not universally applicable, some solvent systems may favor α-glycoside formation.[1] For instance, diethyl ether has been shown to favor the formation of α-glycosides in some systems.[3]
-
Protecting Groups: While your starting material is defined, it's important to note that for future experiments, replacing the C2-acetyl group with a non-participating group (e.g., a benzyl ether) is a common strategy to favor α-glycoside formation.[8]
-
Pre-activation Conditions: The timing of the addition of the glycosyl acceptor relative to the activation of the donor can influence the outcome. Pre-activating the donor before adding the acceptor might alter the reaction pathway.
Q3: The yield of my desired glycoside is consistently low, regardless of the anomeric selectivity. What are the potential causes and solutions?
A3: Low glycosylation yields can stem from several factors:
-
Donor/Acceptor Reactivity: The reactivity of both the glycosyl donor and acceptor is critical. Ensure both starting materials are pure and dry. The inherent reactivity of the acceptor alcohol (primary vs. secondary, steric hindrance) will play a significant role.
-
Reaction Conditions:
-
Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate, leading to incomplete conversion. A careful balance must be found.[1][5]
-
Concentration: The concentration of reactants can affect the reaction kinetics. In some cases, higher concentrations can lead to side reactions or decreased selectivity.[9]
-
Stoichiometry: The ratio of donor to acceptor may need optimization. An excess of one reactant is often used to drive the reaction to completion.[10]
-
-
Side Reactions: Peracetylated donors can be prone to side reactions, such as the formation of orthoesters, especially with reactive alcohols.[11] Careful selection of the Lewis acid and reaction conditions can minimize these pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that dictates the formation of β-galactosides with this compound?
A1: The formation of β-galactosides is primarily governed by neighboring group participation (NGP) from the acetyl group at the C2 position.[12][13] When the anomeric leaving group is activated, the carbonyl oxygen of the C2-acetyl group attacks the anomeric carbon intramolecularly. This forms a cyclic acetoxonium ion intermediate. The subsequent nucleophilic attack by the acceptor alcohol occurs from the opposite face (the α-face), resulting in the formation of a 1,2-trans glycosidic bond, which corresponds to the β-anomer in the galactose series.[12][13]
Q2: How do Lewis acids influence the anomeric selectivity of the glycosylation reaction?
A2: Lewis acids play a crucial role in activating the glycosyl donor and can significantly influence the anomeric outcome through several mechanisms:[6][7]
-
Activation of the Leaving Group: The Lewis acid coordinates to the anomeric leaving group (if present) or the anomeric acetate itself, facilitating its departure and the formation of a reactive intermediate.
-
Promotion of NGP: Some Lewis acids are more effective at promoting the formation of the acetoxonium ion, thus favoring β-selectivity.
-
In Situ Anomerization: Stronger Lewis acids can catalyze the equilibration of the anomers after the glycosidic bond has formed.[6][7] This can lead to the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect.
-
Formation of Different Intermediates: The choice of Lewis acid can influence whether the reaction proceeds through a more SN1-like pathway (via a dissociated oxocarbenium ion) or an SN2-like pathway (direct displacement), which in turn affects the stereochemical outcome.
Q3: What is the role of the solvent in controlling the α/β ratio?
A3: The solvent can have a profound effect on the anomeric selectivity of a glycosylation reaction.[1][2][3] Its influence can be attributed to:
-
Solvent Polarity and Stabilizing Intermediates: The polarity of the solvent can affect the stability of the reactive intermediates. More polar solvents may favor the formation of more charge-separated intermediates like oxocarbenium ions, which can lead to a loss of selectivity.[14]
-
Participating vs. Non-participating Solvents: Some solvents, like acetonitrile, can act as participating solvents, forming a covalent intermediate with the anomeric carbon. This can influence the stereochemical outcome of the subsequent nucleophilic attack.
-
Solvent Cages and Ion Pairing: The nature of the solvent can influence the proximity and orientation of the counterion to the cationic intermediate, which can affect the facial selectivity of the acceptor's attack.
Q4: Can temperature be used to control the anomeric selectivity?
A4: Yes, temperature is a critical parameter for controlling anomeric selectivity.[1][4][5] Generally, lower temperatures favor the kinetically controlled product. In the case of donors with a participating C2-acetyl group, the formation of the β-product via the acetoxonium ion is often under kinetic control. Therefore, running the reaction at a lower temperature can increase the β-selectivity. Conversely, higher temperatures can provide the energy needed to overcome the barrier for in situ anomerization to the thermodynamically more stable α-product, especially in the presence of a strong Lewis acid.[7]
Data Presentation
Table 1: Effect of Lewis Acid on Anomeric Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Solvent | α:β Ratio | Reference |
| Per-acetylated GalNAc | 5-chloro-1-pentanol | Hf(OTf)₄ | 1,2-C₂H₄Cl₂ | Predominantly α | [10] |
| Per-acetylated GalNAc | 5-chloro-1-pentanol | Sc(OTf)₃ | 1,2-C₂H₄Cl₂ | 1:9 (α:β) | [10] |
| Acetylated Thioglycoside | Generic Alcohol | BF₃·OEt₂ | Not Specified | Increased α-anomer | [6] |
| Glucuronic Acid Derivative | Generic Alcohol | SnCl₄/TiCl₄ | Not Specified | Predominantly α | [6] |
Table 2: Influence of Solvent on Anomeric Selectivity
| Glycosyl Donor System | Solvent | α:β Ratio | Reference |
| Pre-activated Benzylated Glucoside | Diethyl ether | Favored α | [3] |
| Pre-activated Benzylated Glucoside | Dichloromethane | 1:8 | [3] |
| 2-deoxy thioglycosyl donors | Acetonitrile | High α-selectivity | [1] |
| 2-deoxy thioglycosyl donors | Dichloromethane | Drop in selectivity | [1] |
Note: This table illustrates the general principle of solvent effects on anomeric selectivity, as specific comparative data for the exact target donor was not fully detailed in the search results.
Experimental Protocols
Protocol 1: Synthesis of a β-Galactoside via Neighboring Group Participation
Objective: To achieve high β-selectivity using this compound.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary alcohol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N) for quenching
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous CH₂Cl₂.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve the this compound in anhydrous CH₂Cl₂.
-
Add the glycosyl donor solution to the acceptor mixture via cannula.
-
Slowly add BF₃·OEt₂ (typically 0.1 to 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with CH₂Cl₂.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired β-galactoside.
Protocol 2: Synthesis of an α-Galactoside via In Situ Anomerization
Objective: To favor the formation of the α-anomer.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N) for quenching
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Slowly add SnCl₄ (a stronger Lewis acid, typically 1.0 to 1.5 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature to facilitate in situ anomerization. Monitor the reaction by TLC. The reaction may require several hours to reach equilibrium.
-
Upon completion (when the desired α/β ratio is achieved), quench the reaction by adding triethylamine.
-
Follow steps 8-11 from Protocol 1 to work up and purify the product, isolating the α-galactoside.
Visualizations
Caption: Logical workflow for selecting reaction conditions based on the desired anomeric outcome.
Caption: Mechanism of neighboring group participation leading to β-glycoside formation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 13. grokipedia.com [grokipedia.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acetylation of D-Galactose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of D-galactose acetylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of D-galactose acetylation?
The complete acetylation of D-galactose results in the formation of penta-O-acetyl-D-galactopyranose. This reaction involves the esterification of all five hydroxyl groups of D-galactose with acetyl groups.[1][2] Typically, acetic anhydride is used as the acetylating agent.[1] The reaction can produce a mixture of alpha (α) and beta (β) anomers of the final product. The formation of these two diastereoisomers occurs at the anomeric carbon (C-1).[2]
Troubleshooting Guides
Q2: I am observing a low yield of penta-O-acetyl-D-galactopyranose. What are the potential causes and how can I improve the yield?
A low yield of the desired product can be attributed to several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the D-galactose is completely dissolved and that the reagents are fresh. Increase the reaction time or temperature as needed.[3] |
| Suboptimal Catalyst | Sodium acetate is a commonly used catalyst.[3][4] Ensure it is anhydrous and used in the correct proportion. |
| Moisture in the Reaction | Water can hydrolyze acetic anhydride, reducing its effectiveness. Ensure all glassware is dry and use anhydrous reagents. |
| Side Reactions | The formation of byproducts such as anhydro derivatives can reduce the yield of the desired product. Optimizing reaction conditions can minimize these. |
| Product Loss During Workup | During the quenching and extraction steps, the product can be lost. Ensure proper phase separation and minimize the number of transfer steps.[3] |
A study on the acetylation of D-galactose reported a yield of 98% for galactose pentaacetate when using sodium acetate and acetic anhydride.[3]
Q3: My analysis shows the presence of partially acetylated D-galactose derivatives. How can I ensure complete acetylation?
The presence of mono-, di-, tri-, or tetra-acetylated galactose indicates an incomplete reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acetylating Agent | Use a sufficient excess of acetic anhydride to ensure all hydroxyl groups are acetylated. |
| Inadequate Reaction Time or Temperature | Increase the reaction time or temperature to drive the reaction to completion. A protocol suggests heating the reaction mixture to 95°C for 18 hours.[3] |
| Poor Solubility of D-galactose | Ensure that the D-galactose is fully dissolved in the reaction medium to allow for efficient acetylation. |
| Catalyst Deactivation | Ensure the catalyst is active and present in a sufficient amount. |
Q4: How can I control the formation of α and β anomers during the acetylation of D-galactose?
The ratio of α to β anomers can be influenced by the reaction conditions and the catalyst used. The anomeric effect can also play a role in the stability of the anomers.[4]
Factors Influencing Anomeric Ratio:
| Factor | Effect on Anomer Formation |
| Thermodynamic vs. Kinetic Control | Reaction conditions can favor either the thermodynamically or kinetically preferred anomer. |
| Neighboring Group Participation | The acetyl group at C-2 can participate in the reaction at the anomeric center, influencing the stereochemical outcome.[4] |
| Catalyst | The choice of catalyst can influence the anomeric ratio. |
Selective anomeric deacetylation is also a strategy that can be employed post-acetylation to obtain a specific anomer.[4]
Q5: I have identified unexpected byproducts in my reaction mixture. What could they be and how can I minimize their formation?
Besides incomplete acetylation, other side reactions can occur. One common side reaction is the formation of anhydro derivatives.
Common Side Products and Prevention:
| Side Product | Formation Mechanism | Prevention |
| Anhydro-galactose derivatives | Intramolecular cyclization can lead to the formation of anhydro rings, especially under certain acidic or basic conditions. | Careful control of pH and temperature can minimize the formation of these byproducts. |
| Deacetylated products | During workup or purification, the acetyl groups can be hydrolyzed if exposed to strong acidic or basic conditions. | Maintain neutral conditions during workup and purification. |
Experimental Protocols
High-Yield Protocol for Per-O-acetylation of D-Galactose
This protocol is adapted from a literature procedure that reports a high yield of galactose pentaacetate.[3]
-
Dissolve 5g of sodium acetate in 30 mL of acetic anhydride with stirring and heat to 70°C.
-
Add 10g of dried D-galactose to the solution.
-
Heat the reaction mixture to 95°C and stir for 18 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Wash the mixture with dichloromethane (DCM) and separate the organic layer.
-
Remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Reaction Pathway: Acetylation of D-Galactose
Caption: Main and side reaction pathways in the acetylation of D-galactose.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Purification Workflow for Acetylated D-Galactose
Caption: A general workflow for the purification of acetylated D-galactose.
References
Technical Support Center: Overcoming Low Reactivity of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during glycosylation reactions with 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose.
Frequently Asked Questions (FAQs)
Q1: Why does my glycosylation reaction with this compound show low reactivity?
The low reactivity of this glycosyl donor is primarily due to the electron-withdrawing nature of the acetyl protecting groups. This phenomenon is often described by the "armed-disarmed" concept in carbohydrate chemistry. The acetyl groups "disarm" the donor by reducing the electron density at the anomeric center, which destabilizes the formation of the crucial oxocarbenium ion intermediate required for the glycosylation to proceed. This leads to sluggish or incomplete reactions compared to "armed" donors with electron-donating protecting groups like benzyl ethers.
Q2: I'm observing multiple, more polar spots on my TLC plate, and the yield of my desired product is low. What is happening?
The formation of multiple, more polar byproducts is a common issue when using acetylated glycosyl donors. These byproducts are typically partially deacetylated glycosides. During the Lewis acid-promoted reaction, the glycosyl acceptor (an alcohol) can act as a nucleophile and remove one or more acetyl groups from the sugar backbone, leading to a mixture of products with varying degrees of acetylation. This not only reduces the yield of the desired fully acetylated product but also complicates purification.
Q3: How can I improve the yield of my glycosylation reaction and minimize byproduct formation?
A highly effective strategy is to employ a one-pot glycosylation-reacetylation protocol. After the initial glycosylation reaction is complete, acetic anhydride and a mild base (such as pyridine or triethylamine) are added directly to the reaction mixture. This step reacetylates the partially deacetylated byproducts, converting them back into the desired peracetylated product. This approach can significantly increase the isolated yield and simplify the purification process.
Q4: How do I control the stereoselectivity (α vs. β) of the glycosidic bond formation?
The stereochemical outcome of the glycosylation is heavily influenced by the choice of Lewis acid promoter and reaction conditions.
-
For β-selectivity (1,2-trans-glycoside): A weaker Lewis acid like Boron Trifluoride Etherate (BF₃·Et₂O) often favors the formation of the β-glycoside. This is thought to proceed through an SN2-like pathway, where the nucleophile attacks from the opposite face of the departing anomeric leaving group. The presence of the acetyl group at the C-2 position can also provide neighboring group participation, further directing the formation of the 1,2-trans product.
-
For α-selectivity (1,2-cis-glycoside): A stronger Lewis acid such as Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) tends to promote an SN1-like mechanism.[1] This involves the formation of a more discrete oxocarbenium ion intermediate, which can then be attacked by the nucleophile from either face.[1] The thermodynamically favored anomer, often the α-glycoside due to the anomeric effect, is frequently the major product under these conditions.[1] Lower temperatures can sometimes enhance α-selectivity. The presence of acetyl groups at the 3- and 4-positions has been shown to be important for high α-selectivity in some cases.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or does not proceed to completion | 1. Insufficient activation of the "disarmed" donor. 2. Low nucleophilicity of the glycosyl acceptor. 3. Presence of moisture in the reaction. | 1a. Gradually increase the equivalents of the Lewis acid promoter. 1b. Cautiously increase the reaction temperature. 1c. Switch to a more potent Lewis acid (e.g., from BF₃·Et₂O to TMSOTf). 2. Increase the equivalents of the glycosyl acceptor. 3. Ensure all glassware is flame-dried, and solvents are anhydrous. Use freshly activated molecular sieves. |
| Low yield of the desired product with multiple polar byproducts | Formation of partially deacetylated glycosides. | Implement a one-pot glycosylation-reacetylation protocol. After the glycosylation is complete, add acetic anhydride and a mild base (e.g., pyridine) to the reaction mixture to reacetylate the byproducts. |
| Low α-selectivity | 1. The reaction conditions favor the SN2 pathway. 2. The β-anomer is the kinetically favored product. | 1a. Use a stronger Lewis acid promoter (e.g., TMSOTf). 1b. Lower the reaction temperature. 1c. Consider using a solvent system that can favor the α-anomer (e.g., diethyl ether). |
| Low β-selectivity | 1. The reaction conditions favor the SN1 pathway. 2. The α-anomer is the thermodynamically favored product. | 1a. Use a milder Lewis acid promoter (e.g., BF₃·Et₂O). 1b. Ensure the C-2 acetyl group can effectively participate (neighboring group participation). 1c. Solvents like acetonitrile can sometimes favor β-anomer formation. |
| Complex mixture of unidentifiable products | 1. Decomposition of the glycosyl donor or acceptor. 2. Overly harsh reaction conditions. | 1. Check the stability of your starting materials under the reaction conditions (e.g., run a control experiment without the other reactant). 2a. Lower the reaction temperature. 2b. Use a milder Lewis acid or fewer equivalents. 2c. Reduce the reaction time. |
Data Presentation
Table 1: Comparison of Lewis Acid Promoters in Glycosylation of Acetylated Galactose Donors
| Lewis Acid Promoter | Typical Stereoselectivity | Mechanistic Pathway | Relative Strength | Notes |
| Boron Trifluoride Etherate (BF₃·Et₂O) | Favors β (1,2-trans) | SN2-like | Milder | Good for achieving β-selectivity through neighboring group participation.[1] |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Favors α (1,2-cis) | SN1-like | Stronger | Promotes the formation of an oxocarbenium ion, often leading to the thermodynamically favored α-product.[1] |
| Scandium(III) Triflate (Sc(OTf)₃) | Can favor β | SN2-like | Varies | Has been shown to be an effective catalyst for β-selective glycosylations in specific cases. |
| Hafnium(IV) Triflate (Hf(OTf)₄) | Can favor α | SN1-like | Strong | Can be used to promote α-glycosylation, particularly at reflux temperatures. |
Note: The stereochemical outcome is highly dependent on the specific glycosyl donor, acceptor, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for BF₃·Et₂O Mediated Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the this compound donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reactants.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Slowly add Boron Trifluoride Etherate (BF₃·Et₂O) (1.5-3.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Work-up: Dilute the mixture with DCM and filter through celite to remove the molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Glycosylation-Reacetylation Protocol
This protocol is designed to improve yields by converting deacetylated byproducts back to the desired product.
-
Glycosylation: Follow steps 1-5 of the "General Procedure for BF₃·Et₂O Mediated Glycosylation."
-
Quenching and Reacetylation: After the initial glycosylation is complete (as determined by TLC), quench the reaction by adding triethylamine (equivalent to the amount of BF₃·Et₂O used). To the same flask, add acetic anhydride (2-3 eq.) and pyridine (2-3 eq.).
-
Stirring: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the conversion of polar byproducts to the less polar product spot.
-
Work-up and Purification: Follow steps 7 and 8 of the "General Procedure for BF₃·Et₂O Mediated Glycosylation."
Visualizations
Caption: Experimental workflow for glycosylation and optional one-pot reacetylation.
Caption: Mechanistic pathways in Lewis acid-catalyzed glycosylation.
References
optimization of reaction conditions for glycosylation with acetylated galactose
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing glycosylation reactions involving acetylated galactose donors.
Frequently Asked Questions (FAQs)
Q1: Why is my glycosylation reaction with an acetylated galactose donor so sluggish?
Acetylated glycosyl donors are considered "disarmed" due to the electron-withdrawing nature of the acetyl protecting groups.[1] This effect reduces electron density at the anomeric center, which destabilizes the formation of the critical oxocarbenium ion intermediate required for the glycosylation to proceed.[1] This leads to lower reactivity compared to "armed" donors that have electron-donating protecting groups, such as benzyl ethers.[1]
Q2: What is the "armed-disarmed" concept and how does it apply here?
The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups.[1]
-
Armed donors: Have electron-donating groups (e.g., benzyl ethers) that increase reactivity.[1]
-
Disarmed donors: Contain electron-withdrawing groups (e.g., acetyl, benzoyl esters) that decrease reactivity.[1]
This concept is crucial for planning sequential glycosylation strategies, allowing for the selective activation of an armed donor in the presence of a disarmed one.[1] Your acetylated galactose is a classic "disarmed" donor.
Q3: How do temperature and protecting group position affect the stereoselectivity of the reaction?
Both temperature and the specific location of acetyl groups on the galactose donor play a significant role in determining the anomeric selectivity (α/β ratio) of the product. Generally, for 2-azido-2-deoxygalactosyl donors, higher reaction temperatures can dramatically improve α-selectivity.[1] Additionally, the presence of acetyl groups at the C-3 and C-4 positions is particularly important for achieving high α-selectivity.[2]
Q4: What are the most common side reactions, and how can I identify them?
Common side reactions include the formation of orthoesters and oxazolines (especially with N-acetylated donors).[2] Another frequent issue is the loss of an acetyl group from the sugar backbone, leading to partially deacetylated byproducts.[2] These side products can often be identified as multiple new spots on a Thin Layer Chromatography (TLC) plate, typically with different polarities than the desired product. Structural confirmation can be achieved using NMR spectroscopy.
Troubleshooting Guide
Problem 1: Low or No Reactivity (Significant Unreacted Starting Material)
| Potential Cause | Troubleshooting Strategy |
| Insufficient Activation | Acetylated donors are "disarmed" and require potent activation. Gradually increase the equivalents of the Lewis acid promoter (e.g., TMSOTf, BF₃·Et₂O). If using a mild activator, consider switching to a stronger one.[1] |
| Low Reaction Temperature | While low temperatures are often used to control selectivity, they can hinder the activation of a disarmed donor. Cautiously increase the reaction temperature. Monitor closely for byproduct formation.[1] |
| Presence of Moisture | Lewis acid promoters are extremely sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Freshly activated molecular sieves (4Å) are essential. |
| Poor Acceptor Nucleophilicity | If the glycosyl acceptor is sterically hindered or electronically deactivated, the reaction will be more challenging. Increase the equivalents of the acceptor (1.5-2.0 eq.) or consider a higher reaction temperature.[1] |
Problem 2: Low Yield with Multiple Byproducts Observed on TLC
| Potential Cause | Troubleshooting Strategy |
| Formation of Anomers | The reaction may be producing a mixture of α and β anomers, which can be difficult to separate and may lower the isolated yield of the desired product. The choice of solvent, temperature, and protecting groups influences the anomeric ratio.[1] |
| Orthoester Formation | A participating acetyl group at the C-2 position can lead to the formation of a stable orthoester byproduct. Consider using a different protecting group strategy at C-2 if this is a persistent issue. |
| Partial Deacetylation | The Lewis acid can sometimes catalyze the removal of acetyl groups, leading to more polar byproducts. A highly effective solution is a one-pot glycosylation-reacetylation protocol. After the glycosylation is complete, add acetic anhydride and a mild base (e.g., pyridine) to the crude reaction mixture to re-acetylate any unprotected hydroxyl groups.[2] |
| Donor Decomposition | Overly harsh conditions (high temperature, highly acidic activator) can cause the glycosyl donor to decompose.[3] Consider lowering the temperature or using a milder activator.[3] |
Data Presentation: Optimizing Stereoselectivity
The stereochemical outcome of glycosylation with acetylated galactose donors is highly sensitive to reaction conditions. The following tables summarize the effects of temperature and protecting group placement on the anomeric ratio of products from a 2-azido-2-deoxygalactosyl donor.
Table 1: Effect of Temperature on Anomeric Selectivity
| Donor Acetyl Position | Reaction Temperature | Anomeric Ratio (α:β) |
| C-4 Acetyl | -78 °C | 5:1 |
| C-4 Acetyl | 0 °C | 9:1 |
| C-4 Acetyl | Room Temperature | >20:1 |
| C-3, C-4 Acetyl | -78 °C | 1.5:1 |
| C-3, C-4 Acetyl | Room Temperature | >20:1 (α-only) |
Data adapted from a study on 2-azido-2-deoxygalactosyl donors, demonstrating a clear trend towards higher α-selectivity at increased temperatures.[1]
Table 2: Effect of Acetyl Group Position on α-Selectivity (at Room Temp.)
| Donor Acetyl Group Position(s) | Anomeric Ratio (α:β) |
| C-6 | 4:1 |
| C-4 | >20:1 |
| C-3 | 6:1 |
| C-3, C-6 | 4:1 |
| C-4, C-6 | 5:1 |
| C-3, C-4 | >20:1 (α-only) |
Data adapted from a study on 2-azido-2-deoxygalactosyl donors, highlighting the strong α-directing effect of acetyl groups at the C-4 and C-3 positions.[1]
Visualizing Workflows and Concepts
Caption: A flowchart for troubleshooting low-yielding glycosylation reactions.
Caption: The "Armed-Disarmed" concept in glycosylation chemistry.
Experimental Protocols
Protocol: General Lewis Acid-Promoted Glycosylation with an Acetylated Galactose Donor
This protocol describes a general procedure for the glycosylation of a primary alcohol using a peracetylated galactose donor, promoted by a Lewis acid, followed by a re-acetylation step to improve yields.
Materials:
-
Peracetylated Galactose Donor (e.g., β-D-Galactose Pentaacetate) (1.0 eq.)
-
Glycosyl Acceptor (e.g., a primary alcohol) (1.2-1.5 eq.)
-
Lewis Acid (e.g., BF₃·Et₂O (2.0 eq.) or TMSOTf (0.2-0.5 eq.))
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
-
Triethylamine (for quenching)
-
Acetic Anhydride
-
Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Add the acetylated galactose donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4Å molecular sieves to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add anhydrous DCM via syringe to dissolve the reagents. Stir the mixture for 30 minutes at room temperature to allow the molecular sieves to adsorb any trace moisture.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Activation: Slowly add the Lewis acid promoter (e.g., BF₃·Et₂O) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, or until TLC analysis indicates the consumption of the starting donor.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is ethyl acetate/hexanes. The product should appear as a new spot, and the starting materials should disappear. Multiple polar byproducts may be visible.
-
Re-acetylation (Optional but Recommended):
-
Cool the crude reaction mixture to 0 °C.
-
Carefully add pyridine (2-3 eq.) followed by acetic anhydride (2-3 eq.).
-
Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. This step converts partially deacetylated byproducts back to the desired fully acetylated product, simplifying purification and improving isolated yield.[2]
-
-
Quenching: Quench the reaction by the slow addition of triethylamine or saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Work-up:
-
Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired glycoside.
-
References
Technical Support Center: Troubleshooting Failed Glycosylation Reactions with Galactose Donors
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for glycosylation reactions involving galactose donors.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction has a very low or no yield. What are the primary factors to investigate?
A1: Low or no product formation is a common issue. Begin by systematically checking the following:
-
Reagent Quality: Ensure the glycosyl donor, acceptor, and promoter/activator are pure and, most importantly, anhydrous. Moisture is a frequent cause of reaction failure as it can hydrolyze the activated donor or deactivate the promoter.[1]
-
Activation Conditions: Confirm that the promoter/activator is active and used in the correct stoichiometry. For instance, common activators for thioglycosides include N-iodosuccinimide (NIS) with a catalytic amount of trifluoromethanesulfonic acid (TfOH), while trichloroacetimidates often require Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[2]
-
Reaction Temperature: Temperature is a critical parameter.[1] Many glycosylations are initiated at low temperatures (-78 °C to -40 °C) to control the activation step and then slowly warmed.[1] If the reaction is sluggish, a controlled increase in temperature might be necessary. Conversely, if donor decomposition is observed, running the reaction at a lower, constant temperature is advisable.[1][3]
-
Donor/Acceptor Reactivity: The electronic properties of protecting groups significantly influence reactivity. Electron-withdrawing groups (e.g., acetyl) "disarm" the donor, making it less reactive, while electron-donating groups (e.g., benzyl) "arm" it.[4][5] If you are using a disarmed donor, more forceful activation conditions or a higher reaction temperature may be required.[4] Similarly, a sterically hindered or electronically deactivated acceptor will require more forcing conditions.[1][4]
Q2: My reaction is producing a mixture of α- and β-anomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a central challenge in carbohydrate synthesis. The outcome depends on a complex interplay of several factors:
-
Neighboring Group Participation: An acyl-type protecting group (like acetyl or benzoyl) at the C-2 position of the galactose donor can participate in the reaction, forming a dioxolenium ion intermediate. This intermediate blocks the α-face, leading exclusively to the formation of the 1,2-trans (β-glycoside) product. For 1,2-cis (α-glycoside) formation, a non-participating group (e.g., benzyl ether) is required at the C-2 position.
-
Remote Participation: For galactose donors, acyl protecting groups at the C-4 position can offer "remote participation" to influence stereoselectivity, favoring the formation of 1,2-cis (α) glycosides.[6][7][8] Studies have shown that electron-donating acyl groups, like pivaloyl (Piv), at the C-4 position can significantly increase α-selectivity.[6][8][9]
-
Solvent Choice: The solvent plays a crucial role.[10][11] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) generally favor the formation of the α-anomer.[10][11][12] In contrast, nitrile solvents such as acetonitrile (MeCN) can promote the formation of β-glycosides through the formation of an α-nitrilium intermediate.[10] Dichloromethane (DCM) is a common non-coordinating solvent where other factors often dominate the stereochemical outcome.[12]
-
Temperature: Lower reaction temperatures (kinetically controlled conditions) often favor the formation of the β-anomer via an Sₙ2-like pathway.[1] Higher temperatures can favor the thermodynamically more stable α-anomer due to the anomeric effect but may also lead to reduced selectivity.[1][13]
Q3: I see multiple spots on my Thin-Layer Chromatography (TLC) plate, including unreacted starting material. What are the likely side reactions?
A3: The presence of multiple byproducts points to side reactions, which can consume your donor or acceptor and lower the yield of the desired product.
-
Donor Hydrolysis: This occurs when trace amounts of water are present, leading to the hydrolysis of the activated donor back to a hemiacetal.[14] The solution is to rigorously dry all reagents, solvents, and glassware, and to use freshly activated molecular sieves (e.g., 4 Å).[1]
-
Glycal Formation: Elimination of the C-2 substituent can occur, especially under harsh or basic conditions, leading to the formation of a glycal byproduct.[14]
-
Orthoester Formation: If your acceptor has a participating acyl group, it can react with the activated donor to form a stable orthoester, particularly with hindered acceptors.[15]
-
Donor Decomposition or Anomerization: Highly reactive donors can decompose if the reaction temperature is too high or if the activator is too harsh.[1][15] The donor can also anomerize, leading to a mixture of reactive species and potentially different stereochemical outcomes.[15]
Q4: My acetylated galactose donor is showing very low reactivity. What can I do?
A4: Acetylated donors are "disarmed" due to the electron-withdrawing nature of the acetyl groups, which destabilizes the key oxocarbenium ion intermediate.[4] To overcome this:
-
Use a Stronger Promoter System: For a sluggish reaction with a thioglycoside donor, a more potent activator system like NIS/TfOH is often effective.[2] For trichloroacetimidates, increasing the equivalents of a Lewis acid like TMSOTf or switching to a stronger one may be necessary.[4]
-
Increase Reaction Temperature: Cautiously increasing the temperature can enhance the rate of both activation and coupling. However, this must be monitored closely by TLC to avoid byproduct formation.[4]
-
Change the Donor Type: If optimization fails, consider preparing a more reactive donor, such as one with benzyl protecting groups ("armed") or a more labile leaving group like a trichloroacetimidate.[2]
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues in galactosylation reactions.
Caption: A step-by-step workflow for troubleshooting common glycosylation reaction failures.
Data Summary Tables
Table 1: Influence of C-4 Protecting Group on α-Selectivity in Galactosylation
This table summarizes the effect of different acyl protecting groups at the C-4 position of a galactose donor on the stereochemical outcome of the glycosylation reaction. Electron-donating groups enhance remote participation, leading to higher α-selectivity.
| C-4 Protecting Group | Donor Structure | Nucleophile (Acceptor) | α:β Ratio | Yield (%) | Reference |
| Pivaloyl (Piv) | 4-Piv-Gal Donor | Strong | >99:1 | 85 | [6][8] |
| Acetyl (Ac) | 4-Ac-Gal Donor | Strong | 80:20 | 75 | [6][13] |
| Trifluoroacetyl (TFA) | 4-TFA-Gal Donor | Strong | 65:35 | 60 | [6][8] |
| Benzyl (Bn) | 4-Bn-Gal Donor | Strong | 50:50 | 90 | [6][13] |
Table 2: Effect of Solvent on Stereoselectivity
The choice of solvent significantly impacts the α/β ratio of the glycosylation product.
| Glycosyl Donor | Solvent | Temperature (°C) | α:β Ratio | General Observation | Reference |
| Per-benzylated Gal-thioglycoside | Diethyl Ether (Et₂O) | -20 | >10:1 | Ethereal solvents favor α-anomers | [10][12] |
| Per-benzylated Gal-thioglycoside | Dichloromethane (DCM) | -20 | 3:1 | Non-coordinating, outcome variable | [12] |
| Per-benzylated Gal-thioglycoside | Acetonitrile (MeCN) | -20 | 1:5 | Nitrile solvents favor β-anomers | [10] |
Key Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed Glycosylation
This protocol describes a standard method for the glycosylation of a glycosyl acceptor using a galactosyl trichloroacetimidate donor.[1][5]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the galactosyl trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Stir the suspension and cool the flask to the desired starting temperature (e.g., -40 °C) using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Activation: Prepare a stock solution of TMSOTf (0.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -40 °C. Monitor the progress by TLC, observing the consumption of the starting materials and the appearance of the product spot.[5] The reaction may be allowed to warm slowly to 0 °C or room temperature if it is sluggish.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Filter the mixture through a pad of celite, wash the celite with DCM, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired glycoside.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of a glycosylation reaction in real-time.[16][17][18]
-
Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.[19]
-
Spotting:
-
Lane 1 (Acceptor): Spot a dilute solution of your starting glycosyl acceptor.
-
Lane 2 (Co-spot): Spot the acceptor, then spot the reaction mixture directly on top of it. This helps confirm the identity of the acceptor spot in the reaction lane.[20]
-
Lane 3 (Reaction): Spot an aliquot of the reaction mixture, taken carefully with a capillary tube.[19]
-
Lane 4 (Donor): Spot a dilute solution of your starting glycosyl donor.
-
-
Development: Place the TLC plate in a chamber containing a suitable mobile phase (eluent), ensuring the origin line is above the solvent level.[19] A common eluent is a mixture of ethyl acetate and hexanes.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots. Most sugar derivatives are not UV-active, so a chemical stain is required.
-
First, check under a UV lamp (254 nm) for any UV-active protecting groups.[16]
-
Dry the plate and dip it into a staining solution (e.g., p-anisaldehyde, ceric ammonium molybdate, or potassium permanganate solution).
-
Gently heat the stained plate with a heat gun until colored spots appear.
-
-
Interpretation: A successful reaction will show the consumption of the donor and acceptor spots and the appearance of a new spot for the product.[16] The retention factor (Rf) value of the product is typically intermediate between the donor and acceptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation | Semantic Scholar [semanticscholar.org]
- 8. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. coconote.app [coconote.app]
- 20. How To [chem.rochester.edu]
Technical Support Center: Synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in the synthesis of this compound?
A1: During the acetylation of D-galactose using acetic anhydride and a catalyst like pyridine, several byproducts can form. These typically include:
-
Residual Reagents: Excess acetic anhydride and the catalyst (e.g., pyridine).[1][2][3]
-
Incompletely Acetylated Galactopyranose: Mono-, di-, and tri-O-acetylated derivatives of galactopyranose may be present if the reaction does not go to completion.[4]
-
Anomers: The synthesis can yield a mixture of both the α- and β-anomers of the fully acetylated product.
-
Acetic Acid: Formed from the reaction of acetic anhydride with the hydroxyl groups of the sugar.[3]
Q2: How can I effectively remove the pyridine catalyst from my crude reaction mixture?
A2: Pyridine can be efficiently removed by performing an acidic wash.[5] This involves dissolving the crude product in an organic solvent and washing it with a dilute aqueous acid solution (e.g., 1M HCl). The acid protonates the pyridine to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[5] Multiple washes may be necessary to ensure complete removal.[5]
Q3: What is the recommended method for removing unreacted acetic anhydride?
A3: Excess acetic anhydride can be removed from the reaction mixture through a few methods. One common approach is to evaporate it under reduced pressure, sometimes as an azeotrope with a solvent like toluene. Additionally, quenching the reaction with water or ethanol will convert the remaining acetic anhydride to acetic acid or ethyl acetate, respectively, which can then be removed by subsequent aqueous washes or evaporation.[2]
Q4: My final product is a persistent oil or syrup and will not crystallize. What steps can I take?
A4: The oily nature of the product often indicates the presence of impurities that inhibit crystallization. To address this, rigorous purification is necessary. The most effective method for separating the desired product from closely related, less polar byproducts is flash column chromatography on silica gel.[4] After chromatography, attempting recrystallization from a suitable solvent system (e.g., ethanol-water, ethyl acetate-hexane) may yield a crystalline solid.
Q5: My TLC analysis of the crude product shows multiple spots. What do these likely represent?
A5: A TLC plate with multiple spots indicates a mixture of compounds with varying polarities.[4] In the context of this synthesis, the spots can generally be attributed to:
-
Highest Rf value (least polar): The desired fully acetylated product (this compound) and its β-anomer.
-
Intermediate Rf values: Incompletely acetylated intermediates (tri-, di-, and mono-acetylated galactopyranose).
-
Lowest Rf value (most polar): Unreacted D-galactose and other highly polar impurities.
Q6: How can I separate the α- and β-anomers of the final product?
A6: The separation of anomeric mixtures of acetylated sugars can be challenging but is often achievable using silica gel column chromatography with an optimized eluent system.[4] Careful selection of the mobile phase, often mixtures of hexane and ethyl acetate or benzene and methanol, is crucial for achieving baseline separation.[6] Monitoring the fractions by TLC is essential to isolate the pure anomers.
Troubleshooting Guides
Problem 1: Persistent Pyridine Odor in the Final Product
-
Possible Cause: Incomplete removal of the pyridine catalyst during the work-up procedure.
-
Solution: Perform a thorough acidic wash of the organic layer. A subsequent wash with a saturated copper (II) sulfate solution can also be effective, as CuSO₄ forms a water-soluble complex with pyridine.[5]
-
Detailed Protocol: See "Experimental Protocol 1: Acidic Wash for Pyridine Removal".
Problem 2: Low Yield of the Desired Product After Purification
-
Possible Causes:
-
Incomplete Reaction: The acetylation reaction may not have reached completion, leaving a significant amount of starting material or partially acetylated intermediates.
-
Product Degradation: Harsh reaction or work-up conditions (e.g., strong acid/base, high temperatures) can lead to the degradation of the acetylated sugar.
-
Loss During Purification: Significant product loss can occur during extraction or column chromatography if the procedures are not optimized.
-
-
Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction using TLC to ensure all the starting material is consumed.
-
Optimized Work-up: Use mild work-up conditions and avoid prolonged exposure to strong acids or bases.
-
Careful Chromatography: Use an appropriate amount of silica gel and carefully select the eluent to ensure good separation without excessive band broadening, which can lead to product loss in mixed fractions.
-
Problem 3: Difficulty in Separating Byproducts by Column Chromatography
-
Possible Causes:
-
Inappropriate Solvent System: The chosen eluent may not have the correct polarity to effectively separate the components of the mixture.
-
Column Overloading: Applying too much crude product to the column can lead to poor separation.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in inefficient separation.
-
-
Troubleshooting Steps:
-
TLC Optimization: Before running the column, test various solvent systems (e.g., different ratios of hexane/ethyl acetate) using TLC to find the optimal mobile phase that gives good separation between the spots.
-
Sample Loading: As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Proper Packing: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks.
-
Quantitative Data Summary
| Purification Method | Typical Solvent System (Eluent) | Application | Reference(s) |
| Silica Gel Column Chromatography | Hexane / Ethyl Acetate (e.g., 2:1 ratio) | Separation of fully acetylated products from partially acetylated intermediates. | [7] |
| Silica Gel Column Chromatography | Benzene / Methanol (varying percentages) | Analytical and semi-micro preparative separation of carbohydrate acetates. | [6] |
| Recrystallization | Ethanol / Water | Final purification of the solid product. | [8] |
| Recrystallization | Ethyl Acetate / Hexane | Purification of acetylated glycosides. | [9][10] |
Experimental Protocols
Experimental Protocol 1: Acidic Wash for Pyridine Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.[5]
-
Extraction: Shake the funnel vigorously, venting periodically to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer, which contains the pyridinium hydrochloride salt.[5]
-
Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure all the pyridine is removed.[5]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, now free of pyridine.
Experimental Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system should provide a good separation of the desired product spot from impurities.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Experimental Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water or ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the purified product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the removal of byproducts and purification.
References
- 1. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 2. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose?
A1: The primary challenges in the large-scale synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose include:
-
Reaction Control: Managing the exothermic nature of the acetylation reaction on a large scale to prevent temperature runaway and the formation of byproducts.
-
Reagent Handling: Safe and efficient handling of large volumes of corrosive and flammable reagents like acetic anhydride and pyridine.
-
Product Isolation and Purification: Efficiently isolating the product from the reaction mixture and purifying it to the required specifications, often involving the removal of colored impurities and isomers.
-
Anomeric Selectivity: Controlling the reaction to favor the formation of the desired α-anomer over the β-anomer.
-
Byproduct Formation: Minimizing the formation of partially acetylated galactose derivatives and other side products.
Q2: What are the common impurities encountered during the large-scale synthesis?
A2: Common impurities include:
-
Partially acetylated galactopyranose: Molecules where not all hydroxyl groups have been acetylated.
-
β-anomer: The stereoisomer at the anomeric carbon (C1).
-
Pyridine and acetic acid residues: Solvents and reagents that may be carried through the workup.
-
Caramelized sugar byproducts: Formed due to localized overheating.
-
Penta-O-acetyl-D-galactopyranose: The fully acetylated product which can form under certain conditions.
Q3: How can I improve the yield and purity of the final product on a large scale?
A3: To improve yield and purity on a large scale:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, reagent addition rate, and stirring speed to ensure homogeneity and prevent side reactions.
-
Use High-Purity Starting Materials: Ensure the D-galactose and reagents are of high purity to avoid introducing impurities from the start.
-
Efficient Workup Procedure: Develop a robust workup procedure to effectively remove catalysts, excess reagents, and byproducts. This may involve multiple extractions and washes.
-
Effective Purification Method: Employ an optimized crystallization or chromatographic method for purification. For large-scale operations, crystallization is often preferred due to cost and scalability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure adequate mixing. - Check the quality and stoichiometry of reagents. |
| Product loss during workup. | - Optimize extraction and washing procedures. - Minimize transfers between vessels. | |
| Degradation of product. | - Maintain strict temperature control during the reaction and workup. | |
| Low Purity (Presence of multiple spots on TLC) | Incomplete acetylation. | - Increase the excess of acetic anhydride. - Ensure the catalyst is active and used in the correct amount. |
| Formation of β-anomer. | - Adjust reaction conditions (temperature, catalyst) to favor the α-anomer. Lewis acid catalysts at low temperatures can sometimes favor the α-anomer. | |
| Presence of colored impurities. | - Avoid localized overheating. - Treat the crude product with activated carbon. | |
| Difficulty in Product Crystallization | Presence of impurities. | - Purify the crude product by column chromatography before crystallization. - Use a different solvent system for crystallization. |
| Incorrect solvent system. | - Screen a variety of solvent/anti-solvent systems. Common systems include ethanol, isopropanol, and ethyl acetate/heptane. | |
| Inconsistent Results Between Batches | Variation in raw material quality. | - Establish strict quality control specifications for all starting materials. |
| Poor process control. | - Implement and adhere to a detailed Standard Operating Procedure (SOP). - Ensure consistent reactor conditions (temperature, stirring, addition rates). |
Experimental Protocols
Large-Scale Synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose
Materials:
| Reagent | Quantity | Molar Equivalent |
| D-galactose | 1.0 kg | 1.0 |
| Anhydrous Pyridine | 5.0 L | - |
| Acetic Anhydride | 3.0 L | ~5.8 |
Procedure:
-
Charge a suitable, clean, and dry reactor with anhydrous pyridine (5.0 L).
-
Cool the pyridine to 0-5 °C with constant stirring.
-
Slowly add D-galactose (1.0 kg) to the cold pyridine, ensuring the temperature does not exceed 10 °C.
-
Once the D-galactose is suspended, slowly add acetic anhydride (3.0 L) dropwise via an addition funnel. Maintain the internal temperature between 0-10 °C throughout the addition. This step is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding crushed ice or a mixture of ice and water, ensuring the temperature does not rise above 20 °C.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Large-Scale Purification by Crystallization
Materials:
| Material | Typical Quantity/Ratio |
| Crude Product | 1.0 kg |
| Ethanol (95%) | 3-5 L (or as needed) |
Procedure:
-
Dissolve the crude 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in a minimal amount of hot ethanol (95%).
-
If colored impurities are present, the hot solution can be treated with activated carbon and then filtered through a bed of celite.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose with key troubleshooting points.
Caption: A logical decision tree for troubleshooting common issues in the large-scale synthesis of the target compound.
Technical Support Center: Characterization of Impurities in 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from incomplete reactions, side reactions, or residual starting materials and reagents. These can include:
-
Starting Material: Unreacted D-galactose.
-
Under-acetylated Intermediates: Mono-, di-, and tri-O-acetylated galactopyranose isomers.
-
Over-acetylated Byproduct: Penta-O-acetyl-D-galactopyranose.
-
Anomeric Impurity: The corresponding β-anomer (1,3,4,6-tetra-O-acetyl-beta-D-galactopyranose).
-
Residual Reagents and Solvents: Acetic anhydride, pyridine, and acetic acid are common residuals from the acetylation reaction.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is generally employed:
-
Thin-Layer Chromatography (TLC): An excellent, rapid, and cost-effective method for monitoring the progress of the acetylation reaction and for the initial identification of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for separating and quantifying the main compound and its impurities. A reversed-phase C18 column is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the desired product and its isomeric impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and its impurities. Fragmentation patterns can help identify under-acetylated species.
Q3: How can I differentiate between the α and β anomers of 1,3,4,6-tetra-O-acetyl-D-galactopyranose?
A3: The anomers can be distinguished primarily by ¹H NMR spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is characteristic. For the α-anomer, this coupling constant (³J H1,H2) is typically smaller (around 3-4 Hz) compared to the β-anomer (around 8 Hz).
Q4: What is a suitable solvent system for the purification of this compound by silica gel column chromatography?
A4: A common solvent system for the purification of acetylated sugars on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the less polar, fully acetylated product from the more polar, under-acetylated impurities.
Troubleshooting Guides
Issue 1: Incomplete Acetylation Reaction
-
Symptom: TLC or HPLC analysis shows a significant amount of starting material (D-galactose) or partially acetylated intermediates.
-
Possible Cause:
-
Insufficient amount of acetylating agent (acetic anhydride).
-
Inadequate reaction time or temperature.
-
Presence of water in the reaction mixture, which can quench the acetic anhydride.
-
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Increase the molar excess of acetic anhydride.
-
Extend the reaction time or moderately increase the reaction temperature, while monitoring the progress by TLC.
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Symptom: The TLC plate shows several spots with different Rf values.
-
Possible Cause:
-
The reaction has not gone to completion, resulting in a mixture of partially acetylated products.
-
Side reactions may have occurred.
-
-
Solution:
-
Monitor the reaction more closely using TLC to determine the optimal reaction time.
-
Optimize the reaction conditions (temperature, catalyst) to minimize side products.
-
Purify the crude product using silica gel column chromatography to isolate the desired compound.
-
Issue 3: Difficulty in Separating Anomers by Column Chromatography
-
Symptom: The α and β anomers co-elute during column chromatography.
-
Possible Cause: The polarity difference between the anomers is very small.
-
Solution:
-
Use a longer column to increase the separation efficiency.
-
Employ a shallower solvent gradient during elution.
-
Consider using a different stationary phase for chromatography, such as a specialized column for carbohydrate separation.
-
Data Presentation
Table 1: Representative Analytical Data for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Expected HPLC Retention Time (min) | Key ¹H NMR Signals (ppm, CDCl₃) | Key Mass Spec Fragment (m/z) [M+Na]⁺ |
| 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose | 348.30 | 12.5 | 6.35 (d, J ≈ 3.5 Hz, H-1) | 371.1 |
| 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose | 348.30 | 11.8 | 5.75 (d, J ≈ 8.0 Hz, H-1) | 371.1 |
| Penta-O-acetyl-D-galactopyranose | 390.34 | 15.2 | Varies | 413.1 |
| Tri-O-acetyl-D-galactopyranose (isomer) | 306.27 | 8.9 | Varies | 329.1 |
| Di-O-acetyl-D-galactopyranose (isomer) | 264.24 | 5.4 | Varies | 287.1 |
| Mono-O-acetyl-D-galactopyranose (isomer) | 222.21 | 3.1 | Varies | 245.1 |
| D-galactose | 180.16 | 1.5 | Varies | 203.1 |
*Note: HPLC retention times are illustrative and can vary significantly based on the specific column, mobile phase, and flow rate used. NMR chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline. It is also recommended to spot the starting material (D-galactose) as a reference.
-
Eluent System: A common eluent system is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The optimal ratio may need to be determined experimentally.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. After the plate is dry, visualize the spots under a UV lamp (254 nm). For non-UV active spots, stain the plate using a p-anisaldehyde or potassium permanganate solution followed by gentle heating. The fully acetylated product will have a higher Rf value (travel further up the plate) than the polar starting material and under-acetylated intermediates.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution is often used. For example, a gradient of water (A) and acetonitrile (B).
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector at a low wavelength (e.g., 210 nm) can be used, as the acetyl groups have some UV absorbance. Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. Key signals to observe are the anomeric proton (H-1) to determine the anomeric configuration (α or β) and the acetyl methyl protons (singlets typically between 1.9-2.2 ppm). Integration of the proton signals can help confirm the number of acetyl groups.
-
¹³C NMR: Acquire a carbon NMR spectrum. This will show characteristic signals for the carbonyl carbons of the acetyl groups (around 170 ppm) and the pyranose ring carbons.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
Validation & Comparative
A Comparative Analysis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and 1,2,3,4,6-penta-O-acetyl-alpha-D-galactopyranose as Glycosyl Donors
An Objective Comparison for Researchers and Drug Development Professionals
In the synthesis of complex carbohydrates and glycoconjugates, the choice of glycosyl donor is a critical determinant of reaction efficiency, yield, and stereoselectivity. This guide provides a detailed comparison of two commonly used acetylated galactose donors: 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose and 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose. The primary distinction lies in the presence of a free hydroxyl group at the C-2 position in the tetra-acetylated donor, which significantly influences the glycosylation mechanism and outcome.
Key Differences and Mechanistic Implications
1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose , a peracetylated sugar, is a widely utilized glycosyl donor in carbohydrate chemistry.[1] Its key feature is the presence of an acetyl group at the C-2 position, which can participate in the reaction through a mechanism known as neighboring group participation .[2][3] Upon activation by a Lewis acid, the C-2 acetyl group can form a cyclic dioxolanium ion intermediate. This intermediate shields the α-face of the anomeric carbon, leading to nucleophilic attack from the β-face and predominantly yielding 1,2-trans-glycosides (β-glycosides for galactose).[2] This stereodirecting effect is a reliable method for achieving high β-selectivity in glycosylation reactions.[2][4]
In contrast, 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose possesses a free hydroxyl group at the C-2 position. The absence of a participating group at C-2 means that the stereochemical outcome of the glycosylation is not directed in the same manner. The reaction can proceed through a more SN1-like or SN2-like mechanism, often resulting in a mixture of α and β anomers.[5] However, this donor can be advantageous when the synthesis specifically requires the formation of 1,2-cis-glycosides (α-glycosides for galactose), as methods to reliably generate these linkages are less common.[6][7] The stereoselectivity in this case can be influenced by other factors such as the solvent, temperature, and the nature of the promoter.[7]
Performance Comparison
The performance of these two donors is summarized below, with data collated from various glycosylation reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature, and outcomes can be highly dependent on the specific acceptor, promoter, and reaction conditions used.
| Feature | 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose | 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose |
| Primary Stereochemical Outcome | Predominantly β (1,2-trans) | Mixture of α and β (1,2-cis and 1,2-trans) |
| Governing Mechanism | Neighboring Group Participation | SN1/SN2-like, influenced by remote participation |
| Typical Promoters | Lewis acids (e.g., BF₃·OEt₂, TMSOTf)[2][4] | Lewis acids (e.g., SnCl₄, BF₃·OEt₂)[8] |
| Yield | Generally moderate to high, but can be affected by side reactions like deacetylation.[2][4] | Variable, highly dependent on reaction conditions and acceptor. |
| Key Advantage | High β-stereoselectivity | Potential for α-glycoside synthesis |
| Potential Drawback | Limited to 1,2-trans glycoside synthesis | Often results in anomeric mixtures, requiring chromatographic separation. |
Note: The yield for peracetylated donors can often be improved by a re-acetylation step following the glycosylation reaction to account for any loss of acetyl groups.[2][4]
Experimental Protocols
Below are generalized experimental protocols for glycosylation reactions using each donor.
Protocol 1: Glycosylation using 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose (for β-glycoside synthesis)
This protocol is adapted from procedures utilizing peracetylated donors with Lewis acid activation.[2][9]
-
Materials:
-
1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose (glycosyl donor)
-
Glycosyl acceptor (with a free hydroxyl group)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated molecular sieves (3Å or 4Å)
-
Triethylamine or saturated sodium bicarbonate solution (for quenching)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor (1.0 equivalent), glycosyl acceptor (1.2-1.5 equivalents), and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30-60 minutes.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the Lewis acid promoter (e.g., BF₃·OEt₂, 1.5-2.0 equivalents).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or pouring the mixture into a saturated sodium bicarbonate solution.
-
Filter the mixture through Celite to remove molecular sieves, and wash the filter cake with DCM.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
-
Protocol 2: Glycosylation using a tetra-O-acetyl-galactopyranose donor (potential for α-glycoside synthesis)
This generalized protocol considers conditions that may favor α-glycoside formation, such as the use of specific Lewis acids.
-
Materials:
-
1,3,4,6-tetra-O-acetyl-α-D-galactopyranose (glycosyl donor)
-
Glycosyl acceptor
-
Anhydrous DCM or other suitable aprotic solvent
-
Tin(IV) chloride (SnCl₄) or other suitable Lewis acid
-
Activated molecular sieves (4Å)
-
-
Procedure:
-
Combine the glycosyl donor (1.0 equivalent), glycosyl acceptor (1.5 equivalents), and activated molecular sieves in a flame-dried flask under an inert atmosphere.
-
Add anhydrous DCM and stir at room temperature for 30 minutes.
-
Cool the reaction to an appropriate temperature (e.g., 0 °C).
-
Add the Lewis acid promoter (e.g., SnCl₄, 1.2 equivalents) dropwise.
-
Allow the reaction to stir at the specified temperature, monitoring its progress by TLC.
-
Once the donor is consumed or the reaction reaches completion, quench with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate).
-
Work-up the reaction as described in Protocol 1, including filtration, washing, drying, and concentration.
-
Purify the product mixture using column chromatography to separate the α and β anomers.
-
Diagrams
Figure 1. Comparative reaction pathways of penta- and tetra-acetylated galactose donors.
Figure 2. Generalized experimental workflow for glycosylation reactions.
Conclusion
The selection between 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose and 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose as a glycosyl donor is fundamentally a choice dictated by the desired stereochemical outcome. For the synthesis of 1,2-trans (β) glycosides, the penta-acetylated donor is generally preferred due to the reliable stereodirecting effect of the C-2 acetyl group through neighboring group participation. Conversely, when the target is a 1,2-cis (α) glycoside, the tetra-acetylated donor, lacking the C-2 participating group, provides a potential, albeit often less selective, route. Researchers should carefully consider the target molecule's stereochemistry and optimize reaction conditions to maximize the yield of the desired anomer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Neighboring Group Participation in 3,4-Diacetylated Glycosyl Donors in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, glycosylation and NMR characterization of linear peracetylated d-galactose glycopolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Reactivity of Acetylated Galactopyranose Isomers: A Comparative Guide
For researchers and professionals in drug development and carbohydrate chemistry, understanding the reactivity of different acetylated galactopyranose isomers is crucial for the stereoselective synthesis of glycosides. The anomeric configuration (α or β) of the acetylated galactose donor, along with the reaction conditions, significantly influences the stereochemical outcome of glycosylation reactions. This guide provides a comparative analysis of the reactivity of these isomers, supported by experimental data and protocols.
Factors Influencing Stereoselectivity in Glycosylation
The stereoselectivity of glycosylation reactions with acetylated galactopyranose donors is a complex interplay of several factors:
-
Anomeric Effect : This stereoelectronic effect generally stabilizes the axial position for an electronegative substituent at the anomeric carbon (C1).[1][2] Consequently, the α-anomer, with its axial acetyl group, is often thermodynamically more stable than the β-anomer.[2]
-
Neighboring Group Participation : An acetyl group at the C2 position can participate in the reaction, forming an oxazolinium intermediate that blocks one face of the molecule. This typically leads to the formation of a 1,2-trans-glycosidic bond.[2]
-
Protecting Groups : The nature and position of protecting groups on the galactopyranose ring can influence the donor's reactivity and the stereochemical outcome. Electron-donating groups can increase the α-selectivity in some cases.[3]
-
Catalysts/Promoters : Lewis acids are commonly used to activate the anomeric center. The choice of catalyst can dramatically influence the α/β ratio of the product. For instance, in the glycosylation of N-acetylgalactosamine (GalNAc), Hf(OTf)₄ has been shown to favor the formation of α-glycosides, while Sc(OTf)₃ promotes the formation of β-glycosides.[4][5]
-
Solvents and Temperature : The reaction solvent and temperature can affect the stability of intermediates and the overall reaction pathway, thereby influencing the stereoselectivity.
Comparative Data on Glycosylation Outcomes
The following table summarizes the results of glycosylation reactions using a tetra-O-acetylated N-acetylgalactosamine (Ac₄GalNAc) donor with 5-chloro-1-pentanol as the acceptor, highlighting the influence of the catalyst on the stereochemical outcome.
| Entry | Catalyst | Donor:Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | α:β Ratio | Reference |
| 1 | Sc(OTf)₃ | 10:1 | 1,2-C₂H₄Cl₂ | 90 | 12 | 50 | 10:40 | [5] |
| 2 | Sc(OTf)₃ | 5:1 | 1,2-C₂H₄Cl₂ | 90 | 12 | 75 | 15:60 | [5] |
| 3 | Sc(OTf)₃ | 2:1 | 1,2-C₂H₄Cl₂ | 90 | 12 | 95 | 10:85 | [5] |
| 4 | Sc(OTf)₃ | 1:1 | 1,2-C₂H₄Cl₂ | 90 | 12 | 98 | 5:93 | [5] |
| 5 | Hf(OTf)₄ | 1:0.5 | 1,2-C₂H₄Cl₂ | Reflux | - | 88 (yield) | >6:1 | [4] |
Note: The initial anomeric configuration of the Ac₄GalNAc donor is not always specified in the literature, as it can potentially anomerize under the reaction conditions. The data clearly shows that with Sc(OTf)₃, increasing the amount of catalyst significantly improves the yield of the β-product. Conversely, Hf(OTf)₄ strongly favors the formation of the α-product.
Experimental Protocols
General Procedure for Glycosylation with Acylated GalNAc Donors
This protocol is a generalized representation of the methods found in the literature for the glycosylation of an alcohol acceptor using an acetylated galactosamine donor.[5]
Materials:
-
Acetylated N-acetylgalactosamine (Ac₄GalNAc) donor
-
Alcohol acceptor (e.g., 5-chloro-1-pentanol)
-
Lewis acid catalyst (e.g., Sc(OTf)₃ or Hf(OTf)₄)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Triethylamine (Et₃N) for quenching
-
Dichloromethane (CH₂Cl₂) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
The Ac₄GalNAc donor (1.0 equivalent) and the Lewis acid catalyst (0.1 to 1.0 equivalent) are dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
The alcohol acceptor (1.5 to 3.0 equivalents) is added to the solution.
-
The reaction mixture is heated to the desired temperature (e.g., 90°C or reflux) and stirred for the specified time (e.g., 12 hours). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of triethylamine.
-
The mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the α- and β-glycoside products.
-
The structures and the α/β ratio of the products are determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Visualization of Glycosylation Pathways
The following diagram illustrates the general pathways in a Lewis acid-catalyzed glycosylation reaction, leading to either the α- or β-anomer. The stereochemical outcome is dependent on the stability of the intermediates and the trajectory of the nucleophilic attack by the acceptor.
References
- 1. ccsenet.org [ccsenet.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 5. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosyl Donors for Alpha-Selective Galactosylation
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of α-galactosidic linkages is a critical challenge in carbohydrate chemistry, with profound implications for the development of therapeutics, vaccines, and diagnostics. The choice of the glycosyl donor is paramount in dictating the stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison of various glycosyl donors for α-selective galactosylation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of Glycosyl Donors
The efficiency and stereoselectivity of α-galactosylation are highly dependent on the nature of the glycosyl donor, its protecting groups, the promoter system, and the reaction conditions. Below is a summary of quantitative data for different glycosyl donor systems.
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | α/β Ratio |
| 4,6-di-O-tert-butyldimethylsilyl-N-acetyloxazolidinone-protected thioglycoside | GalpNAc derivative | N/A (pre-activation) | N/A | N/A | N/A | High | Exclusive α |
| GalN₃ PTFAI with C3, C4-Bz groups[1] | HO(CH₂)₅NBnCbz | TMSI, Ph₃PO | N/A | RT | N/A | 95 | >20:1 |
| Per-acetylated GalNAc[2][3] | Benzyl alcohol | Hf(OTf)₄ | 1,2-C₂H₄Cl₂ | Reflux | N/A | 88 | Exclusive α |
| Per-acetylated GalNAc[2][3] | 5-chloro-1-pentanol | Hf(OTf)₄ | 1,2-C₂H₄Cl₂ | Reflux | N/A | N/A | >6:1 |
| 4,6-O-di-tert-butylsilylene (DTBS) galactosyl donor[4][5] | Azide-functionalized acceptor | N/A | N/A | N/A | N/A | 62 | Exclusive α |
| Galactosyl Bromide (3,4-O-Bz protected)[6] | Diacetone galactose acceptor | Ag₂SO₄, TfOH | N/A | 0 to RT | 3 | 91 | Exclusive α |
| Thioglycoside derived β-sulfonium ion (2,4,6-trimethylthiophenyl & 2,4-DCBn protecting groups)[7] | Various acceptors | Tf₂O | N/A | -78 to RT | N/A | High | Highly α-selective |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting glycosylation reactions. Below are representative protocols for achieving α-selective galactosylation using different donor strategies.
Protocol 1: Galactosylation using a GalN₃ PTFAI Donor[1]
This protocol highlights the use of a GalN₃ N-phenyl trifluoroacetimidate (PTFAI) donor with remote participating groups for high α-selectivity.
-
Materials: GalN₃ PTFAI donor with C3 and C4 benzoyl (Bz) groups, acceptor alcohol (e.g., HO(CH₂)₅NBnCbz), trimethylsilyl iodide (TMSI), and triphenylphosphine oxide (Ph₃PO).
-
Procedure: a. To a solution of the GalN₃ donor and the acceptor in a suitable anhydrous solvent at room temperature, add the Ph₃PO. b. Add TMSI dropwise to the mixture. c. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction and purify the product by silica gel chromatography.
Protocol 2: Hafnium Triflate-Promoted Galactosylation[2][8]
This method utilizes a rare earth metal triflate as a powerful Lewis acid promoter.
-
Materials: Per-acetylated N-acetylgalactosamine (Ac₄GalNAc) donor, acceptor alcohol (e.g., benzyl alcohol), and hafnium (IV) tetratriflate (Hf(OTf)₄), and dry 1,2-dichloroethane (1,2-C₂H₄Cl₂).
-
Procedure: a. Dissolve the Ac₄GalNAc donor and Hf(OTf)₄ in dry 1,2-C₂H₄Cl₂. b. Add the acceptor alcohol to the solution. c. Reflux the mixture under a nitrogen atmosphere. d. Monitor the reaction by TLC. e. After completion, quench the reaction with triethylamine (Et₃N). f. Work up the reaction by diluting with dichloromethane (CH₂Cl₂), washing with saturated sodium bicarbonate (NaHCO₃), and extracting the aqueous layer with CH₂Cl₂. g. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) and purify by column chromatography.[8]
Protocol 3: Cooperative Catalysis with Galactosyl Halides[6]
This protocol describes a highly stereocontrolled α-galactosylation using a galactosyl bromide donor under cooperative catalysis.
-
Materials: Differentially protected galactosyl bromide donor, acceptor alcohol, silver(I) oxide (Ag₂O), and triflic acid (TfOH).
-
Procedure: a. To a mixture of the galactosyl bromide donor and the acceptor in an appropriate solvent at -30 °C, add Ag₂O. b. Add a catalytic amount of TfOH. c. Stir the reaction at -30 °C and monitor by TLC. d. Upon completion, quench the reaction and purify the product.
Visualizing Glycosylation Strategies
Diagrams can effectively illustrate the complex relationships and workflows in chemical synthesis.
Caption: General workflow of a chemical glycosylation reaction.
Caption: Factors influencing α-selectivity in galactosylation.
References
- 1. Highly stereoselective α-glycosylation with GalN3 donors enabled collective synthesis of mucin-related tumor associated carbohydrate antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]
- 6. Stereocontrolled α-Galactosylation under Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. frontiersin.org [frontiersin.org]
advantages of using 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose over other galactose donors
In the intricate field of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is paramount to the success of a glycosylation reaction. The donor's structure, particularly its protecting groups, profoundly influences reactivity, stability, and the stereochemical outcome of the newly formed glycosidic bond. This guide provides a detailed comparison of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose against other common galactose donors, supported by experimental data and protocols to inform researchers in drug development and glycobiology.
The Role of Acetyl Groups: A Double-Edged Sword
This compound belongs to the class of peracetylated glycosyl donors. The acetyl protecting groups are central to its chemical behavior. Acetyl groups are electron-withdrawing, which diminishes the electron density at the anomeric center.[1] This phenomenon, often termed "disarming," results in a less reactive glycosyl donor that is generally more stable and easier to handle compared to donors with electron-donating groups.[1] While this reduced reactivity necessitates stronger activation conditions, it can be advantageous for achieving specific stereochemical outcomes.
Conversely, donors protected with electron-donating groups, such as benzyl groups, are considered "armed."[1] They are more reactive and can be activated under milder conditions, which is beneficial when working with sensitive substrates.[1]
Performance Comparison with Alternative Galactose Donors
The choice of a galactose donor extends beyond acetylated sugars, with each class presenting a unique profile of reactivity and selectivity. Other prevalent donors include glycosyl halides, thioglycosides, and trichloroacetimidates.[2]
| Glycosyl Donor Type | Protecting Groups | Key Advantages | Key Disadvantages | Typical Promoters / Activators |
| Peracetylated Sugars | Acetyl (Ac) | - Easily prepared and stored[3]- Stable and easy to handle- C4-acyl group can offer remote participation to favor α-glycoside formation[2] | - "Disarmed" (less reactive), requiring stronger Lewis acids[1]- Reactions can have low efficiency or incomplete conversion[3] | Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[3] |
| Perbenzylated Sugars | Benzyl (Bn) | - "Armed" (highly reactive), allowing for milder reaction conditions[1] | - More complex deprotection (catalytic hydrogenation)- Less stable than acetylated counterparts | N-Iodosuccinimide (NIS)/TfOH, TMSOTf |
| Thioglycosides | Typically Benzyl (Bn) or Acetyl (Ac) | - High stability, allowing for complex manipulations of protecting groups[4]- Reactivity can be tuned by modifying the thio-substituent[2]- Useful in orthogonal glycosylation strategies[2] | - Activation requires specific, often thiophilic, promoters | N-Iodosuccinimide (NIS)/TfOH, Dimethyl(methylthio)sulfonium triflate (DMTST) |
| Trichloroacetimidates | Typically Benzyl (Bn) or other non-participating groups | - Highly reactive and versatile[2]- Prepared easily from the corresponding hemiacetal- Activated under mild acidic conditions[2] | - Can be sensitive to moisture and storage conditions | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂)[2][5] |
Stereoselectivity: The Impact of Protecting Groups
In the synthesis of galactosides, achieving control over the anomeric configuration (α or β) is a significant challenge. The outcome is governed by a complex interplay between the donor, acceptor, promoter, and solvent.[2]
With 1,3,4,6-tetra-O-acetyl-alpha -D-galactopyranose, there is no participating acetyl group at the C-2 position to direct the formation of a β-glycoside (a 1,2-trans product). However, acyl groups at other positions can influence stereoselectivity through "remote participation."[2] For instance, an acetyl group at the C-4 position in a galactose donor can form a temporary bond with the anomeric center, shielding the β-face and directing the acceptor to attack from the α-face, thereby favoring the formation of the α-glycoside (a 1,2-cis product).[2]
This contrasts with donors having a participating group (like an acetyl group) at the C-2 position of a β-anomer, which strongly favors the formation of 1,2-trans glycosides.
Experimental Protocols
Protocol 1: High-Yielding Synthesis of Allyl Glycosides from Peracetylated Donors
This protocol describes an improved method for the glycosylation of allyl alcohol using peracetylated donors, which often suffer from low yields. The key innovation is a glycosylation-reacetylation sequence.[3]
Materials:
-
Penta-O-acetyl-β-D-galactopyranose (Galactose Donor)
-
Allyl alcohol (Acceptor)
-
Boron trifluoride etherate (BF₃·Et₂) (Lewis Acid Promoter)
-
Dichloromethane (DCM), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
A solution of penta-O-acetyl-β-D-galactopyranose (1.0 eq) and allyl alcohol (1-4 eq) in anhydrous DCM is prepared.
-
The solution is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
BF₃·Et₂ (2.0 eq) is added, and the reaction is stirred for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, the reaction is quenched with pyridine.
-
Acetic anhydride is added to the mixture to re-acetylate any partially unprotected glycoside byproducts that may have formed.
-
The mixture is stirred until TLC analysis indicates complete re-acetylation.
-
The reaction mixture is then worked up using standard aqueous extraction procedures, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography to afford the peracetylated allyl galactoside.[3]
This two-step procedure significantly improves reaction yields for what can otherwise be a low-efficiency transformation.[3]
Visualizing the Glycosylation Pathway
The following diagram illustrates a generalized workflow for a Lewis acid-promoted glycosylation reaction using a peracetylated galactose donor.
Caption: Workflow for a typical glycosylation reaction.
Conclusion
This compound represents a classical and highly accessible glycosyl donor. Its primary advantages lie in its stability and the potential for remote participation from the C-4 acetyl group to influence α-selectivity. While its "disarmed" nature necessitates more forcing conditions compared to alternatives like trichloroacetimidates or benzylated donors, this lower reactivity can be a useful tool in complex synthetic strategies. For reactions where high stability is required and α-galactosides are the desired product, acetylated donors remain a relevant and valuable choice for the synthetic chemist. However, when high reactivity and milder conditions are paramount, other donor systems may prove more advantageous. The ultimate selection depends on a careful analysis of the specific synthetic target and the reactivity of the glycosyl acceptor.
References
A Comparative Guide to the NMR Spectra of α- and β-Anomers of Tetra-O-acetyl-galactopyranose
For researchers, scientists, and professionals in drug development, a clear understanding of the stereochemistry of carbohydrates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules, and in the case of glycosides, for distinguishing between anomers. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of the α- and β-anomers of tetra-O-acetyl-galactopyranose, supported by experimental data and protocols.
The orientation of the substituent at the anomeric carbon (C1) defines whether a cyclic monosaccharide is in the α- or β-configuration. This seemingly subtle difference results in distinct chemical environments for the nuclei within the molecule, leading to characteristic shifts in their NMR spectra. These differences are most pronounced for the anomeric proton (H1) and carbon (C1), but also extend to other nuclei in the pyranose ring.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in ppm for the α- and β-anomers of tetra-O-acetyl-galactopyranose are summarized below. The key diagnostic signals for differentiating the two anomers are highlighted.
| Assignment | α-Anomer ¹H NMR (δ ppm) | β-Anomer ¹H NMR (δ ppm) | α-Anomer ¹³C NMR (δ ppm) | β-Anomer ¹³C NMR (δ ppm) |
| H1 | ~6.3 (d) | ~5.7 (d) | C1 | ~89 |
| H2 | ~5.3 (dd) | ~5.1 (dd) | C2 | ~68 |
| H3 | ~5.1 (dd) | ~5.4 (dd) | C3 | ~68 |
| H4 | ~5.5 (d) | ~5.4 (d) | C4 | ~67 |
| H5 | ~4.2 (t) | ~4.0 (t) | C5 | ~69 |
| H6a/H6b | ~4.1 (m) | ~4.1 (m) | C6 | ~62 |
| CH₃ (acetyl) | ~2.0-2.2 (s) | ~2.0-2.2 (s) | CH₃ (acetyl) | ~20-21 |
| C=O (acetyl) | ~170 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The multiplicities are indicated in parentheses (d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, s = singlet).
A critical diagnostic feature in the ¹H NMR spectrum is the coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as ³JH1,H2. For the α-anomer, where H1 and H2 are in a cis (axial-equatorial) relationship, the coupling constant is typically small (~3-4 Hz). In contrast, the β-anomer exhibits a larger coupling constant (~8-9 Hz) due to the trans (diaxial) arrangement of H1 and H2. This significant difference in the coupling constant provides an unambiguous method for assigning the anomeric configuration.
In the ¹³C NMR spectrum, the anomeric carbon (C1) of the β-anomer is characteristically shifted downfield (to a higher ppm value) compared to the α-anomer. This is a consistent trend observed in acetylated pyranoses.
Experimental Protocols
Sample Preparation for NMR Spectroscopy:
A standard protocol for preparing samples of acetylated monosaccharides for NMR analysis is as follows:
-
Dissolution: Dissolve 5-10 mg of the purified tetra-O-acetyl-galactopyranose anomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition:
¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-10 ppm), and a relaxation delay that allows for full recovery of the magnetization between scans.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Visualization of Anomeric Differentiation
The structural difference between the α- and β-anomers and its impact on the key NMR parameters can be visualized as follows:
A Researcher's Guide to Protecting Groups for Galactose in Oligosaccharide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the intricate field of oligosaccharide synthesis. The hydroxyl groups of galactose, with their varying reactivity, demand a carefully orchestrated protection and deprotection strategy to achieve desired regioselectivity and stereoselectivity in glycosylation reactions. This guide provides a comparative analysis of common protecting group strategies for galactose, supported by experimental data and detailed protocols to inform the synthesis of complex glycoconjugates.
The choice of protecting groups significantly influences the outcome of a glycosylation reaction, affecting not only the yield but also the crucial stereoselectivity of the newly formed glycosidic bond.[1][2] Protecting groups can be broadly categorized as "permanent" or "temporary". Permanent groups are designed to shield hydroxyls that remain unreactive throughout the synthesis, while temporary groups are selectively removed to allow for further reactions at specific positions.[3][4] An ideal protecting group strategy, often termed "orthogonal," allows for the selective deprotection of one group without affecting others on the same molecule.[5][6]
This guide will delve into a comparative study of various protecting groups for galactose, with a focus on their impact on reaction outcomes and their application in oligosaccharide synthesis.
Comparative Analysis of Protecting Group Strategies
The selection of a protecting group strategy is dictated by the target oligosaccharide's complexity and the desired stereochemical outcome. Below is a summary of commonly employed strategies for galactose, highlighting their respective advantages and disadvantages.
| Strategy | Protecting Groups | Key Intermediates | Overall Yield (from D-galactose) | Orthogonality | Advantages | Disadvantages |
| Acetyl and Silyl | Acetyl (Ac), tert-Butyldimethylsilyl (TBDMS) | 1,2,3,4,6-Penta-O-acetyl-α/β-D-galactopyranose, 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | ~50-60%[5] | Acetyl (base-labile), Silyl (fluoride-labile)[5] | High yielding initial steps, well-established procedures.[5] | Limited regioselectivity in the final product without further steps.[5] |
| Isopropylidene and Benzyl | Isopropylidene, Benzyl (Bn) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Variable | Isopropylidene (acid-labile), Benzyl (hydrogenolysis) | Excellent regioselectivity for the C-6 position early in the synthesis.[5] | Requires multiple steps for differential protection of other positions. |
| Trityl and Acetyl | Trityl (Tr), Acetyl (Ac) | 6-O-Trityl-D-galactose | Variable | Trityl (acid-labile), Acetyl (base-labile) | Reliable for selective protection of the primary hydroxyl group.[5] | The bulkiness of the trityl group can sometimes hinder subsequent reactions. |
The Influence of Acyl Protecting Groups on Stereoselectivity
Recent studies have highlighted the profound impact of the electronic properties of acyl protecting groups on the stereoselectivity of glycosylation reactions, particularly in achieving the challenging 1,2-cis (α for galactose) linkage.[7][8][9]
The concept of "remote participation" by acyl groups at the C4 and C6 positions has been investigated to understand their role in shielding the anomeric center and directing the stereochemical outcome.[3][7][8][9][10]
Comparative Data on Acyl Protecting Groups at C4 and C6
A study investigating the influence of different acyl and benzyl protecting groups at the C4 and C6 positions of galactose donors on glycosylation with various nucleophiles (Nu) revealed significant trends in α-selectivity.
| Donor Protecting Groups (R¹/R²) | Nucleophile (Nu) | α:β Ratio | Yield (%) |
| 4-Piv/6-Bn | 2-Propanol | >99:1 | 95 |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | >99:1 | 92 | |
| Cholesterol | >99:1 | 85 | |
| 4-Ac/6-Bn | 2-Propanol | 85:15 | 90 |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 70:30 | 88 | |
| Cholesterol | 60:40 | 82 | |
| 4-Bn/6-Ac | 2-Propanol | 50:50 | 85 |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 40:60 | 80 | |
| Cholesterol | 30:70 | 75 | |
| 4-TFA/6-Bn | 2-Propanol | 90:10 | 88 |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 80:20 | 85 | |
| Cholesterol | 75:25 | 78 |
Data synthesized from findings that electron-rich C4-pivaloylated (Piv) galactose building blocks show unprecedented α-selectivity, while less electron-rich acetyl (Ac) groups and benzyl (Bn) ethers show reduced α-selectivity. Trifluoroacetyl (TFA), an electron-withdrawing group, shows a surprisingly high α-selectivity, which may be attributed to other mechanistic factors.[7][8][9]
These results suggest that electron-donating groups at the C4 position, like pivaloyl, enhance remote participation and lead to higher α-selectivity.[8][9] Conversely, protecting groups at the C6 position generally do not increase α-selectivity.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are protocols for key experiments.
Protocol 1: Isopropylidene and Benzyl Protection of D-Galactose
This strategy leads to the formation of 3,4-O-isopropylidene-6-O-benzyl-D-galactal, providing orthogonal protection at the C-3/C-4 and C-6 positions.[5]
Step 1: Di-O-isopropylidenation of D-galactose
-
Suspend D-galactose (1 eq.) in acetone.
-
Add concentrated sulfuric acid dropwise as a catalyst.
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with aqueous NaHCO₃.
-
Evaporate the acetone to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
Step 2: Selective deprotection and benzylation
-
Hydrolyze the 1,2-O-isopropylidene group selectively under mild acidic conditions to expose the C-6 hydroxyl group.
-
Protect the C-6 hydroxyl group as a benzyl ether using benzyl bromide (BnBr) and a base such as sodium hydride (NaH).
Step 3: Glycal formation
-
Treat the protected galactose derivative with a reducing agent, such as zinc-copper couple, in the presence of acetic anhydride to form the corresponding glycal.
Protocol 2: Glycosylation using a 4-Pivaloylated Galactose Donor
This protocol outlines a general procedure for achieving high α-selectivity using a galactose donor with a pivaloyl group at the C4 position.[7][8]
-
Preparation of the Glycosyl Donor: Synthesize the desired galactose donor with a pivaloyl group at the C4 position, a suitable leaving group at the anomeric center (e.g., trichloroacetimidate or phosphate), and other hydroxyls protected with non-participating groups (e.g., benzyl ethers).
-
Glycosylation Reaction:
-
Dissolve the glycosyl donor (1 eq.) and the glycosyl acceptor (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).
-
Add the promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a combination of N-iodosuccinimide (NIS) and triflic acid (TfOH)) dropwise.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or saturated aqueous NaHCO₃).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-linked disaccharide.
-
Visualizing Protecting Group Strategies and Reaction Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic strategies.
Caption: Orthogonal protecting group strategies for D-galactal synthesis.
Caption: Influence of C4-Pivaloyl group on glycosylation stereoselectivity.
The strategic application of protecting groups is a cornerstone of modern carbohydrate chemistry. By understanding the subtle interplay between different protecting groups and their influence on reactivity and stereoselectivity, researchers can devise more efficient and elegant syntheses of complex oligosaccharides, paving the way for advancements in drug discovery and glycobiology.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Synthetic Oligosaccharides: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the structural validation of synthetic oligosaccharides is a critical step in ensuring the efficacy and safety of carbohydrate-based therapeutics and tools. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategies.
The precise three-dimensional structure of an oligosaccharide dictates its biological function. Therefore, rigorous analytical validation is paramount to confirm the identity, purity, and structural integrity of a synthetic oligosaccharide. While NMR spectroscopy is widely regarded as the gold standard for unambiguous structural elucidation, a comprehensive validation strategy often integrates complementary techniques such as MS and HPLC. This guide will delve into the capabilities and limitations of each method, providing a framework for their effective application.
Quantitative Performance Comparison
The selection of an analytical technique for oligosaccharide validation is often a trade-off between the level of structural detail required, sensitivity, and sample throughput. The following table summarizes the key quantitative performance metrics of NMR, MS, and HPLC.
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | ~2.7 mM (with specific parameters)[1] | 50 fmol - 100 pmol[2] | 12.7 - 130.2 ng/mL (HILIC-LC-MS)[3] |
| Limit of Quantification (LOQ) | ~161.8 mM (with specific parameters for high precision)[1] | 39.3 - 402.2 ng/mL (HILIC-LC-MS)[3] | 0.2 ± 0.1 g/L (HPLC-RI)[4] |
| Sample Amount | 1-5 mg (for a comprehensive suite of 2D experiments) | Picomole to femtomole | Microgram to milligram |
| Analysis Time | Hours to days (for a full structural elucidation) | Minutes per sample | 30-60 minutes per sample |
| Resolution | Atomic resolution for structure | High mass resolution, limited for isomers | High resolution for isomers (especially with HPAEC-PAD) |
| Quantitative Precision | High (RSD <1%) | Moderate to high (with internal standards) | High (RSD <2%) |
Methodologies and Experimental Protocols
A multi-faceted approach, leveraging the strengths of each technique, is the most robust strategy for the comprehensive validation of synthetic oligosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail regarding the primary and three-dimensional structure of oligosaccharides in solution. It is the only technique that can unambiguously determine the sequence of monosaccharides, the anomeric configuration (α or β), and the linkage positions of glycosidic bonds.
-
1D ¹H NMR: Provides a fingerprint of the oligosaccharide and information on the anomeric protons.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton couplings within a monosaccharide residue.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a single monosaccharide spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining glycosidic linkage positions.
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities, which helps to determine the three-dimensional conformation and sequence.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified synthetic oligosaccharide in 0.5 mL of high-purity deuterium oxide (D₂O).
-
Lyophilize the sample to exchange labile protons (e.g., from hydroxyl groups) with deuterium. Repeat this step 2-3 times for complete exchange.
-
Finally, dissolve the lyophilized sample in 100% D₂O.
-
Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or acetone, for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a suite of 1D and 2D NMR spectra (¹H, COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (≥500 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.
-
Set appropriate acquisition parameters (e.g., spectral widths, number of scans, relaxation delays) to ensure optimal data quality.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Assign all proton and carbon signals for each monosaccharide residue.
-
Use the cross-peaks in the HMBC and NOESY/ROESY spectra to determine the glycosidic linkage positions and the sequence of the monosaccharide units.
-
Mass Spectrometry (MS): High Sensitivity for Molecular Weight and Sequence Information
MS is a powerful technique for determining the molecular weight of an oligosaccharide with high accuracy. Tandem MS (MS/MS) experiments can provide valuable information about the sequence and branching patterns through fragmentation analysis.
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): A high-throughput technique that is well-suited for the analysis of neutral and charged oligosaccharides. It provides rapid molecular weight determination and can be used for sequencing via post-source decay (PSD) or collision-induced dissociation (CID).
-
ESI-MS (Electrospray Ionization Mass Spectrometry): A soft ionization technique that is often coupled with liquid chromatography (LC-MS). It is particularly useful for the analysis of complex mixtures and can provide information on the charge state of acidic oligosaccharides.
-
Sample Preparation:
-
Prepare a saturated matrix solution. A common matrix for oligosaccharides is 2,5-dihydroxybenzoic acid (DHB) dissolved in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Mix the oligosaccharide sample (typically at a concentration of ~1 mg/mL) with the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air-dry (dried droplet method).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the oligosaccharide.
-
For sequencing, perform MS/MS analysis on the parent ion of interest.
-
-
Data Analysis:
-
Determine the molecular weight of the oligosaccharide from the mass-to-charge ratio (m/z) of the parent ion.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce the sequence and branching of the monosaccharide units.
-
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purification and Purity Assessment
HPLC is an essential technique for the purification and purity assessment of synthetic oligosaccharides. It separates components of a mixture based on their physicochemical properties, allowing for the isolation of the target compound and the detection of impurities.
-
HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection): Offers high-resolution separation of isomeric oligosaccharides, including those with different linkage positions, without the need for derivatization.[5] It is a highly sensitive method for carbohydrate analysis.[6]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Separates oligosaccharides based on their polarity and is well-suited for coupling with MS.
-
Sample Preparation:
-
Dissolve the oligosaccharide sample in deionized water to a suitable concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Use a high-performance anion-exchange column (e.g., a CarboPac series column).
-
Employ a high-pH mobile phase, typically consisting of a sodium hydroxide gradient with or without sodium acetate, to achieve separation.
-
Set the column temperature and flow rate according to the specific application.
-
-
Detection:
-
Use a pulsed amperometric detector to monitor the elution of the oligosaccharides.
-
-
Data Analysis:
-
Assess the purity of the synthetic oligosaccharide by integrating the peak area of the main component relative to any impurities.
-
Compare the retention time of the sample with that of a known standard, if available.
-
Visualizing the Workflow and Comparison
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Integrated workflow for the validation of synthetic oligosaccharides.
Caption: Comparison of analytical techniques for oligosaccharide validation.
Conclusion
The validation of synthetic oligosaccharides requires a thoughtful and integrated analytical approach. While NMR spectroscopy remains the cornerstone for definitive structural elucidation, its lower sensitivity necessitates the use of complementary techniques. Mass spectrometry provides invaluable information on molecular weight and sequence with high sensitivity, and HPLC is indispensable for purification and purity assessment. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy that ensures the structural integrity of their synthetic oligosaccharides, thereby advancing their application in research and drug development.
References
- 1. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 2. Fast and Sensitive Detection of Oligosaccharides Using Desalting Paper Spray Mass Spectrometry (DPS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Assessing the Purity of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is paramount in scientific research and pharmaceutical development, where even trace impurities can significantly impact experimental outcomes and drug efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. This guide will objectively compare the performance of various techniques with supporting data and detailed experimental protocols.
Potential Impurities in this compound
The purity of this compound can be affected by byproducts from its synthesis or degradation. Common impurities may include:
-
Anomeric Isomers: The presence of the β-anomer is a common impurity.
-
Positional Isomers: Other tetra-O-acetylated isomers of D-galactopyranose, such as the 2,3,4,6-tetra-O-acetyl derivative, may be present.
-
Incompletely Acetylated Galactose: Mono-, di-, or tri-O-acetylated galactose species can be present as a result of incomplete acetylation.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process, such as acetic anhydride and pyridine, may remain in the final product.
-
Degradation Products: Improper handling or storage can lead to the hydrolysis of the acetyl groups.
A multi-technique approach is often necessary for a comprehensive purity assessment. The primary methods for analyzing the purity of acetylated monosaccharides are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on the specific information required, such as the type of impurities to be detected, the need for quantitative data, and the available instrumentation.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity, detection of non-volatile impurities, separation of anomers and positional isomers. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires chromophores for UV detection or relies on less sensitive detectors like refractive index (RI). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and derivatives. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Requires derivatization for non-volatile sugars, which can introduce artifacts. Not suitable for thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct chemical shifts, determination of anomeric ratio. | Provides detailed structural information, non-destructive, can provide absolute quantification without a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound from its non-volatile impurities, particularly anomeric and positional isomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV-Vis Detector if impurities have a chromophore).
Columns:
-
Normal-Phase Chromatography: A column such as a silica or amino-bonded column can be effective for separating isomers.
-
Chiral Chromatography: For the separation of enantiomers, a chiral stationary phase, such as an amylose-based column, is necessary[1][2][3][4][5].
Mobile Phase:
-
A mixture of hexane and ethanol or isopropanol is commonly used for normal-phase chromatography. The exact ratio may need to be optimized to achieve the best separation.
General Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase).
-
Dissolve the sample to be analyzed in the same solvent.
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the standard and sample solutions.
-
Monitor the elution profile and determine the retention times of the main peak and any impurities.
-
Calculate the purity based on the peak areas.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive for the detection of volatile impurities. For non-volatile compounds like acetylated sugars, derivatization is necessary to increase their volatility.
Derivatization (Acetylation): Even though the target molecule is already acetylated, any partially acetylated impurities will be fully acetylated by this process, allowing for their separation and identification.
-
Dissolve a small amount of the sample in pyridine.
-
Add acetic anhydride and heat the mixture (e.g., at 100°C for 1 hour).
-
Evaporate the excess reagents under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent like dichloromethane for GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for sugar analysis (e.g., a DB-5 or similar).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 40-500).
General Procedure:
-
Derivatize both a standard of this compound and the sample to be analyzed.
-
Inject the derivatized solutions into the GC-MS system.
-
Identify the main peak corresponding to the fully acetylated galactose by its retention time and mass spectrum.
-
Analyze other peaks in the chromatogram by comparing their mass spectra with libraries to identify impurities.
-
Quantify the purity based on the relative peak areas.
Logical Flow for GC-MS Purity Assessment
Caption: Logical flow for GC-MS purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful for structural confirmation and identifying impurities with distinct chemical shifts. Quantitative NMR (qNMR) can be used to determine the absolute purity without a reference standard for the impurity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃).
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
Data Analysis:
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
¹H NMR Data for a related compound, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose:
-
δ 6.30 (d, 1H, J1,2 4.0 Hz, H-1), 5.56 (dd, 1H, J2,3 9.8 Hz, J3,4 9.8 Hz, H-3), 5.14 (dd, 1H, J3,4 9.8 Hz, J4,5 9.8 Hz, H-4), 5.03 (dd, 1H, J2,3 10.1 Hz, J1,2 4.0 Hz, H-2), 4.30-4.34 (m, 2H, H-5, H-6), 4.13 (d, 1H, 10.8 Hz, H-6'), 2.105 (s, 3H, Ac), 2.101 (s, 3H, Ac), 2.05 (s, 3H, Ac), 2.04 (s, 3H, Ac)[6]. The spectrum of this compound will have a different coupling constant for H-1 due to the axial-equatorial relationship with H-2.
NMR Analysis Signaling Pathway
Caption: Signaling pathway of NMR analysis.
Comparison with Alternative Acetylated Monosaccharides
In many applications, particularly in glycosylation reactions, other acetylated monosaccharides can be used as alternatives to this compound. The choice of monosaccharide is dictated by the desired final product. The purity assessment for these alternatives follows the same principles.
| Compound | Common Application | Purity Data Example |
| 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose | Intermediate in the synthesis of glucosides and other carbohydrate-based molecules[7]. | 98% purity is commercially available[7][8]. |
| 1,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose | A key intermediate in the synthesis of mannosides and the PET imaging agent precursor, mannose triflate[9][10][11]. | Commercially available with ≥ 99% purity (HPLC)[9][10] or >97.0% (GC). |
| 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | An important intermediate for the synthesis of D-galactosamine-containing oligosaccharides[12]. | Synthesis has been reported with good yields[12][13]. |
The purity of these alternatives is also assessed using HPLC, GC-MS, and NMR. For instance, high-resolution mass spectrometry (HRMS-ESI) can be used to confirm the molecular weight and elemental composition of these compounds[14].
Conclusion
The purity assessment of this compound requires a careful selection of analytical methods based on the potential impurities and the intended application of the compound. A combination of HPLC for quantitative analysis of non-volatile impurities, GC-MS for sensitive detection of volatile impurities, and NMR for structural confirmation and absolute quantification provides a comprehensive and reliable purity profile. For researchers and drug development professionals, understanding the strengths and limitations of each technique is crucial for ensuring the quality and reproducibility of their work.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermo Scientific Chemicals 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. J66052.03 [thermofisher.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]
- 14. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose CAS#: 18968-05-3 [m.chemicalbook.com]
A Comparative Guide to the Efficacy of Lewis Acids in Activating 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
The activation of glycosyl donors is a critical step in the synthesis of complex carbohydrates, with the choice of activator significantly influencing reaction efficiency, yield, and stereoselectivity. This guide provides a comparative overview of the efficacy of different Lewis acids in activating 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a key intermediate in glycochemistry. While direct comparative studies on a single reaction system are limited, this document synthesizes available data from related systems to offer insights into the performance of various Lewis acids.
Data Presentation: Performance of Lewis Acids
The efficacy of a Lewis acid in activating this compound is highly dependent on the specific reaction, such as deacetylation at the anomeric position or glycosylation. The following table summarizes the performance of selected Lewis acids in relevant transformations.
| Lewis Acid | Reaction Type | Substrate | Product | Yield (%) | Observations |
| AlCl₃ | Anomeric Deacetylation | β-D-Galactose pentaacetate | 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose | ~63% (for glucose analogue)[1] | Effective for selective deacetylation at the anomeric position.[1] |
| ZnCl₂ | Anomeric Deacetylation | β-D-Glucose pentaacetate | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | Not specified, but reaction occurs[1] | An alternative to AlCl₃ for anomeric deacetylation.[1] |
| BF₃·OEt₂ | Glycosylation (General) | Per-O-acetylated sugars | Glycosides | Variable | Commonly used, can favor β-glycosides depending on conditions.[2] |
| TMSOTf | Glycosylation (General) | Per-O-acetylated sugars | Glycosides | High | A powerful activator, often leading to high yields and α-selectivity.[3] |
| SnCl₄ | Glycosylation (General) | Per-O-acetylated sugars | Glycosides | Variable | Another common Lewis acid for glycosylation activation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and adaptation of these procedures.
Protocol 1: Anomeric Deacetylation using Aluminum Chloride (AlCl₃)
This protocol is adapted from a procedure for the deacetylation of β-D-glucose pentaacetate and is applicable to galactose derivatives.[1]
Materials:
-
β-D-Galactose pentaacetate
-
Anhydrous diethyl ether (Et₂O)
-
Aluminum chloride (AlCl₃)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for elution
Procedure:
-
To a high-pressure acid digestion bomb, add β-D-galactose pentaacetate (1.0 eq).
-
Add anhydrous Et₂O (sufficient to dissolve the substrate).
-
Add AlCl₃ (1.0 eq).
-
Seal the reaction vessel and place it in an oven preheated to 110 °C.
-
After 4.5 hours, remove the vessel from the oven and allow it to cool to room temperature.
-
Load the ether solution directly onto a silica gel column.
-
Elute the column with a mixture of hexane/EtOAc (e.g., 3:1) to afford the 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.
Protocol 2: General Glycosylation using a Lewis Acid Promoter (e.g., BF₃·OEt₂)
This is a generalized protocol for the glycosylation of an alcohol using a per-O-acetylated sugar donor in the presence of a Lewis acid.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (an alcohol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous CH₂Cl₂.
-
Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add BF₃·OEt₂ (1.0-2.0 eq) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, and then filter through celite to remove the molecular sieves.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/EtOAc).
Mandatory Visualization
Caption: Experimental workflow for Lewis acid-mediated glycosylation.
References
benchmark yields for the synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
For researchers, scientists, and professionals in drug development, the efficient synthesis of carbohydrate building blocks is a critical step in the creation of novel therapeutics and glycoconjugates. This guide provides a comparative analysis of benchmark yields for the synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its isomers, offering insights into various synthetic strategies and their outcomes.
The precise placement of protecting groups on carbohydrate scaffolds is paramount for achieving desired stereochemical outcomes in glycosylation reactions. Acetyl groups are among the most common protecting groups due to their ease of introduction and removal. This guide focuses on the synthesis of tetra-O-acetylated D-galactopyranose derivatives, key intermediates in the synthesis of complex oligosaccharides.
Synthesis of Partially Acetylated Galactopyranose Derivatives: A Yield Comparison
Direct, high-yield synthesis of specific isomers of tetra-O-acetyl-D-galactopyranose can be challenging, often resulting in mixtures of anomers or other isomeric products. The following table summarizes reported yields for the synthesis of various tetra-O-acetylated galactopyranose derivatives.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose | β-D-Galactose pentaacetate | AlCl₃, Et₂O, 110°C, 4.5 h | Not Specified | [1] |
| 2,3,4,6-Tetra-O-acetyl-D-galactopyranose | D-Galactose pentaacetate | Alkali metal fluorides (CsF), PEG-400 | 85 | [2] |
| 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | 2-Azido-2-deoxy-D-galactose | Acetic anhydride, pyridine, DMAP, 20°C | 64 | [3] |
| 1,2,3,6-Tetra-O-acetyl-4-chloro-4-deoxy-α-D-galactopyranose | 4-Chloro-4-deoxy-α-D-galactopyranose | Acetylation | Not Specified | [4] |
| 1,2,3,6-Tetra-O-acetyl-4-chloro-4-deoxy-β-D-galactopyranose | 4-Chloro-4-deoxy-β-D-galactopyranose | Acetylation | Not Specified | [4] |
It is important to note that a direct, high-yield synthesis protocol specifically for this compound is not prominently reported in the surveyed literature. The synthesis of the corresponding 2-azido-2-deoxy derivative is more commonly described. The anomeric-selective deacetylation of per-O-acetylated sugars presents a viable strategy for obtaining specific isomers with a free anomeric hydroxyl group, which are valuable as glycosyl donors.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are selected protocols for the synthesis of partially acetylated galactopyranose derivatives.
Protocol 1: Anomeric Deacetylation of D-Galactose Pentaacetate[2]
This method focuses on the selective removal of the acetyl group at the anomeric position (C-1).
-
Materials: D-galactose pentaacetate, Cesium fluoride (CsF), Polyethylene glycol 400 (PEG-400).
-
Procedure:
-
Dissolve D-galactose pentaacetate in PEG-400.
-
Add Cesium fluoride to the solution.
-
Stir the reaction mixture at room temperature. The reaction is reported to be complete in 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up followed by chromatography on silica gel to isolate the product.
-
-
Yield: 85% of 2,3,4,6-tetra-O-acetyl-D-galactopyranose.
Protocol 2: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose[3]
This protocol describes the acetylation of an azido-functionalized galactose derivative.
-
Materials: 2-Azido-2-deoxy-D-galactose, Acetic anhydride, Pyridine, 4-Dimethylaminopyridine (DMAP).
-
Procedure:
-
Mix 2-Azido-2-deoxy-D-galactose with pyridine and acetic anhydride on ice.
-
Add a catalytic amount of DMAP.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by adding ethanol on ice.
-
Remove the solvent under reduced pressure.
-
Dissolve the product in ethyl acetate and wash with 2 M HCl, water, saturated aqueous NaHCO₃ solution, and saturated aqueous NaCl solution.
-
After drying and filtration, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
-
Yield: 64% of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose.
Performance in Glycosylation Reactions
The utility of these partially acetylated galactopyranose derivatives lies in their application as glycosyl donors in the synthesis of oligosaccharides. The specific pattern of acetylation significantly influences the reactivity and stereoselectivity of the glycosylation reaction.
While direct comparative studies for this compound are scarce, the principles of glycosylation chemistry suggest that the presence and position of acetyl groups play a crucial role:
-
Neighboring Group Participation: An acetyl group at the C-2 position can participate in the reaction, typically leading to the formation of a 1,2-trans glycosidic linkage.
-
Remote Participation: Acyl groups at other positions, such as C-4, can also influence the stereochemical outcome, often favoring the formation of 1,2-cis glycosides through remote participation.
-
Reactivity: The electron-withdrawing nature of acetyl groups generally "disarms" the glycosyl donor, reducing its reactivity. This can be strategically employed in sequential glycosylation reactions.
The choice of a specific tetra-acetylated galactopyranose isomer will therefore depend on the desired stereochemical outcome and the reactivity required for a particular glycosylation step.
Logical Workflow for Synthesis Strategy
The selection of a synthetic route for a target acetylated galactopyranose depends on the desired isomer and the available starting materials. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthesis strategy for acetylated galactopyranose.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Guidelines for 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Safety Glasses: To protect the eyes from any potential splashes or dust.
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
Disposal Procedures for Uncontaminated Waste
The appropriate disposal method for uncontaminated 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose depends on the quantity of the waste.
Small Quantities (less than 1 gram):
For trace amounts, such as residue on weighing paper or spatulas, the following steps should be taken:
-
Rinse: Thoroughly rinse the contaminated item with a suitable solvent (e.g., ethanol or acetone) into a designated chemical waste container.
-
Air Dry: Allow the rinsed item to air dry completely in a fume hood.
-
Dispose as Solid Waste: Once dry and free of chemical residue, the item can typically be disposed of in the regular solid waste stream.
Large Quantities (greater than 1 gram):
Larger quantities of the solid compound should be disposed of as chemical waste:
-
Containerize: Place the solid this compound into a clearly labeled, sealed, and appropriate chemical waste container. The label should include the full chemical name.
-
Waste Pickup: Arrange for collection by your institution's environmental health and safety (EHS) department for proper disposal.
Disposal of Contaminated Waste
If this compound is contaminated with hazardous substances, it must be treated as hazardous waste.
-
Do Not Mix: Do not mix with other waste streams.
-
Containerize and Label: Place the contaminated material in a designated hazardous waste container. The label must clearly identify all constituents of the mixture.
-
EHS Collection: Contact your EHS department for guidance and to schedule a pickup for hazardous waste disposal.
The following table summarizes the disposal procedures for this compound.
| Waste Type | Quantity | Disposal Procedure |
| Uncontaminated | Small (< 1 g) | 1. Rinse with solvent into a chemical waste container. 2. Air dry the item. 3. Dispose of the item as solid waste. |
| Large (> 1 g) | 1. Place in a labeled chemical waste container. 2. Arrange for EHS pickup. | |
| Contaminated | Any | 1. Place in a labeled hazardous waste container. 2. Arrange for EHS pickup. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid, non-volatile compound, standard laboratory PPE is required to minimize exposure. The primary risks are associated with inhalation of the powder and direct contact with skin and eyes.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from dust particles. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for handling the solid. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against spills. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling large quantities or if dust is generated. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.
Handling/Weighing:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Use a clean, designated spatula for transferring the solid.
-
Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Uncontaminated this compound is generally considered non-hazardous waste. However, disposal methods must comply with local, state, and federal regulations.
Uncontaminated Waste:
-
Small Quantities: For small amounts, dissolve the compound in a flammable solvent (e.g., ethanol) and incinerate, or dispose of as solid waste in accordance with institutional guidelines.
-
Large Quantities: For larger quantities, consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Contaminated Waste:
-
If contaminated with a hazardous substance, the resulting mixture must be treated as hazardous waste.
-
Dispose of contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.
Experimental Workflow: Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
